Sclareol glycol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4aS,8aS)-1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-14(2)8-5-9-15(3)12(14)6-10-16(4,18)13(15)7-11-17/h12-13,17-18H,5-11H2,1-4H3/t12-,13+,15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIALTZSQORJYNJ-LQKXBSAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2CCO)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CCO)(C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10207-83-7, 38419-75-9 | |
| Record name | Sclareol glycol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010207837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sclareol glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038419759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SCLAREOL GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9X049Z30I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SCLAREOL GLYCOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R22IXW7BW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Sclareol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sclareol is a bicyclic diterpene alcohol derived primarily from the essential oil of Salvia sclarea (clary sage).[1] Its characteristic sweet, balsamic, and herbaceous aroma has led to its widespread use in the fragrance and flavor industries. Beyond its olfactory properties, sclareol has garnered significant attention from the scientific community for its diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of sclareol, detailed experimental methodologies for their determination, and an exploration of its engagement with key biological signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and complex biological and experimental processes are visualized using Graphviz diagrams.
Physicochemical Properties
Sclareol is a white crystalline solid at room temperature.[1] Its molecular structure, characterized by a labdane skeleton with two hydroxyl groups, dictates its physical and chemical behavior.
Table 1: General Physicochemical Properties of Sclareol
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₆O₂ | [1][2][3] |
| Molecular Weight | 308.5 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder or pellets | [1][4] |
| Odor | Weak, sweet, balsamic, herbaceous, amber-like | [2] |
| CAS Number | 515-03-7 | [1][2][3] |
Table 2: Thermal and Optical Properties of Sclareol
| Property | Value | Source(s) |
| Melting Point | 95 - 107 °C | [2][4] |
| Boiling Point | 218 - 220 °C at 19 mmHg | [2] |
| Optical Rotation [α] | -13° (c=4 in carbon tetrachloride) | [5] |
Table 3: Solubility Profile of Sclareol
| Solvent | Solubility | Source(s) |
| Water | Practically insoluble (0.08174 mg/L at 25°C, estimated) | [2] |
| Ethanol | Soluble | [2] |
| Chloroform | 30 mg/mL | [3] |
| Organic Solvents | Generally soluble in organic solvents like ethanol and ether. | [6] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of sclareol and a common procedure for its extraction and purification.
Determination of Melting Point
The melting point of sclareol is determined using the capillary method with a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry sclareol is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as it approaches the expected melting point.
-
Observation: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range.[7]
Determination of Solubility
The solubility of sclareol in various organic solvents can be determined by gas chromatography (GC).
Methodology:
-
Equilibrium Saturation: A supersaturated solution of sclareol is prepared in the desired solvent at a constant temperature (e.g., 25°C). The mixture is agitated for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Preparation: The saturated solution is filtered to remove undissolved solid. An aliquot of the clear supernatant is carefully withdrawn and diluted with a known volume of the same solvent.
-
Gas Chromatography (GC) Analysis:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.
-
Column: A suitable capillary column, such as an HP-5MS, is employed.[8]
-
Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas.
-
Temperature Program: A temperature gradient is programmed to ensure the separation of sclareol from the solvent and any impurities.
-
Injection: A small, precise volume of the diluted sample is injected into the GC.
-
-
Quantification: The concentration of sclareol in the saturated solution is determined by comparing the peak area of sclareol in the sample to a calibration curve generated from standard solutions of known sclareol concentrations.[9][10]
Determination of Optical Rotation
The specific rotation of sclareol is measured using a polarimeter.
Methodology:
-
Solution Preparation: A solution of sclareol is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a suitable solvent (e.g., carbon tetrachloride) in a volumetric flask.
-
Polarimeter Calibration: The polarimeter is calibrated using a blank solution (the pure solvent).
-
Measurement: The polarimeter tube is filled with the sclareol solution, ensuring no air bubbles are present. The observed rotation (α) is measured at a specific temperature (e.g., 20°C) and wavelength (typically the sodium D-line at 589 nm).
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.[11]
-
Extraction and Purification of Sclareol from Salvia sclarea
Sclareol is commercially extracted from the flowers and stems of clary sage. The following is a generalized workflow based on common industrial practices.
Methodology:
-
Solvent Extraction: The dried and crushed plant material is extracted with a non-polar solvent, such as petroleum ether or hexane, at an elevated temperature (e.g., 70°C) for several hours. This process yields a crude extract known as "concrete."[5]
-
Solvent Recovery: The solvent is removed from the crude extract by distillation, often under reduced pressure, to yield the concentrated concrete.[5]
-
Molecular Distillation: The concrete is then subjected to molecular distillation under high vacuum (e.g., 0.1-100 Pa) and elevated temperature (e.g., 100-150°C). Sclareol, being less volatile than many other components of the concrete, is collected as the distillate.[5]
-
Crystallization: The distilled sclareol is cooled, leading to its crystallization. The crystalline sclareol is then further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture or hexane.[1][4]
-
Isolation and Drying: The purified crystals are isolated by filtration or centrifugation and then dried under vacuum to remove any residual solvent.[1][5]
Caption: Workflow for the extraction and purification of sclareol.
Biological Signaling Pathways
Sclareol's therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in inflammation and apoptosis.
Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways
Sclareol has been shown to exert anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.
Caption: Sclareol's inhibition of NF-κB and MAPK signaling pathways.
Apoptotic Activity: Induction of the Caspase Cascade
Sclareol has demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a crucial mechanism for its anti-cancer properties. Sclareol can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, which converge on the activation of a cascade of cysteine-aspartic proteases known as caspases.
Caption: Sclareol-induced caspase-dependent apoptosis.
Conclusion
Sclareol is a naturally derived diterpene with well-defined physicochemical properties that contribute to its utility in various industries. Its biological activities, particularly its anti-inflammatory and pro-apoptotic effects, are of significant interest for pharmaceutical and nutraceutical applications. This technical guide has provided a detailed overview of sclareol's key characteristics, the methodologies used to determine them, and its mechanisms of action at the cellular level. Further research into the specific molecular targets of sclareol and optimization of its delivery systems will be crucial in fully realizing its therapeutic potential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Separation of Sclareol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Sclareol | SIELC Technologies [sielc.com]
- 4. FR2499554A1 - PROCESS FOR THE PREPARATION OF SCLAREOL - Google Patents [patents.google.com]
- 5. CN102503775A - Production process of sclareol - Google Patents [patents.google.com]
- 6. ijcea.org [ijcea.org]
- 7. mt.com [mt.com]
- 8. GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 10. Modeling the Solubility of Sclareol in Organic Solvents using Solubility Parameters [repository.lib.ncsu.edu]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Illuminating the Structures of Sclareol and Sclareol Glycol: A Technical Guide
An In-depth Exploration of the Chemical Structure Elucidation of Sclareol and its Derivative, Sclareol Glycol, for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the chemical structure elucidation of sclareol and this compound, two labdane diterpenes of significant interest in the fragrance, flavor, and pharmaceutical industries. By detailing the experimental protocols and presenting key quantitative data, this document serves as a valuable resource for professionals engaged in natural product chemistry and drug development.
Introduction to Sclareol and this compound
Sclareol is a naturally occurring bicyclic diterpene alcohol primarily extracted from the plant Salvia sclarea[1]. Its unique chemical structure has made it a versatile starting material for the synthesis of other valuable compounds, most notably Ambrox®, a key component in the fragrance industry[1]. This compound, a derivative of sclareol, is an important intermediate in the synthesis of ambroxide and also exhibits biological activities of its own[2]. The precise determination of their three-dimensional structures has been crucial for understanding their chemical properties and for their application in various fields.
Physicochemical Properties
A summary of the key physicochemical properties of sclareol and this compound is presented in Table 1. This data is essential for their handling, characterization, and analysis.
| Property | Sclareol | This compound |
| Molecular Formula | C₂₀H₃₆O₂[1] | C₁₆H₃₀O₂[2] |
| Molecular Weight | 308.50 g/mol [1] | 254.41 g/mol [2] |
| IUPAC Name | (1R,2R,4aS,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol[1] | (1R,2R,4aS,8aS)-1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol[2] |
| Appearance | White crystalline powder | White to off-white powder |
| Melting Point | 95-105 °C | 131-132 °C[2] |
| Solubility | Soluble in ethanol and oil; practically insoluble in water[1] | Soluble in acetone, chloroform, dichloromethane, DMSO, ethyl acetate |
Methodologies for Structure Elucidation
The definitive structures of sclareol and this compound have been elucidated through a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For labdane diterpenes like sclareol and this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to establish connectivity and stereochemistry.
The following provides a general protocol for obtaining high-quality NMR spectra of labdane diterpenes:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified diterpene sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for each experiment (e.g., pulse sequence, number of scans, relaxation delay).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the proton signals and their multiplicities.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.
-
Perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the relative stereochemistry.
-
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., applying Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to piece together the molecular structure.
-
While a complete, officially published and tabulated set of NMR data for both compounds can be elusive in a single source, the following tables compile representative ¹H and ¹³C NMR chemical shift values for sclareol, typically recorded in CDCl₃. The data for this compound is less commonly published in a complete tabular format.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Sclareol (in CDCl₃)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | 39.5 | 1.02 (m), 1.78 (m) |
| 2 | 18.5 | 1.48 (m), 1.65 (m) |
| 3 | 42.2 | 1.25 (m), 1.38 (m) |
| 4 | 33.3 | - |
| 5 | 55.4 | 0.88 (dd, J = 12.0, 2.0 Hz) |
| 6 | 20.6 | 1.45 (m), 1.55 (m) |
| 7 | 43.0 | 1.20 (m), 1.85 (m) |
| 8 | 73.8 | - |
| 9 | 56.5 | 1.50 (m) |
| 10 | 39.9 | - |
| 11 | 20.0 | 1.55 (m), 1.68 (m) |
| 12 | 43.9 | 1.50 (m), 1.60 (m) |
| 13 | 74.8 | - |
| 14 | 145.4 | 5.92 (dd, J = 17.5, 10.8 Hz) |
| 15 | 111.7 | 5.18 (dd, J = 17.5, 1.2 Hz), 5.05 (dd, J = 10.8, 1.2 Hz) |
| 16 | 27.8 | 1.30 (s) |
| 17 | 24.3 | 1.15 (s) |
| 18 | 33.4 | 0.80 (s) |
| 19 | 21.6 | 0.85 (s) |
| 20 | 15.6 | 0.78 (s) |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the specific experimental conditions.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure, including absolute stereochemistry. By diffracting X-rays off a single crystal, the electron density of the molecule can be mapped, revealing the precise positions of each atom.
The general workflow for determining the crystal structure of a small natural product is as follows:
-
Crystallization:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents.
-
Slowly induce crystallization by methods such as slow evaporation of the solvent, vapor diffusion, or slow cooling. The goal is to obtain well-ordered, single crystals of sufficient size (typically 0.1-0.5 mm in each dimension).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (cryo-cooling) to minimize radiation damage.
-
Use a single-crystal X-ray diffractometer to irradiate the crystal with a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) on a detector.
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain a set of unique reflections and their intensities.
-
Solve the "phase problem" to obtain an initial electron density map. For small molecules, direct methods are commonly used.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
-
Structure Validation and Analysis:
-
Validate the final structure using various crystallographic metrics.
-
Analyze the bond lengths, bond angles, and torsion angles to understand the molecular geometry.
-
Determine the absolute configuration if anomalous scattering data was collected.
-
The crystallographic data for sclareol is available in the Crystallography Open Database (COD) under the entry number 2021971[1]. A summary of the key crystallographic parameters is presented in Table 3.
Table 3: Crystallographic Data for Sclareol (COD ID: 2021971)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 6.253(2) |
| b (Å) | 13.785(5) |
| c (Å) | 22.098(8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1904.9(12) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.077 |
Synthesis of this compound from Sclareol
This compound can be synthesized from sclareol through oxidative cleavage of the C14-C15 double bond.
Experimental Protocol for the Oxidation of Sclareol
A common method for this transformation involves a two-step process: epoxidation of the double bond followed by reductive cleavage of the epoxide. A more direct approach involves ozonolysis.
Protocol using Ozonolysis:
-
Dissolution: Dissolve sclareol (1 equivalent) in a suitable solvent, such as a mixture of dichloromethane and methanol, at a low temperature (e.g., -78 °C).
-
Ozonolysis: Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material.
-
Reductive Workup: Quench the reaction by adding a reducing agent, such as sodium borohydride (NaBH₄), in excess. This reduces the intermediate ozonide to the corresponding diol (this compound).
-
Purification: Allow the reaction to warm to room temperature, and then perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of a novel natural product like sclareol or its derivatives follows a logical progression of experiments and data analysis.
Biotransformation Pathway
Sclareol can be converted to this compound through biotransformation using microorganisms like Hyphozyma roseonigra. This process is an alternative to chemical synthesis.
Conclusion
The chemical structures of sclareol and this compound have been unequivocally established through the synergistic application of NMR spectroscopy and single-crystal X-ray crystallography. This in-depth technical guide has provided a detailed overview of the experimental protocols and key quantitative data that underpin their structural elucidation. A thorough understanding of these structures is paramount for the continued development and application of these valuable natural products in various industries.
References
A Technical Guide to the Natural Sources, Distribution, and Analysis of Sclareol in Salvia Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sclareol is a labdane-type bicyclic diterpene alcohol of significant commercial and scientific interest. Its primary value lies in its role as the principal starting material for the semi-synthesis of Ambrox®, a highly valued substitute for ambergris used as a fixative in the fragrance industry.[1] Beyond its application in perfumery, sclareol has demonstrated a range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties, making it a molecule of interest for pharmaceutical and therapeutic research.[1][2] This guide provides a comprehensive overview of the natural occurrence of sclareol, its distribution within Salvia species, quantitative data on its accumulation, and detailed methodologies for its extraction and analysis.
Natural Sources and Distribution of Sclareol
Primary Botanical Sources
The predominant commercial source of sclareol is Salvia sclarea L. , commonly known as clary sage.[1][3] This species, belonging to the Lamiaceae family, is cultivated extensively in Europe and North America for its essential oil and sclareol content.[1] While S. sclarea is the most significant producer, sclareol has also been identified in a few other plant species from different families, including Cistus creticus (Cistaceae), Nicotiana glutinosa (Solanaceae), and Cleome spinosa (Brassicaceae).[1][2]
Distribution within Salvia sclarea
Within the clary sage plant, sclareol is not uniformly distributed. Its accumulation is highly localized, primarily within the floral organs, which are harvested at the full bloom stage.[3][4]
-
Inflorescences and Calyces: The highest concentrations of sclareol are found in the inflorescences, specifically on the surface of the calyces (the whorl of sepals that protect the flower bud).[2][4][5]
-
Glandular Trichomes: Analysis suggests that sclareol biosynthesis and secretion are associated with the glandular trichomes, which are specialized epidermal structures that densely cover the calyces.[5][6] Laser desorption/ionization mass spectrometry imaging has shown that sclareol specifically accumulates in the gland cells of these trichomes.[7]
-
Epicuticular Crystals: A key finding is that sclareol does not accumulate within oil pockets as previously thought. Instead, it is excreted onto the plant surface, where it forms epicuticular crystals on the calyx.[4][8] This extracellular localization is a crucial factor for designing efficient extraction protocols.
The distribution across different plant parts shows a marked concentration in the floral components, as detailed in the quantitative data section below.
Quantitative Analysis of Sclareol Content
The concentration of sclareol in Salvia sclarea can vary based on factors such as plant lineage, cultivation conditions (geography, climate), and the specific plant part analyzed.[2] The following tables summarize quantitative data reported in the literature.
Table 1: Sclareol Content in Different Organs of Salvia sclarea
| Plant Organ | Sclareol Content (% of total extract) | Method of Analysis | Reference |
| Calyces (with carpels) | ~1.5% of dry weight | GC-MS | [4][8] |
| Bracts | Significantly lower than calyces | GC-MS | [4] |
| Corollas (with stamens) | Significantly lower than calyces | GC-MS | [4] |
| Leaves | Significantly lower than calyces | GC-MS | [4] |
Table 2: Sclareol Content in Salvia sclarea Essential Oil
| Plant Condition | Sclareol Content (% of essential oil) | Distillation/Extraction Method | Reference |
| Cultivated Plants | 9.3% | Hydrodistillation | [7] |
| Wild Plants | 8.7% | Hydrodistillation | [7] |
| Greek Wild Plants | 7.1% | Hydrodistillation | [9] |
| Greek Cultivated | 0.0 - 41.8% (varies with distillation time) | Hydrodistillation | [10] |
| Steam Distilled Oil | Very low (e.g., 0.01% yield from dry inflorescences) | Steam Distillation | [4] |
| Supercritical Fluid Extract | Up to 50% | Supercritical CO₂ Extraction | [11][12] |
Note: Steam distillation is inefficient for sclareol extraction as its high boiling point prevents it from vaporizing with the more volatile essential oil components.[4] Direct solid/liquid extraction of the plant material yields significantly more sclareol.[4]
Experimental Protocols
Extraction of Sclareol from Salvia sclarea
Protocol 1: Solid-Liquid Extraction with Hexane (Industrial Method)
This method is highly effective for obtaining large quantities of sclareol.
-
Plant Material Preparation: Inflorescences of Salvia sclarea are harvested at full bloom and typically dried to reduce moisture content. The material left after steam distillation of essential oils ("straw") is often used as it is enriched in sclareol.[4]
-
Extraction: The dried plant material is loaded into an extractor and washed with an aliphatic hydrocarbon solvent, most commonly hexane.[4][8] The process is typically performed at a temperature between 25°C and 50°C.[13]
-
Solvent Removal: The hexane extract, known as "concrete," is collected. The solvent is then removed under vacuum to yield a concentrated, waxy residue.
-
Purification: The crude extract, which is a crystalline syrup containing 70-80% sclareol, undergoes further purification steps.[13] This involves recrystallization from a suitable solvent (e.g., an alcohol-water mixture) to obtain sclareol crystals of >99% purity.[4][13]
Protocol 2: Supercritical Fluid Extraction (SFE) with CO₂
SFE is a green technology that offers high selectivity for sclareol.
-
Source Material: This protocol is effective on a waxy n-hexane extract ("concrete") of Salvia sclarea.[11]
-
Instrumentation: A supercritical fluid extractor equipped with a high-pressure pump, extraction vessel, and one or more separators.
-
Multi-Step Extraction Parameters:
-
Step 1 (Removal of Volatiles): The concrete is subjected to supercritical CO₂ at 90 bar and 50°C . Under these conditions, lighter compounds like monoterpenes and sesquiterpenes are selectively extracted.[11][12]
-
Step 2 (Sclareol Extraction): The operating conditions are then changed to 100 bar and 40°C . These parameters increase the solvent power of the CO₂ for the less volatile diterpene, allowing for the selective extraction of sclareol.[11][12]
-
-
Collection: The extracted fractions are collected in separators by depressurizing the CO₂. The first step yields an essential oil fraction, while the second step yields an extract highly concentrated in sclareol.[11]
Analysis and Quantification of Sclareol
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the identification and quantification of sclareol in extracts.
-
Sample Preparation: The crude extract or essential oil is dissolved in a suitable organic solvent, such as ethyl acetate or hexane, to an appropriate concentration.[14] An internal standard (e.g., dehydrocostuslactone) may be added for precise quantification.[14]
-
GC System and Column: A gas chromatograph equipped with a capillary column is used. A common choice is a non-polar column, such as an HP-5MS (or equivalent 5% phenyl-methylpolysiloxane).[14][15]
-
GC Conditions (Example):
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.8 - 1.0 mL/min).[15]
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: An initial temperature of 60-80°C, held for 1-2 minutes, followed by a ramp of 3-5°C/min up to 280-300°C, with a final hold period.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for identification by comparing mass spectra with libraries (e.g., NIST). Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for sensitive quantification.
-
Monitor Ions for Sclareol: Key fragment ions for sclareol identification and quantification are m/z 81, 109, 177, and 290. The transition m/z 177 → 121 can be used for MRM analysis.[14][16]
-
-
Quantification: A calibration curve is generated using certified sclareol standards of known concentrations to quantify the amount in the sample.
Sclareol Biosynthesis and Experimental Workflow
Biosynthetic Pathway of Sclareol
Sclareol biosynthesis in Salvia sclarea originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP).[6] The conversion of GGPP to sclareol is a two-step process catalyzed by two distinct monofunctional diterpene synthases (diTPSs).[1][17]
-
Step 1: A class II diTPS , labda-13-en-8-ol diphosphate synthase (SsLPPS), catalyzes the protonation-initiated cyclization of the linear GGPP into a bicyclic intermediate, labda-13-en-8-ol diphosphate (LPP).[1][17]
-
Step 2: A class I diTPS , sclareol synthase (SsSS), catalyzes the ionization of the diphosphate moiety from LPP, followed by a reaction with water to form the final product, sclareol.[1]
This pathway highlights the specialized enzymatic machinery within clary sage dedicated to producing this high-value diterpene.
Caption: The two-step enzymatic biosynthesis of sclareol from GGPP in Salvia sclarea.
General Experimental Workflow
The process of analyzing sclareol from plant sources follows a structured workflow, from sample collection to final data analysis. This ensures reproducibility and accuracy in quantitative and qualitative assessments.
References
- 1. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 3. books.google.cn [books.google.cn]
- 4. Extracellular Localization of the Diterpene Sclareol in Clary Sage (Salvia sclarea L., Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FR2499554A1 - PROCESS FOR THE PREPARATION OF SCLAREOL - Google Patents [patents.google.com]
- 14. GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Biosynthesis of Sclareol in Salvia sclarea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sclareol, a labdane-type diterpene alcohol, is a valuable natural product primarily sourced from clary sage (Salvia sclarea). It serves as a crucial precursor for the semi-synthesis of Ambrox®, a highly prized substitute for ambergris in the fragrance industry. Beyond its aromatic applications, sclareol has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth exploration of the sclareol biosynthesis pathway in Salvia sclarea, detailing the enzymatic steps, subcellular localization, and regulatory aspects. It includes a compilation of available quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the pathway and experimental workflows to support further research and development in the fields of metabolic engineering and drug discovery.
Introduction
Salvia sclarea L. (clary sage) is a member of the Lamiaceae family and is the primary commercial source of sclareol.[1] This bicyclic diterpenoid accumulates to high levels in the glandular trichomes of the flower calyces.[1][2] The biosynthesis of sclareol is a specialized metabolic pathway that diverts the central metabolite geranylgeranyl pyrophosphate (GGPP) into a two-step enzymatic cascade. Understanding this pathway is critical for efforts to improve sclareol yields through breeding, genetic engineering of the plant, or heterologous production in microbial systems.
The Sclareol Biosynthesis Pathway
The biosynthesis of sclareol in Salvia sclarea is a two-step process initiated from the C20 precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP). This process is catalyzed by two distinct monofunctional diterpene synthases (diTPSs).[1]
Precursor Supply: The Methylerythritol Phosphate (MEP) Pathway
The GGPP used for sclareol biosynthesis is predominantly derived from the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[2] This pathway synthesizes the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are subsequently condensed to form GGPP.
Step 1: Cyclization of GGPP by SsLPPS
The first committed step in sclareol biosynthesis is the protonation-initiated cyclization of GGPP. This reaction is catalyzed by a class II diTPS named labda-13-en-8-ol diphosphate synthase (SsLPPS) .[1] SsLPPS converts GGPP primarily into the bicyclic diphosphate intermediate, labda-13-en-8-ol diphosphate (LPP) . A minor product of this reaction is (9S,10S)-copalyl diphosphate (CPP), also known as normal-copalyl diphosphate.[1]
Step 2: Conversion of LPP to Sclareol by SsSS
The second and final enzymatic step is the conversion of LPP to sclareol. This reaction is catalyzed by a class I diTPS, sclareol synthase (SsSS) .[1] SsSS facilitates the ionization of the diphosphate group from LPP, followed by the addition of a water molecule to the resulting carbocation, yielding sclareol. SsSS can also convert the minor intermediate CPP into manool, which is often found as a minor constituent in Salvia sclarea essential oil.[1]
Subcellular Localization
Both SsLPPS and SsSS possess N-terminal signal peptides that target them to the chloroplasts .[1] This co-localization in the plastids, where the precursor GGPP is synthesized via the MEP pathway, is thought to facilitate efficient channeling of intermediates through the pathway.
Visualization of the Sclareol Biosynthesis Pathway
Quantitative Data
Precise enzyme kinetic parameters and absolute metabolite concentrations for the sclareol biosynthesis pathway are not extensively reported in the literature. The following tables summarize the available quantitative and semi-quantitative data.
Table 1: Enzyme Characterization
| Enzyme | Class | Substrate(s) | Major Product(s) | Minor Product(s) | Subcellular Localization |
| SsLPPS | Class II diTPS | GGPP | LPP | CPP | Chloroplast[1] |
| SsSS | Class I diTPS | LPP, CPP | Sclareol | Manool | Chloroplast[1] |
Table 2: Product Distribution from In Vitro Coupled Enzyme Assay
This table illustrates the relative product distribution from a coupled assay containing both SsLPPS and SsSS with GGPP as the initial substrate, based on descriptions in Caniard et al. (2012).[1]
| Product | Relative Abundance |
| Sclareol | Major |
| Manool | Minor |
| Manoyl oxides | Minor |
| 13-epi-manoyl oxide | Minor |
Table 3: Sclareol Content in Salvia sclarea
The concentration of sclareol can vary significantly depending on the plant variety, growing conditions, and extraction method.
| Plant Material | Sclareol Content (% of essential oil) | Reference |
| Flower calyces | High (primary site of accumulation) | [1][2] |
| Essential Oil | 11.5 - 15.7% | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the sclareol biosynthesis pathway.
Heterologous Expression of SsLPPS and SsSS in E. coli
This protocol is adapted from general methods for expressing plant terpene synthases in a prokaryotic host for functional characterization.
Objective: To produce recombinant SsLPPS and SsSS proteins for in vitro enzyme assays.
Materials:
-
pET-28a(+) vector
-
Chemically competent E. coli BL21 (DE3) cells
-
LB medium and LB agar plates with kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol)
Procedure:
-
Cloning: Synthesize codon-optimized coding sequences for SsLPPS and SsSS (truncated to remove the N-terminal plastidial transit peptide) and clone them into the pET-28a(+) vector.
-
Transformation: Transform the resulting plasmids into E. coli BL21 (DE3) cells and select colonies on LB agar plates containing kanamycin.
-
Expression: a. Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking. b. Use the overnight culture to inoculate 1 L of LB medium with kanamycin and grow at 37°C until the OD600 reaches 0.6-0.8. c. Cool the culture to 16°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. d. Incubate at 16°C for 16-20 hours with shaking.
-
Purification: a. Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. b. Lyse the cells by sonication and clarify the lysate by centrifugation. c. Apply the supernatant to a Ni-NTA column. d. Wash the column with wash buffer. e. Elute the recombinant protein with elution buffer. f. Analyze the purified protein by SDS-PAGE.
In Vitro Diterpene Synthase Assay
This protocol describes how to perform an in vitro assay to determine the activity of the purified SsLPPS and SsSS enzymes.
Objective: To determine the products of the enzymatic reactions catalyzed by SsLPPS and SsSS.
Materials:
-
Purified SsLPPS and SsSS proteins
-
Assay buffer (50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 10% glycerol, 5 mM DTT)
-
(E,E,E)-Geranylgeranyl diphosphate (GGPP) substrate
-
Alkaline phosphatase
-
Hexane
-
GC-MS system
Procedure:
-
Single Enzyme Assay (SsLPPS): a. In a glass vial, combine 50 µL of assay buffer, 5 µg of purified SsLPPS, and GGPP to a final concentration of 50 µM. b. Incubate at 30°C for 2 hours. c. To dephosphorylate the product for GC-MS analysis, add alkaline phosphatase and incubate for another 2 hours at 37°C. d. Extract the products with an equal volume of hexane. e. Analyze the hexane phase by GC-MS.
-
Coupled Enzyme Assay (SsLPPS + SsSS): a. In a glass vial, combine 50 µL of assay buffer, 5 µg of purified SsLPPS, 5 µg of purified SsSS, and GGPP to a final concentration of 50 µM. b. Incubate at 30°C for 2 hours. c. Extract the products with an equal volume of hexane. d. Analyze the hexane phase by GC-MS.
Subcellular Localization using GFP Fusion in Nicotiana benthamiana
This protocol outlines the transient expression of GFP-fusion proteins in N. benthamiana leaves to determine the subcellular localization of SsLPPS and SsSS.[1]
Objective: To visualize the subcellular localization of SsLPPS and SsSS.
Materials:
-
pK7FWG2 vector
-
Full-length coding sequences of SsLPPS and SsSS
-
Agrobacterium tumefaciens strain GV3101
-
N. benthamiana plants
-
Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)
-
Confocal laser scanning microscope
Procedure:
-
Cloning: Clone the full-length coding sequences of SsLPPS and SsSS into the pK7FWG2 vector to create N-terminal GFP fusion constructs.
-
Agrobacterium Transformation: Transform the constructs into A. tumefaciens GV3101.
-
Infiltration: a. Grow an overnight culture of Agrobacterium carrying the construct. b. Pellet the bacteria and resuspend in infiltration buffer to an OD600 of 0.5. c. Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe.
-
Microscopy: a. After 3-5 days, excise a small section of the infiltrated leaf area. b. Mount the leaf section in water on a microscope slide. c. Observe the GFP fluorescence using a confocal laser scanning microscope. Chlorophyll autofluorescence can be used as a marker for chloroplasts.
Conclusion
The biosynthesis of sclareol in Salvia sclarea is a well-defined two-step pathway localized in the plastids. The identification and characterization of the key enzymes, SsLPPS and SsSS, have opened avenues for metabolic engineering to enhance sclareol production.[1] While significant progress has been made, further research is needed to elucidate the regulatory mechanisms governing this pathway and to obtain more detailed quantitative data on enzyme kinetics and metabolite flux. The protocols and information provided in this guide serve as a valuable resource for researchers aiming to further explore and manipulate this important biosynthetic pathway for industrial and pharmaceutical applications.
References
Pharmacological Profile of Sclareol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sclareol, a bicyclic diterpene alcohol primarily sourced from Salvia sclarea (clary sage), has emerged as a promising natural compound with a diverse pharmacological portfolio. This technical guide provides an in-depth analysis of the pharmacological profile of sclareol and its synthetic derivatives, with a focus on its anticancer, anti-inflammatory, and antimicrobial activities. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the involved signaling pathways to serve as a comprehensive resource for researchers and professionals in drug discovery and development.
Introduction
Sclareol (labd-14-ene-8,13-diol) is a natural diterpenoid that has garnered significant scientific interest due to its wide range of biological activities.[1][2] Its potential as a therapeutic agent is underscored by numerous preclinical studies demonstrating its efficacy in various disease models. Furthermore, the chemical scaffold of sclareol offers a versatile platform for the synthesis of novel derivatives with potentially enhanced potency and improved pharmacokinetic properties. This guide aims to consolidate the current understanding of the pharmacological profile of sclareol and its analogues, providing a foundation for future research and development.
Anticancer Activity
Sclareol has demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines.[1][2] Its anticancer activity is mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of sclareol and its derivatives against various cancer cell lines.
Table 1: IC50 Values of Sclareol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HCT116 | Colon Cancer | Not specified, but induced apoptosis at 100 µM | - | [3] |
| MG63 | Osteosarcoma | 14 | - | [3] |
| MG63 | Osteosarcoma | 65.2 | 12 | [3][4] |
| MG63 | Osteosarcoma | 11.0 | - | [5] |
| K562 | Leukemia | < 50 | - | [3] |
| MN1 | Breast Cancer | - | - | [3] |
| MDD2 | Breast Cancer | - | - | [3] |
| MCF-7 | Breast Cancer | 11.056 (13-epi-sclareol) | - | [3] |
| A549 | Lung Cancer | 8 (hypoxia) | 48 | [6] |
| H1688 | Small Cell Lung Cancer | 42.14 | 24 | [7] |
| H146 | Small Cell Lung Cancer | 69.96 | 24 | [7] |
| PC3 | Prostate Cancer | - | - | [3] |
| P-388 | Mouse Leukemia | Cytotoxic | - | [1] |
| KB | Human Epidermal Carcinoma | Cytotoxic | - | [1] |
| Various Leukemia Lines | Leukemia | 6.0–24.2 µg/mL | - | [1] |
Table 2: IC50 Values of Sclareol Derivatives in Human Cancer Cell Lines
| Derivative | Cancer Type | Cell Line | IC50 (µM) | Reference |
| 15-(4-fluorophenyl)-sclareol (SS-12) | Prostate Cancer | PC-3 | 0.082 | [3][8] |
| Adamantane Derivatives | Non-small cell lung carcinoma | NCI-H460 | Up to 100 times more potent than sclareol | [9] |
Signaling Pathways in Anticancer Activity
Sclareol's anticancer effects are attributed to its ability to modulate several critical signaling pathways.
Sclareol is a potent inducer of apoptosis in various cancer cells.[5][10] This programmed cell death is often mediated through the intrinsic (mitochondrial) and extrinsic pathways. Key events include the loss of mitochondrial membrane potential, activation of caspases, and DNA fragmentation.[4][5]
Caption: Sclareol-induced intrinsic apoptosis pathway.
Sclareol can induce cell cycle arrest, primarily at the G0/G1 or G1 phase, in cancer cells.[3][4] This prevents the proliferation of malignant cells.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another target of sclareol in cancer cells.
Caption: Sclareol's inhibition of the MAPK/ERK pathway.
Experimental Protocols: Anticancer Assays
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 to 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of sclareol or its derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with sclareol or its derivatives for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.
-
Staining: Resuspend 1-5 x 10^5 cells in 500 µL of 1x Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells at room temperature for 10-15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC and PI fluorescence are typically detected in the FL1 and FL2 channels, respectively.
Principle: This model assesses the in vivo anticancer efficacy of a compound by implanting human cancer cells into immunodeficient mice.
Protocol:
-
Cell Preparation: Harvest cancer cells in their logarithmic growth phase and resuspend them in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 1–5 × 10^7 cells/mL. A 1:1 mixture with Matrigel can enhance tumor formation.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Inoculation: Subcutaneously inject 100–200 µL of the cell suspension into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, randomly assign mice to treatment and control groups. Administer sclareol or its derivatives via a suitable route (e.g., intraperitoneal injection).
-
Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).[2][11]
Anti-inflammatory Activity
Sclareol exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[12]
Quantitative Data: In Vivo Anti-inflammatory Effects
Table 3: In Vivo Anti-inflammatory Activity of Sclareol
| Model | Animal | Dose | Effect | Reference |
| Carrageenan-induced paw edema | Mice | 5, 10, 20 mg/kg | Dose-dependent reduction in paw edema | [13][14] |
| Atopic dermatitis-like skin lesions | Mice | 50, 100 mg/kg (i.p.) | Attenuated inflammatory severity | [3] |
Signaling Pathways in Anti-inflammatory Activity
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Sclareol has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[3]
Caption: Sclareol's inhibition of the NF-κB signaling pathway.
Sclareol also modulates the MAPK signaling pathway, which is involved in the production of inflammatory cytokines.[3][12]
Experimental Protocols: Anti-inflammatory Assays
Principle: This is a widely used in vivo model to screen for acute anti-inflammatory activity. Carrageenan injection into the paw induces a localized inflammatory response characterized by edema.
Protocol:
-
Animal Model: Use rats or mice.
-
Treatment: Administer sclareol or a control substance (e.g., saline) orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Principle: This technique is used to detect and quantify specific proteins involved in signaling pathways.
Protocol:
-
Sample Preparation: Lyse cells or tissues treated with or without sclareol in the presence of an inflammatory stimulus (e.g., LPS).
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Antimicrobial Activity
Sclareol and its derivatives have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[7]
Quantitative Data: Antimicrobial Activity
Table 4: Minimum Inhibitory Concentration (MIC) and IC50 Values of Sclareol and Its Derivatives
| Compound | Microorganism | Activity | Value | Reference |
| Sclareol | Candida albicans | MIC | - | |
| Sclareol | Candida glabrata | MIC | - | |
| Sclareol | Aspergillus fumigatus | MIC | - | |
| Sclareol | Bacillus cereus ATCC 11778 | Zone of inhibition | 9.5 ± 0.10 mm | |
| Sclareol | Escherichia coli ATCC 8739 | Zone of inhibition | 14.2 ± 0.06 mm | |
| Sclareol | Staphylococcus aureus ATCC 6538 | Zone of inhibition | 12.1 ± 0.08 mm | |
| Sclareol Derivative 16 | Curvularia lunata | IC50 | 12.09 µg/mL | [7][15] |
| Sclareol Derivative 16 | Alternaria brassicae | IC50 | 14.47 µg/mL | [7][15] |
| Salvia sclarea oil | Staphylococcus aureus | MIC | 0.05% | |
| Salvia sclarea oil | Bacillus subtilis | MIC | 0.05% | |
| Salvia sclarea oil | Escherichia coli | MIC | 0.05% |
Experimental Protocols: Antimicrobial Assays
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a series of twofold dilutions of sclareol or its derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the agent at which there is no visible growth.
Synthesis of Sclareol Derivatives
The modification of the sclareol structure has led to the development of derivatives with enhanced biological activities. A common strategy involves the derivatization at the Δ14,15 double bond.
General Synthesis Workflow
References
- 1. researchhub.com [researchhub.com]
- 2. Secure Verification [radar.ibiss.bg.ac.rs]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. dovepress.com [dovepress.com]
- 8. inotiv.com [inotiv.com]
- 9. US8617860B2 - Method for producing sclareol - Google Patents [patents.google.com]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 15. MTT assay protocol | Abcam [abcam.com]
Sclareol as a Filovirus Entry Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of Sclareol as a potent inhibitor of filovirus entry. Sclareol, a natural diterpene alcohol, has demonstrated broad-spectrum activity against various filoviruses, including the highly pathogenic Ebola virus, by targeting the viral fusion process. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows to support further research and development in the field of antiviral therapeutics.
Core Findings and Data Presentation
Sclareol and its related compound, Sclareolide, have been identified as effective inhibitors of Ebola virus (EBOV) entry.[1][2][3][4] The mechanism of action for both compounds is the blockage of the viral fusion process.[1][3] Sclareol, in particular, exhibits potent, wide-spectrum activity against the entry of all tested filoviruses.[1][3]
Table 1: In Vitro Antiviral Activity of Sclareol and Sclareolide Against Filovirus Entry
The following table summarizes the 50% effective concentrations (EC50) of Sclareol and Sclareolide against a panel of filovirus glycoprotein (GP)-pseudotyped viruses. These values represent the concentration of the compound required to inhibit viral entry by 50%.
| Filovirus (Strain) | Sclareol EC50 (µmol/L) | Sclareolide EC50 (µmol/L) |
| Ebola virus (EBOV) Mayinga/1976 | 2.4 | 8.0 |
| Ebola virus (EBOV) Makona/2014 | 2.3 | 4.5 |
| Sudan virus (SUDV) | 5.1 | 12.6 |
| Bundibugyo virus (BDBV) | 3.2 | 8.9 |
| Taï Forest virus (TAFV) | 4.6 | 11.5 |
| Reston virus (RESTV) | 17.0 | 59.0 |
| Marburg virus (MARV) | 8.5 | 25.3 |
| Lloviu virus (LLOV) | 12.3 | 33.7 |
Data sourced from Chen et al., 2020.[1][3]
Experimental Protocols
The following sections detail the key experimental methodologies employed in the discovery and characterization of Sclareol as a filovirus entry inhibitor.
Pseudovirus Production and Entry Assay
This assay is fundamental to assessing the inhibitory activity of compounds against viral entry in a BSL-2 environment.
-
Cell Line: Human embryonic kidney (HEK293T) cells are used for both pseudovirus production and as target cells for the entry assay.
-
Plasmids:
-
An HIV-1-based packaging plasmid (e.g., pNL4-3.Luc.R-E-) that lacks the env gene but contains a luciferase reporter gene.
-
Expression plasmids encoding the glycoproteins (GP) of various filoviruses (EBOV, SUDV, BDBV, TAFV, RESTV, MARV, LLOV).
-
-
Procedure:
-
HEK293T cells are co-transfected with the packaging plasmid and a specific filovirus GP expression plasmid.
-
The supernatant containing the pseudotyped viral particles is harvested 48 hours post-transfection.
-
For the entry assay, target HEK293T cells are seeded in 96-well plates.
-
The cells are pre-incubated with serial dilutions of Sclareol or Sclareolide for a specified time.
-
The pseudovirus supernatant is then added to the cells.
-
After 48-72 hours of incubation, the cells are lysed, and luciferase activity is measured.
-
The reduction in luciferase signal in the presence of the compound compared to a vehicle control (e.g., DMSO) indicates inhibition of viral entry.
-
EC50 values are calculated from the dose-response curves.
-
Cytotoxicity Assay
This assay is crucial for determining the concentration at which a compound becomes toxic to the host cells and for calculating the selectivity index.
-
Cell Line: HEK293T cells.
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure:
-
HEK293T cells are seeded in 96-well plates.
-
The cells are treated with serial dilutions of Sclareol or Sclareolide.
-
After a 48-hour incubation period, the CellTiter-Glo® reagent is added to the wells.
-
The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
-
The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.
-
Time-of-Addition Assay
This experiment helps to pinpoint the stage of the viral lifecycle that is inhibited by the compound.
-
Procedure:
-
HEK293T cells are infected with EBOV-GP pseudotyped virus.
-
Sclareol is added at different time points relative to the infection (e.g., -2h, 0h, 2h, 4h, 6h post-infection).
-
Luciferase activity is measured at the end of the experiment.
-
The degree of inhibition at each time point reveals whether the compound acts on an early (entry) or late stage of the viral lifecycle. For an entry inhibitor like Sclareol, the inhibitory effect is expected to be strongest when the compound is present during or shortly after viral inoculation.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for Sclareol and the experimental workflows.
Filovirus Entry and Proposed Inhibition by Sclareol
Caption: Proposed mechanism of Sclareol inhibiting filovirus entry by blocking membrane fusion.
Experimental Workflow for Antiviral Screening
Caption: Workflow for evaluating Sclareol's antiviral activity using a pseudovirus entry assay.
This guide consolidates the currently available data on Sclareol as a filovirus entry inhibitor. Further research, including studies with authentic filoviruses in a BSL-4 setting and in vivo efficacy studies, will be critical for the continued development of Sclareol as a potential therapeutic agent against these deadly pathogens.[1][3]
References
Role of Sclareol as a plant metabolite in defense mechanisms
An In-depth Technical Guide on the Role of Sclareol as a Plant Metabolite in Defense Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sclareol is a bicyclic diterpene alcohol predominantly found in species like clary sage (Salvia sclarea) and Nicotiana glutinosa.[1][2] Beyond its significant value in the fragrance industry, sclareol functions as a potent secondary metabolite in plant defense.[1][3] It confers protection through both direct and indirect mechanisms. Directly, it exhibits broad-spectrum antimicrobial and insecticidal properties.[4][5][6] Indirectly, it acts as an elicitor, activating sophisticated signaling pathways that lead to induced systemic resistance, even in plants that do not naturally produce it.[4][7] This guide provides a comprehensive technical overview of the biosynthesis of sclareol, its multifaceted roles in plant defense, the signaling cascades it triggers, and detailed experimental protocols for its study.
Biosynthesis of Sclareol
Sclareol is synthesized in the glandular trichomes of plants, primarily via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][8] The biosynthesis from the universal diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP), is a two-step enzymatic process involving two distinct monofunctional diterpene synthases (diTPSs).[3][9][10]
-
Step 1: Protonation-initiated Cyclization: A class II diTPS, labda-13-en-8-ol diphosphate synthase (SsLPPS), catalyzes the cyclization of the linear GGPP into the bicyclic intermediate, labda-13-en-8-ol diphosphate (LPP).[9][11] This reaction also involves the capture of a hydroxyl ion at the C-8 position.[9]
-
Step 2: Diphosphate Ionization and Hydroxylation: A class I diTPS, sclareol synthase (SsSS), facilitates the ionization of the diphosphate group from LPP and a subsequent hydroxylation reaction to yield the final sclareol molecule.[3][11]
This two-enzyme mechanism is distinct from pathways where a single bifunctional enzyme would catalyze the entire conversion.[10]
Caption: The two-step enzymatic biosynthesis of sclareol from GGPP.
Sclareol in Direct Plant Defense
Sclareol provides a direct chemical barrier against a range of biological threats, including pathogenic fungi, bacteria, and herbivorous insects.
Antimicrobial Activity
Sclareol and its derivatives exhibit significant activity against various plant and human pathogens.[5][12] Its mechanism is often fungistatic rather than fungicidal, inhibiting microbial growth and key virulence factors like biofilm formation and dimorphic transitions in fungi such as Candida albicans.[13]
Table 1: Antifungal Activity of Sclareol and Its Derivatives
| Organism | Compound | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Curvularia lunata | Sclareol Derivative 16 | IC₅₀ | 12.09 µg/mL | [5][12] |
| Alternaria brassicae | Sclareol Derivative 16 | IC₅₀ | 14.47 µg/mL | [5][12] |
| Candida albicans | Sclareol | MIC | 100 µg/mL | [13] |
| Candida albicans | Sclareol | MFC | 100 µg/mL | [13] |
| Candida species | Sclareol | Activity | Equivalent to Fluconazole |[2][12] |
Antibacterial Activity
The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Studies show good antibacterial activity against common strains, highlighting its role as a broad-spectrum defense metabolite.[14]
Table 2: Antibacterial Activity of Sclareol
| Organism | Strain | Activity Noted | Reference |
|---|---|---|---|
| Staphylococcus aureus | ATCC 25923 | Good | [14] |
| Pseudomonas aeruginosa | ATCC 27950 | Good | [14] |
| Escherichia coli | ATCC 25922 | Good | [14] |
| Enterococcus faecalis | ATCC 29212 | Good |[14] |
Insecticidal and Repellent Activity
Essential oils containing sclareol have been shown to possess repellent activity against insects like the mosquito Aedes albictus, suggesting a role in deterring herbivores.[15] This contributes to the plant's overall defense strategy by minimizing tissue damage from pests.
Sclareol in Indirect Defense: Elicitation of Immune Responses
Perhaps the most complex role of sclareol is its function as an elicitor that activates the plant's innate immune system. Exogenous application of sclareol induces resistance against pathogens in plants that do not naturally synthesize it, such as Arabidopsis and tomato, indicating the existence of conserved signaling pathways that recognize and respond to this molecule.[4][6][7]
Induction of Defense-Related Genes
Treatment with sclareol leads to the upregulation of a wide array of genes involved in various defense and stress responses, including those related to:
The Ethylene (ET) Signaling Pathway
A key mechanism for sclareol-induced resistance is the activation of the ethylene (ET) signaling pathway.[4][7] This has been particularly well-documented in the defense against root-knot nematodes (RKN). The proposed signaling cascade is as follows:
-
Perception & Kinase Activation: Sclareol is perceived by the plant cell, leading to the rapid activation of Mitogen-Activated Protein Kinases (MAPKs), specifically MPK3 and MPK6.[16]
-
ET Biosynthesis: Activated MPK3 and MPK6 are required for triggering ET biosynthesis.[16]
-
Lignin Accumulation: The subsequent ET signaling cascade enhances the phenylpropanoid metabolism, leading to the deposition of lignin in the roots.[7][16]
-
Physical Barrier Formation: This accumulation of lignin creates a physical barrier that inhibits the penetration of nematodes into the root tissue, thereby conferring resistance.[7][17]
Mutant plant lines defective in ET signaling (e.g., ein2-1) or lignin accumulation do not exhibit this sclareol-induced resistance, confirming the critical role of this pathway.[16][17]
Caption: Sclareol-induced signaling for nematode resistance via the ET pathway.
Crosstalk with Other Phytohormones
While the ET pathway is central, sclareol likely interacts with other defense hormone pathways. Exogenous application of sclareol can induce genes responsive to salicylic acid (SA) and jasmonic acid (JA), although the precise molecular connections and hierarchy of these interactions require further investigation.[7][18]
Key Experimental Methodologies
Studying the role of sclareol requires robust protocols for its extraction, analysis, and for conducting bioassays to determine its defensive functions.
Extraction and Purification of Sclareol
Objective: To isolate sclareol from plant material (e.g., Salvia sclarea concrete) or fermentation broth.
Method: Supercritical Fluid Extraction (SFE) This method is environmentally friendly and allows for selective fractionation.[19][20]
-
Preparation: Melt the clary sage "concrete" (a waxy n-hexane extract) and mix with 3 mm glass beads to increase the surface area. Load the mixture into the SFE vessel.[19]
-
Fractionation Step 1 (Lighter Compounds): Pressurize the system with supercritical CO₂ to 90 bar and maintain a temperature of 50 °C. Collect the extract, which will primarily contain monoterpenes and sesquiterpenes.[20]
-
Fractionation Step 2 (Sclareol): Adjust the system conditions to 100 bar and 40 °C. This increases the CO₂ density and its solvent power for larger molecules.[20]
-
Collection: Collect the extract from the second step, which will be highly enriched in sclareol.[19]
-
Purification (Optional): The collected extract can be further purified by recrystallization from an acetone-water solution to achieve high purity (>95%).[21]
Analysis and Quantification
Objective: To identify and quantify sclareol in extracts.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the extract from SFE in a suitable solvent (e.g., n-hexane or ethyl acetate).
-
GC Separation: Inject the sample into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (e.g., 60°C) and ramps up to a high temperature (e.g., 280-300°C) to separate compounds by their boiling points.
-
MS Detection: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer.
-
Identification: Identify sclareol by comparing its retention time and mass spectrum to that of a pure analytical standard.
-
Quantification: Create a calibration curve using known concentrations of the sclareol standard to quantify its amount in the sample.
Root-Knot Nematode (RKN) Penetration Assay
Objective: To quantify the effect of sclareol on inhibiting nematode invasion of plant roots.
References
- 1. Sclareol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phytosterols Are Involved in Sclareol-Induced Chlorophyll Reductions in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial and cytotoxic activity of the acetone extract of the flowers of Salvia sclarea and some natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Repellent effect of Salvia dorisiana, S. longifolia, and S. sclarea (Lamiaceae) essential oils against the mosquito Aedes albopictus Skuse (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2024.sci-hub.box [2024.sci-hub.box]
- 18. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. CN114573421B - Method for extracting and purifying sclareol from sclareol fermentation liquor - Google Patents [patents.google.com]
The Synthesis of Ambroxide from Sclareol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ambroxide, a key component of the fragrance industry prized for its unique ambergris scent, is primarily synthesized from sclareol, a natural diterpene extracted from clary sage (Salvia sclarea). This technical guide provides an in-depth overview of the core chemical transformations involved in this synthesis, presenting detailed experimental protocols, comparative quantitative data, and logical workflows to aid researchers in the field.
The Core Synthetic Pathway: A Three-Step Transformation
The most established and industrially significant route for the synthesis of Ambroxide from sclareol is a three-step process:
-
Oxidative Degradation: The side chain of sclareol is oxidatively cleaved to form sclareolide, a key lactone intermediate.
-
Reduction: The lactone functionality of sclareolide is reduced to the corresponding diol, known as ambradiol.
-
Cyclization: An acid-catalyzed dehydration of ambradiol leads to the formation of the final product, Ambroxide.
This guide will delve into the various methodologies employed for each of these critical steps.
Step 1: Oxidative Degradation of Sclareol to Sclareolide
The initial and often most challenging step is the selective oxidation of the sclareol side chain. Several methods have been developed, each with its own set of advantages and disadvantages in terms of yield, cost, and environmental impact.
Quantitative Data for Sclareolide Synthesis
| Oxidation Method | Oxidizing Agent(s) | Solvent(s) | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |
| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Water, Methanol | 3 hours (reflux) | Reflux | ~65 | [1] |
| Ozonolysis | Ozone (O₃), then H₂O₂/NaOH/CH₃CO₃H | Acetic Acid, Water | 5 hours | < 30 | > 96 | [2][3] |
| Hypochlorite/Ruthenium Catalysis | Sodium Hypochlorite (NaOCl), Ruthenium Dioxide (RuO₂) | Methylene Chloride | 3 hours | < 25 | 65-70 | [4] |
| Peroxy Acid Oxidation of Sclareol Oxide | m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane | Not specified | 0 to r.t. | 80 | [5] |
Detailed Experimental Protocols
Protocol 2.2.1: Oxidation with Potassium Permanganate [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sclareol in a mixture of water and methanol.
-
Reagent Addition: While stirring vigorously, add potassium permanganate portion-wise to the solution. The molar ratio of KMnO₄ to sclareol is a critical parameter and should be optimized.
-
Reaction: Heat the mixture to reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and filter off the manganese dioxide formed. Acidify the filtrate with a mineral acid (e.g., 20% H₂SO₄) to a pH of 2.
-
Purification: The precipitated hydroxy acid is filtered, dried, and then heated to approximately 145°C to induce cyclization to sclareolide. The crude sclareolide can be further purified by recrystallization from a suitable solvent like hexane.
Protocol 2.2.2: Ozonolysis [3]
-
Reaction Setup: Dissolve sclareol (100 g) in a mixture of acetic acid (240 g), water (152 g), and sodium hydroxide (8 g) in a suitable reactor equipped with a gas inlet and a cooling system.
-
Ozonolysis: Stir the solution at 20°C and bubble a stream of 10% by weight of O₃ in O₂ through the mixture at a flow rate of 3.0 L/min for 5 hours. Maintain the reaction temperature below 30°C using external cooling.
-
Quenching: After 5 hours, purge the solution with nitrogen gas to remove excess ozone. Add sodium sulfite (5.5 g) to quench any peroxides.
-
Work-up: After a few minutes, adjust the pH of the mixture to 2 with 6 M HCl. Extract the product with a mixture of ethyl acetate and heptane (1:2, 2 x 300 ml).
-
Purification: The combined organic layers are washed with a 2:1 water:brine mixture, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude sclareolide. Further purification can be achieved by molecular distillation or recrystallization.[6]
Step 2: Reduction of Sclareolide to Ambradiol
The second step involves the reduction of the lactone ring of sclareolide to form the diol, ambradiol. This can be achieved using various reducing agents, including metal hydrides and catalytic hydrogenation.
Quantitative Data for Ambradiol Synthesis
| Reduction Method | Reducing Agent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Several hours | 0 to r.t. | High | [7] |
| Catalytic Hydrogenation | H₂ (50 bar), Mn-pincer complex, KOtBu or KOEt | Ethanol | Not specified | 90 | 99.3 | [5][7][8] |
Detailed Experimental Protocols
Protocol 3.2.1: Reduction with Lithium Aluminum Hydride (LiAlH₄) [7]
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend LiAlH₄ in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Reagent Addition: Dissolve sclareolide in the same dry solvent and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Quenching (Fieser workup): Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Work-up: Filter the resulting aluminum salts and wash them thoroughly with the ethereal solvent. The combined organic filtrates are then dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude ambradiol.
-
Purification: The crude ambradiol can be purified by crystallization from a suitable solvent system such as hexane/chloroform.[9]
Protocol 3.2.2: Manganese-Catalyzed Hydrogenation [7]
-
Reaction Setup: In a high-pressure autoclave, combine sclareolide, a catalytic amount of the manganese pincer complex (e.g., 0.1 mol%), and a base such as potassium tert-butoxide (KOtBu) or potassium ethoxide (KOEt) (1-2 mol%) in ethanol.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 50 bar and heat the mixture to 90°C with stirring.
-
Work-up and Purification: After the reaction is complete (monitored by a suitable analytical technique), cool the reactor, release the pressure, and filter the catalyst. The solvent is then removed under reduced pressure to yield ambradiol.
Step 3: Cyclization of Ambradiol to Ambroxide
The final step is an acid-catalyzed intramolecular cyclization (dehydration) of ambradiol to form the desired cyclic ether, Ambroxide.
Quantitative Data for Ambroxide Synthesis
| Cyclization Method | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |
| Acid Catalysis | p-Toluenesulfonic acid (p-TsOH) | Toluene | A few hours | Reflux | High | [10][11] |
| Acid Catalysis | p-Toluenesulfonic acid (p-TsOH) | Pyridine | Not specified | 0 | 87 | [9][11] |
Detailed Experimental Protocol
Protocol 4.2.1: Acid-Catalyzed Cyclization with p-Toluenesulfonic Acid [10]
-
Reaction Setup: Dissolve ambradiol in a suitable organic solvent such as toluene in a round-bottom flask equipped with a reflux condenser (e.g., with a Dean-Stark trap to remove water).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude Ambroxide can be purified by column chromatography or recrystallization to afford the final product as a crystalline solid.
Alternative Synthetic Strategies
While the three-step synthesis is the most common, alternative approaches such as one-pot syntheses and biotransformation routes are being explored to improve efficiency and sustainability.
-
One-Pot Synthesis: Several methods have been reported for the direct conversion of sclareol to Ambroxide in a single reaction vessel, often using a combination of an oxidant and a catalyst. For instance, a one-pot synthesis using hydrogen peroxide and a quaternary ammonium phosphomolybdate catalyst has been described, albeit with a moderate overall yield of 20%.[12][13]
-
Biotransformation: The use of microorganisms to carry out specific steps of the synthesis is a promising green alternative. For example, the yeast Hyphozyma roseoniger has been shown to convert sclareol directly to ambradiol.[10] This biotechnological approach can offer high selectivity and reduce the need for harsh chemical reagents.
Visualizing the Synthesis
To better illustrate the relationships between the different stages and methodologies, the following diagrams are provided.
Caption: Overall synthetic pathway from Sclareol to Ambroxide.
Caption: A representative experimental workflow for the three-step synthesis.
References
- 1. US5247100A - Process for the production of sclareolide - Google Patents [patents.google.com]
- 2. sctunisie.org [sctunisie.org]
- 3. US20210300885A1 - Method for producing sclareolide - Google Patents [patents.google.com]
- 4. EP0506776B1 - Process for producing sclareolide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN1594303A - Method for separation purification of sclareolide from synthetic sclareol composites - Google Patents [patents.google.com]
- 7. Manganese-Catalyzed Hydrogenation of Sclareolide - ChemistryViews [chemistryviews.org]
- 8. Manganese‐Catalyzed Hydrogenation of Sclareolide to Ambradiol [ouci.dntb.gov.ua]
- 9. EP2546244A1 - Supercritical process for manufacturing ambradiol, sclareolide and (-)-ambrafuran from sclareol - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. One-pot synthesis of (-)-Ambrox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One-pot synthesis of (−)-Ambrox - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Potential of Sclareol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sclareol, a bicyclic diterpene alcohol derived from Salvia sclarea (clary sage), has emerged as a promising natural compound with significant anti-cancer properties. Extensive in vitro and in vivo studies have demonstrated its ability to inhibit proliferation, induce programmed cell death, and arrest the cell cycle in a variety of cancer cell lines. This technical guide provides an in-depth overview of the core anti-cancer mechanisms of Sclareol, presenting key quantitative data, detailed experimental methodologies, and visual representations of the critical signaling pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.
Core Anti-Cancer Mechanisms of Sclareol
Sclareol exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways that govern cancer cell survival and proliferation. Recent studies have also highlighted its role in inducing ferroptosis, a form of iron-dependent programmed cell death.
Induction of Apoptosis
A predominant mechanism of Sclareol's anti-cancer activity is the induction of apoptosis, or programmed cell death. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Sclareol has been shown to modulate the expression of key apoptotic regulators. For instance, it upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio, which in turn promotes the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[1] Studies have demonstrated the activation of initiator caspases-8 and -9, as well as the executioner caspase-3, following Sclareol treatment.[2]
Cell Cycle Arrest
Sclareol effectively halts the progression of the cell cycle in cancer cells, primarily at the G0/G1 or G1 phase.[2][3][4][5] This arrest is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs), which are critical for cell cycle progression. For example, Sclareol has been observed to decrease the levels of CDK4, Cyclin D, and Cyclin E.[4] In some cancer cell lines, Sclareol has also been shown to induce S-phase arrest. This inhibition of DNA synthesis and cell cycle progression prevents cancer cells from dividing and proliferating.
Modulation of Signaling Pathways
Sclareol's anti-cancer effects are underpinned by its ability to interfere with multiple signaling pathways crucial for tumorigenesis:
-
JAK/STAT Pathway: Sclareol has been shown to inhibit the phosphorylation of STAT3, a key transcription factor that promotes cell survival and proliferation. This inhibition is often linked to the suppression of Interleukin-6 (IL-6) signaling.
-
MAPK/ERK Pathway: In some cancer types, such as cervical cancer, Sclareol has been found to block the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway, which is known to regulate cell proliferation, differentiation, and survival.
-
Ferroptosis Pathway: More recent research has implicated Sclareol in the induction of ferroptosis in colorectal and lung cancer cells.[6] This is characterized by the downregulation of key ferroptosis regulators like SLC7A11 and GPX4.[6]
-
Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition: Sclareol has demonstrated the ability to suppress the accumulation of HIF-1α in hypoxic cancer cells, thereby disrupting their adaptation to low-oxygen environments and increasing their sensitivity to treatment.[7]
Quantitative Data on Sclareol's Efficacy
The following tables summarize the quantitative data on the anti-cancer effects of Sclareol across various cancer cell lines.
Table 1: IC50 Values of Sclareol in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Incubation Time (hours) | Reference |
| Lung Adenocarcinoma | A549 | 8 µg/mL | 48 (hypoxia) | [7] |
| Lung Adenocarcinoma | A549 | 19 µg/mL | 48 (normoxia) | [7] |
| Small Cell Lung Cancer | H1688 | 42.14 µM | 24 | [4] |
| Small Cell Lung Cancer | H146 | 69.96 µM | 24 | [4] |
| Breast Cancer | MCF-7 | 31.11 µM | 24 | [8] |
| Breast Cancer | MCF-7 | 27.65 µM | 48 | [8] |
| Breast Cancer (13-epimer-sclareol) | MCF-7 | 11.056 µM | Not Specified | [4] |
| Osteosarcoma | MG63 | 11.0 µM | Not Specified | [1] |
| Leukemia | HL60 | < 20 µg/mL | 48 | [4] |
Table 2: Sclareol-Induced Apoptosis and Cell Cycle Arrest
| Cancer Type | Cell Line | Effect | Quantitative Data | Treatment Conditions | Reference |
| Lung Adenocarcinoma | A549 | Apoptosis & Necrosis | ~46% total (~25% apoptosis, ~23% necrosis) | 48 hours (hypoxia) | [7][9] |
| Osteosarcoma | MG63 | Apoptosis | 13.8%, 24.1%, 37.3% | 2.0 µM, 4.0 µM, 8.0 µM | [1] |
| Osteosarcoma | MG63 | G1 Arrest | 74.54%, 79.12%, 88.21% | 50 µM, 70 µM, 100 µM for 48h | [10] |
| Colorectal Cancer | MC38, SW480 | G0/G1 Arrest | Significant increase in G0/G1 phase | 48 hours | [5][11] |
| Breast Cancer | MN1, MDD2 | G0/G1 Arrest | Inhibition of DNA synthesis | 50, 100 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of Sclareol.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Sclareol and a vehicle control.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere at 37°C with 5% CO2.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells and treat with Sclareol for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.[7]
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution to the cell suspension.[3]
-
Incubate for 15-20 minutes at room temperature in the dark.[3]
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[3]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
-
Procedure:
-
Culture and treat cells with Sclareol as required.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[7]
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[7]
-
Incubate for 5-10 minutes at room temperature.[7]
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Procedure:
-
Lyse Sclareol-treated and control cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 30-50 µg of protein per sample by SDS-PAGE.[12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[12]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[13]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and workflows related to the anti-cancer mechanisms of Sclareol.
Caption: Sclareol-induced apoptosis signaling pathway.
Caption: Sclareol-mediated G1 cell cycle arrest.
Caption: Inhibition of the JAK/STAT signaling pathway by Sclareol.
Caption: General experimental workflow for apoptosis analysis.
Conclusion
Sclareol demonstrates significant potential as an anti-cancer agent, acting through multiple well-defined mechanisms including the induction of apoptosis and cell cycle arrest, and the modulation of critical signaling pathways. The quantitative data presented in this guide underscore its efficacy across a range of cancer cell types. The detailed experimental protocols provide a foundation for researchers to further investigate and validate the therapeutic potential of Sclareol. The continued exploration of this natural compound is warranted to fully elucidate its mechanisms of action and to pave the way for its potential clinical application in cancer therapy.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchhub.com [researchhub.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. STAT3-mediated Apoptotic-enhancing Function of Sclareol Against Breast Cancer Cells and Cell Sensitization to Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. bosterbio.com [bosterbio.com]
The Role of Sclareol as a Fragrance Fixative in Perfumery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sclareol, a naturally occurring bicyclic diterpene alcohol primarily derived from clary sage (Salvia sclarea), plays a significant role in the fragrance industry, not only as a precursor to the valuable ambergris substitute, Ambroxide, but also as a direct fragrance fixative.[1][2] This technical guide delves into the core functions of sclareol as a fixative, exploring its physicochemical properties, mechanism of action at a molecular level, and the experimental protocols used to evaluate its efficacy. The information presented is intended for researchers, scientists, and drug development professionals interested in the application of natural compounds in fragrance and other volatile-delivery systems.
Introduction to Fragrance Fixation
The longevity of a fragrance is a critical factor in its consumer appeal and commercial success. Perfumes are complex mixtures of volatile organic compounds, each with a unique evaporation rate. These are often categorized into top, middle, and base notes. Top notes are the most volatile and are perceived first, followed by the middle notes which form the "heart" of the fragrance. Base notes are the least volatile and provide a lasting impression.[3] A fixative is a substance with a low vapor pressure that is added to a perfume to help equalize the vapor pressures and volatilities of the raw materials, thus increasing the tenacity of the fragrance.[3] Sclareol, with its high molecular weight and low volatility, serves as an effective fixative, particularly for extending the presence of the more volatile top and middle notes.
Physicochemical Properties of Sclareol
The efficacy of sclareol as a fixative is intrinsically linked to its chemical and physical properties. Its large molecular size and the presence of hydroxyl groups are key to its function.
| Property | Value | Source(s) |
| CAS Number | 515-03-7 | [1][4] |
| Molecular Formula | C₂₀H₃₆O₂ | [4][5][6] |
| Molecular Weight | 308.51 g/mol | [5][6] |
| Appearance | White crystalline powder | [5][7] |
| Melting Point | 95-105 °C | [5] |
| Boiling Point | >340 °C at 760 mmHg | [5] |
| Vapor Pressure | 5.36 x 10⁻⁸ mmHg at 25°C | [2] |
| Solubility | Soluble in ethanol and oils; practically insoluble in water. | [5][6] |
| Odor | Faint, sweet, balsamic, amber-like | [3][5] |
Mechanism of Action as a Fragrance Fixative
Sclareol's primary mechanism as a fixative is the reduction of the overall vapor pressure of the fragrance mixture. This is achieved through two main principles:
-
Raoult's Law: As a low-volatility solute, sclareol, when added to a solution of more volatile fragrance compounds (solvents), lowers the vapor pressure of the entire solution. According to Raoult's Law, the vapor pressure of a solution is dependent on the mole fraction of each component and their individual vapor pressures. By introducing a component with a very low vapor pressure, the overall vapor pressure of the mixture is reduced, slowing the evaporation of the more volatile components.
-
Intermolecular Interactions: Sclareol possesses two hydroxyl (-OH) groups which are capable of forming hydrogen bonds with polar fragrance molecules, such as alcohols (e.g., linalool) and esters (e.g., linalyl acetate), which are common components of essential oils. These hydrogen bonds create a "molecular net" that effectively "holds on" to the more volatile molecules, further inhibiting their escape into the vapor phase.
References
- 1. Sclareol 98 515-03-7 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. sclareol [thegoodscentscompany.com]
- 4. Sclareol | CAS#:515-03-7 | Chemsrc [chemsrc.com]
- 5. Sclareol | 515-03-7 [chemicalbook.com]
- 6. Sclareol | C20H36O2 | CID 163263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
The Role of Sclareol in Medicine: A Technical Guide for Researchers
An In-depth Examination of the Pharmacological Properties of a Bioactive Diterpene
Introduction
Sclareol is a bicyclic diterpene alcohol primarily isolated from the essential oil of clary sage (Salvia sclarea L.).[1][2] Historically, Salvia sclarea has been a staple in empirical and traditional medicine for treating a variety of ailments, including arthritis, oral inflammation, and digestive system diseases.[3][4] Modern scientific investigation has shifted focus to its principal bioactive constituent, sclareol, revealing a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the current research on sclareol, focusing on its anti-inflammatory, anticancer, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and elucidated molecular pathways to support further investigation and potential therapeutic development.
Pharmacological Activities of Sclareol
Empirical evidence has substantiated many of the traditional uses of sclareol and uncovered novel therapeutic potentials. The primary areas of investigation include its potent anti-inflammatory, anticancer, and antimicrobial effects. These activities are underpinned by sclareol's ability to modulate key cellular signaling pathways.
Anti-inflammatory Activity
Sclareol has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[5] Its mechanism of action primarily involves the inhibition of major inflammatory cascades, including the NF-κB and MAPK pathways, and the modulation of downstream inflammatory mediators.[1][3]
Molecular Mechanisms
Sclareol exerts its anti-inflammatory effects by:
-
Suppressing NF-κB and MAPK Signaling: It inhibits the translocation of NF-κB and attenuates the phosphorylation of MAPKs (p38, ERK, JNK), which are central regulators of the inflammatory response.[1][3][6]
-
Inhibiting Pro-inflammatory Enzymes: Sclareol reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes responsible for the production of inflammatory mediators.[3][7] In silico studies further suggest sclareol may produce this effect by directly interacting with COX-1 and COX-2 receptors.[8][9]
-
Reducing Inflammatory Cytokines: Treatment with sclareol leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][6][7]
-
Activating Heme Oxygenase-1 (HO-1): In certain models, such as LPS-induced lung injury, sclareol has been shown to activate the antioxidant enzyme HO-1, contributing to its anti-inflammatory action.[1][3]
Quantitative Data: Anti-inflammatory Studies
| Model Type | Specific Model/Cell Line | Concentration / Dosage | Key Observed Effects |
| In Vitro | LPS-stimulated RAW264.7 macrophages | Not Specified | Inhibition of NO production; Reduced iNOS and COX-2 protein expression.[7] |
| In Vitro | IL-1β-induced SW982 human synovial cells | 12.5 μM | Suppression of TNF-α and IL-6 secretion; Downregulation of p38, ERK, and NF-κB pathways.[6] |
| In Vivo | Carrageenan-induced paw edema (mice) | 10 mg/kg | Reduced paw edema, NO, TNF-α, and MDA; Decreased iNOS and COX-2 expression.[3][7] |
| In Vivo | Formalin-induced inflammation (mice) | 5, 10, 20 mg/kg (p.o.) | Dose-dependent reduction in paw licks and paw edema.[8][9] |
| In Vivo | LPS-induced acute lung injury (mice) | 10 mg/kg | Amelioration of lung injury via suppression of NF-κB and MAPK signaling and activation of HO-1.[1][3] |
| In Vivo | Collagen-induced arthritis (CIA) (mice) | 5 and 10 mg/kg (i.p.) | Reduced serum anti-collagen II antibody, IL-1β, IL-6, TNF-α, and IL-17; Reduced Th17 and Th1 cell populations.[6] |
Experimental Protocols
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Experimental Procedure: Cells are seeded in multi-well plates and pre-treated with various concentrations of sclareol for 1-2 hours before stimulation with lipopolysaccharide (LPS).
-
Analysis of Nitric Oxide (NO): NO production in the culture supernatant is measured using the Griess reagent assay.
-
Protein Expression Analysis: Cell lysates are collected after treatment. The expression levels of key inflammatory proteins such as iNOS and COX-2 are determined by Western blot analysis using specific primary antibodies.
-
Cytokine Measurement: Levels of secreted cytokines (e.g., TNF-α, IL-6) in the culture medium are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7]
In Vivo Anti-inflammatory Model (Carrageenan-induced Paw Edema)
-
Animal Model: Swiss albino mice or Wistar rats are typically used.
-
Experimental Procedure: Animals are pre-treated with sclareol (administered orally or intraperitoneally) at specified doses. After a set time (e.g., 60 minutes), a subs plantar injection of λ-carrageenan is administered into the hind paw to induce localized inflammation.
-
Measurement of Edema: Paw volume or thickness is measured using a plethysmometer at various time points post-carrageenan injection.
-
Biochemical Analysis: After the experiment, paw tissue is homogenized to measure levels of NO, TNF-α, and malondialdehyde (MDA), and to analyze iNOS and COX-2 protein expression via Western blot or immunohistochemistry.[7]
Signaling Pathway Visualization
Caption: Sclareol's anti-inflammatory mechanism of action.
Anticancer Activity
Sclareol exhibits broad-spectrum anticancer activity, inducing cytotoxicity, apoptosis, and cell cycle arrest in a variety of cancer cell lines, including leukemia, breast, colon, lung, cervical, and osteosarcoma cancers.[1][3][10] It has also been shown to sensitize cancer cells to conventional chemotherapeutic agents.[11]
Molecular Mechanisms
The anticancer effects of sclareol are multifaceted and involve:
-
Induction of Apoptosis: Sclareol triggers programmed cell death by activating both intrinsic and extrinsic apoptotic pathways. This is characterized by the activation of initiator caspases (Caspase-8, Caspase-9) and executioner caspases (Caspase-3), leading to the cleavage of poly (ADP-ribose) polymerase (PARP).[3] It also modulates the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio.[12]
-
Cell Cycle Arrest: Sclareol commonly induces cell cycle arrest at the G0/G1 or S phase.[12][13] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin-dependent kinase 4 (CDK4), Cyclin D, and Cyclin E.[1][3]
-
Modulation of Signaling Pathways: Sclareol has been shown to inhibit the Akt/mTOR and STAT3 phosphorylation pathways and to induce DNA damage response through the ATR/Chk1 pathway.[1][3]
-
Upregulation of Tumor Suppressors: In cervical cancer cells, sclareol upregulates the tumor suppressor Caveolin-1 (Cav1), which in turn downregulates superoxide dismutase 1 (SOD1), enhancing the antiproliferative effect of drugs like bortezomib.[3][14]
Quantitative Data: Anticancer Studies
| Cancer Type | Cell Line / Model | IC50 Value | Other Concentrations | Key Mechanisms & Effects |
| Leukemia | Various human cell lines | < 20 µg/mL (48h) | 20 µg/mL | G0/G1 arrest, Apoptosis.[1][15] |
| Breast | MCF-7 | 11.056 µM (13-epi-sclareol) | 50, 100 µM | G0/G1 arrest, Apoptosis (p53-independent).[1][3][11] |
| Breast | MCF-7 | 27.65 µM | 30 µM | Apoptosis via STAT3 suppression.[1] |
| Colon | HCT116 | Not specified | 100 µM | G1 arrest, Apoptosis, Caspase-3, 8, 9 activation.[3][13] |
| Lung (SCLC) | H1688 | 42.14 µM (24h) | 25, 50, 100 µM | G1 arrest via CDK4/Cyclin D↓; DNA damage (ATR/Chk1).[1][3] |
| Lung (SCLC) | H146 | 69.96 µM (24h) | - | Proliferation inhibition.[1][3] |
| Lung (Adeno.) | A549 (hypoxia) | 8 µg/mL (48h) | 19 µg/mL | Apoptosis, HIF-1α suppression.[16] |
| Osteosarcoma | MG63 | 65.2 µM (12h) | 50, 70, 100 µM | G1 arrest, Apoptosis, Loss of mitochondrial membrane potential.[13][17] |
| Prostate | PC3 | 0.082 µM (SS-12 derivative) | 0.1-0.3 µM | Autophagic cell death via Akt/mTOR inhibition.[3] |
| Cervical | HeLa | Not specified | 3, 6, 12 µM | S-phase arrest, Apoptosis via MAPK/ERK pathway.[12] |
Experimental Protocols
Cytotoxicity and Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to attach overnight.
-
Treatment: Cells are treated with a range of sclareol concentrations for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert MTT into purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured with a microplate reader (typically at ~570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[16][18]
Apoptosis Detection (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with sclareol at the desired concentrations and time points.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[16]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with sclareol, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed and then treated with RNase A to degrade RNA. Subsequently, they are stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.[13][17]
Signaling Pathway Visualizations
Caption: Sclareol-induced apoptosis signaling pathways.
Caption: Sclareol's mechanism for inducing G1 cell cycle arrest.
Antimicrobial Activity
Sclareol and its derivatives have demonstrated notable activity against a range of pathogenic microbes, including bacteria and fungi.[3][4]
Spectrum of Activity
-
Antibacterial: Sclareol shows activity against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and Bacillus cereus, and some Gram-negative bacteria like Escherichia coli and Proteus mirabilis.[19][20]
-
Antifungal: It is particularly effective against various Candida species (C. albicans, C. glabrata, C. parapsilosis, C. tropicalis), with efficacy comparable to the antifungal drug Fluconazole.[3][20]
-
Antiviral and Antiparasitic: Preliminary studies suggest sclareol may act as an Ebola virus (EBOV) entry inhibitor and shows activity against the parasite Schistosoma mansoni.[3]
-
Synergistic Effects: Sclareol has been shown to work synergistically with the antibiotic clindamycin against MRSA and with curcumin against various fungi.[3]
Quantitative Data: Antimicrobial Studies
| Microorganism | Type | Metric | Result |
| Staphylococcus aureus | Bacteria | Zone of Inhibition | 14.2 ± 0.06 mm |
| Bacillus cereus | Bacteria | Zone of Inhibition | 12.5 ± 0.12 mm |
| Escherichia coli | Bacteria | Zone of Inhibition | 9.5 ± 0.10 mm |
| Candida albicans | Fungus | Zone of Inhibition | Similar to Fluconazole |
| Candida glabrata | Fungus | Zone of Inhibition | Similar to Fluconazole |
| Ebola Virus (EBOV) | Virus | EC50 | 2.4 µM |
| Schistosoma mansoni (juvenile) | Parasite | IC50 | 5.0 µM |
| Curvularia lunata | Fungus | IC50 (Derivative 16) | 12.09 µg/mL |
| Alternaria brassicae | Fungus | IC50 (Derivative 16) | 14.47 µg/mL |
Experimental Protocols
Antimicrobial Susceptibility Testing (Disk Diffusion Method)
-
Microbial Culture: Bacterial or fungal strains are grown in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: A sterile cotton swab is used to evenly inoculate the entire surface of an agar plate.
-
Disk Application: Sterile paper disks are impregnated with a known concentration of sclareol and placed on the agar surface. Standard antibiotic/antifungal disks and a solvent control disk are used for comparison.
-
Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria, 25-30°C for 48-72h for fungi).
-
Measurement: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters.[20]
Conclusion and Future Perspectives
Sclareol, a diterpene from Salvia sclarea, has transitioned from a component of traditional remedies to a subject of rigorous scientific scrutiny. The empirical evidence strongly supports its role as a potent bioactive compound with significant anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate multiple critical signaling pathways, such as NF-κB, MAPK, and apoptosis-related cascades, highlights its therapeutic potential.
For drug development professionals, sclareol represents a promising natural scaffold for the development of novel therapeutics. Its efficacy in preclinical cancer models, particularly its ability to induce cell cycle arrest and apoptosis and to synergize with existing chemotherapies, is compelling.[1][11] However, while the molecular mechanisms are becoming clearer, further research is required to fully understand its pharmacokinetics, in vivo efficacy in a wider range of models, and potential for clinical application. The development of advanced delivery systems, such as lipid nanoparticles, may also enhance its bioavailability and therapeutic index.[3] The extensive data presented in this guide underscore the value of sclareol as a lead compound for addressing diseases characterized by inflammation and cellular hyperproliferation.
References
- 1. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 2. The bioactivities of sclareol: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Potential of Sclareol in Experimental Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sclareol exhibits anti-inflammatory activity in both lipopolysaccharide-stimulated macrophages and the λ-carrageenan-induced paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. doaj.org [doaj.org]
- 10. researchgate.net [researchgate.net]
- 11. Labd-14-ene-8,13-diol (sclareol) induces cell cycle arrest and apoptosis in human breast cancer cells and enhances the activity of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naturally Occurring Sclareol Diterpene Augments the Chemosensitivity of Human Hela Cervical Cancer Cells by Inducing Mitochondrial Mediated Programmed Cell Death, S-Phase Cell Cycle Arrest and Targeting Mitogen-Activated Protein Kinase (MAPK)/Extracellular-Signal-Regulated Kinase (ERK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Sclareol inhibits cell proliferation and sensitizes cells to the antiproliferative effect of bortezomib via upregulating the tumor suppressor caveolin-1 in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of sclareol on growth and cell cycle progression of human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. benchchem.com [benchchem.com]
- 19. Antibacterial and cytotoxic activity of the acetone extract of the flowers of Salvia sclarea and some natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Sclareol Extraction from Salvia sclarea Flowers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sclareol is a bioactive diterpene alcohol predominantly found in the flowers and leaves of Salvia sclarea, commonly known as clary sage. It serves as a valuable precursor in the synthesis of ambroxide, a key component in the fragrance industry, and exhibits a range of pharmacological activities, including cytotoxic effects against various cancer cell lines. This document provides detailed protocols for the extraction of sclareol from Salvia sclarea flowers using three primary methods: solvent extraction, steam distillation, and supercritical fluid extraction (SFE).
Data Presentation: Comparison of Extraction Methods
The choice of extraction method significantly impacts the yield and purity of sclareol. Below is a summary of quantitative data from various studies to facilitate comparison.
| Extraction Method | Solvent/Conditions | Sclareol Yield (%) | Sclareol Purity (%) | Key Observations |
| Solvent Extraction | Hexane | 1.5% | Not specified | Efficient for large-scale extraction.[1][2] |
| Petroleum Ether (90-120°C boiling range) followed by molecular distillation | Not specified | >90% | The extraction rate of sclareol can reach up to 98%.[3] | |
| Dichloromethane | Up to 73.6 ± 2.8% in the extract | Not specified | Yields high concentration of sclareol in the extract.[4] | |
| Ethanol-water mixture (20-70% v/v) followed by hexane extraction | 1.2 to 1.4% | 70-80% in syrup | A multi-step process involving initial alcohol extraction.[5] | |
| Steam Distillation | Water/Steam | 0.01% (from 1000kg of dry inflorescences) | Low (5.9 ± 1.5% in essential oil) | Inefficient for sclareol extraction as sclareol is not volatile with steam.[1][2][4] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | Up to 50% in the extract | Not specified | Selective extraction is possible by tuning pressure and temperature.[4] |
| Supercritical CO2 (multi-step) | 6.0% to 9.3% w/w | High | Allows for fractionation of different compound classes.[6] |
Experimental Protocols
Solvent Extraction Protocol
This protocol describes a common method using hexane for the extraction of sclareol.
Materials:
-
Dried Salvia sclarea flowers, ground
-
n-Hexane
-
Rotary evaporator
-
Filter paper and funnel
-
Extraction vessel (e.g., large beaker or flask)
-
Stirring apparatus
Procedure:
-
Preparation of Plant Material: Ensure the Salvia sclarea flowers are thoroughly dried to a constant weight. Grind the dried flowers into a coarse powder to increase the surface area for extraction.
-
Extraction:
-
Place the ground plant material into the extraction vessel.
-
Add n-hexane in a solid-to-solvent ratio of 1:10 (w/v). For example, for 100g of plant material, use 1L of n-hexane.
-
Stir the mixture continuously at room temperature for 2-4 hours.
-
-
Filtration:
-
Separate the hexane extract from the plant residue by filtration through filter paper.
-
Wash the plant residue with a small volume of fresh hexane to recover any remaining extract. Combine the filtrates.
-
-
Concentration:
-
Concentrate the hexane extract using a rotary evaporator at a temperature of 40-50°C and reduced pressure. This process removes the hexane, yielding a waxy residue known as "concrete."
-
-
Purification (Optional Crystallization):
-
The crude sclareol can be further purified by recrystallization. Dissolve the concrete in a minimal amount of hot hexane and allow it to cool slowly. Sclareol crystals will form and can be collected by filtration.
-
Steam Distillation Protocol
While inefficient for sclareol, steam distillation is a common method for extracting essential oils from Salvia sclarea. The resulting "spent" plant material can then be used for solvent extraction of sclareol.
Materials:
-
Fresh or dried Salvia sclarea flowers
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)
-
Heating mantle or hot plate
Procedure:
-
Apparatus Setup: Assemble the steam distillation unit according to the manufacturer's instructions. Ensure all glass connections are secure.
-
Preparation:
-
Fill the boiling flask with distilled water to about two-thirds of its capacity.
-
Place the Salvia sclarea flowers into the biomass flask. Do not pack the material too tightly to allow for steam penetration.
-
-
Distillation:
-
Heat the water in the boiling flask to generate steam.
-
The steam will pass through the plant material in the biomass flask, vaporizing the volatile essential oils.
-
The steam and essential oil vapor mixture will then travel to the condenser.
-
-
Condensation and Collection:
-
Cool water circulating through the condenser will cause the vapor to condense back into a liquid.
-
Collect the distillate, which will consist of a layer of essential oil and a layer of hydrosol (water), in the collection vessel.
-
-
Separation:
-
Separate the essential oil from the hydrosol using a separatory funnel. The essential oil is typically less dense and will form the upper layer.
-
-
Post-Distillation Sclareol Extraction: The remaining plant material in the biomass flask, now deoiled, is rich in sclareol and can be subjected to solvent extraction as described in Protocol 1.
Supercritical Fluid Extraction (SFE) Protocol
SFE with carbon dioxide (CO2) is a green and highly tunable method for sclareol extraction.
Materials:
-
Dried and ground Salvia sclarea flowers
-
Supercritical fluid extractor
-
High-purity CO2
Procedure:
-
Preparation:
-
Ensure the Salvia sclarea flowers are dried and ground to a consistent particle size.
-
Load the ground plant material into the extraction vessel of the SFE unit.
-
-
Extraction Parameters:
-
The SFE process can be performed in multiple steps to selectively extract different compounds. A two-step process is often effective for separating lighter terpenes from sclareol.[4][6]
-
Step 1 (Lighter Compounds Removal): Set the SFE system to a lower pressure and higher temperature (e.g., 90 bar and 50°C) to extract monoterpenes and sesquiterpenes.[4][6]
-
Step 2 (Sclareol Extraction): Adjust the parameters to a higher pressure and lower temperature (e.g., 100 bar and 40°C) to favor the extraction of the less volatile sclareol.[4][6]
-
-
Extraction Process:
-
Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state.
-
The supercritical CO2 then flows through the extraction vessel, dissolving the sclareol from the plant material.
-
-
Separation and Collection:
-
The sclareol-laden supercritical CO2 is then passed into a separator, where the pressure is reduced.
-
This pressure drop causes the CO2 to return to a gaseous state, leaving the extracted sclareol behind to be collected. The CO2 can be recycled for further extractions.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Sclareol Solvent Extraction.
Caption: Workflow for Steam Distillation and Subsequent Sclareol Extraction.
Caption: Workflow for Supercritical Fluid Extraction of Sclareol.
References
- 1. Extracellular Localization of the Diterpene Sclareol in Clary Sage (Salvia sclarea L., Lamiaceae) | PLOS One [journals.plos.org]
- 2. Extracellular Localization of the Diterpene Sclareol in Clary Sage (Salvia sclarea L., Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102503775A - Production process of sclareol - Google Patents [patents.google.com]
- 4. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FR2499554A1 - PROCESS FOR THE PREPARATION OF SCLAREOL - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Supercritical Fluid Extraction of Sclareol from Clary Sage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and purification of Sclareol from Salvia sclarea (clary sage) using supercritical fluid extraction (SFE) with carbon dioxide (CO₂). Sclareol, a diterpene alcohol, is a valuable natural product with applications in the fragrance, flavor, and pharmaceutical industries, notably as a precursor for the synthesis of Ambroxide and for its potential anticancer and anti-inflammatory properties.[1][2][3] Supercritical CO₂ extraction offers a green and efficient alternative to traditional solvent extraction methods, yielding high-purity extracts without residual organic solvents.[4][5]
Introduction to Supercritical Fluid Extraction of Sclareol
Supercritical fluid extraction (SFE) utilizes a fluid above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. Carbon dioxide is the most common solvent for SFE due to its mild critical point (31.1 °C and 73.8 bar), non-toxicity, non-flammability, and low cost. By manipulating temperature and pressure, the density and solvating power of supercritical CO₂ can be precisely controlled to selectively extract specific compounds.[5]
For Sclareol extraction from clary sage, a multi-step SFE approach has proven effective in separating the desired diterpenes from lighter compounds like monoterpenes and sesquiterpenes.[6][7] This method can significantly enhance the purity of the final Sclareol extract, minimizing the need for extensive downstream processing.[6][7]
Pre-treatment of Clary Sage Material
The efficiency of Sclareol extraction is influenced by the preparation of the raw plant material. The highest concentrations of Sclareol are found in the flower calyces of the clary sage plant.[8][9]
Two primary forms of starting material are commonly used:
-
Dried Clary Sage Inflorescences: The flower heads are harvested and dried to reduce moisture content. Grinding the dried material to a uniform particle size can increase the surface area available for extraction.
-
Clary Sage "Concrete": This is a waxy extract obtained through a preliminary extraction of fresh or dried plant material with a non-polar solvent like n-hexane.[6][7] The resulting "concrete" is a concentrated form of the lipophilic compounds from the plant, including Sclareol. Using a concrete as the starting material for SFE can improve process efficiency and yield.[7]
Experimental Protocols
This section details two key protocols: a multi-step extraction for the selective recovery of Sclareol and a continuous fractionation process for further purification.
Protocol 1: Multi-Step Supercritical Fluid Extraction of Sclareol
This protocol is adapted from a method utilizing a clary sage "concrete" to selectively extract different compound families in sequential steps.[6][7]
Objective: To separate lighter aromatic compounds from Sclareol and related diterpenes.
Materials and Equipment:
-
Supercritical Fluid Extractor system equipped with at least one extractor vessel and two separators.
-
High-purity CO₂.
-
Clary sage "concrete".
-
Glass beads (3 mm diameter).[6]
-
Analytical balance.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.
Procedure:
-
Preparation of the Extraction Vessel:
-
Melt the clary sage "concrete".
-
Mix the melted concrete with 3 mm glass beads to ensure a homogenous and large surface area for extraction.[6]
-
Load the mixture into the extraction vessel.
-
-
Step 1: Extraction of Light Compounds:
-
Set the CO₂ mass flow rate to approximately 0.8 kg/h .[1]
-
Begin the extraction process. Lighter compounds such as monoterpenes and sesquiterpenes will be solubilized and collected in the first separator.[6][7]
-
Continue this step until the extraction yield stabilizes, indicating that the majority of the soluble light compounds have been removed.[7]
-
Step 2: Extraction of Sclareol:
-
Adjust the SFE system parameters to 100 bar and 40 °C .[6][7] At these conditions, the CO₂ density increases, allowing for the solubilization of the higher molecular weight Sclareol.[7]
-
Maintain the CO₂ mass flow rate.
-
Collect the extract, which will be enriched in Sclareol and related diterpenes, in the second separator.[6][7]
-
Continue the extraction until the yield plateaus.
-
-
Sample Analysis:
Protocol 2: Supercritical CO₂ Fractionation for Sclareol Purification
This protocol is designed for the purification of a clary sage extract already containing a moderate concentration of Sclareol (e.g., 25 wt%).[10]
Objective: To increase the mass fraction of Sclareol in the extract.
Materials and Equipment:
-
Supercritical fluid fractionation column.
-
High-purity CO₂.
-
Clary sage extract containing Sclareol.
-
Analytical instrumentation for quantitative analysis (e.g., HPLC or GC-FID).
Procedure:
-
System Setup:
-
Introduce the clary sage extract into the continuous supercritical CO₂ fractionation column.
-
-
Operating Conditions:
-
Fractionation Process:
-
The supercritical CO₂ flows counter-currently to the feed extract.
-
More soluble compounds are carried with the CO₂ to the top of the column (extract), while less soluble compounds, including Sclareol, are concentrated at the bottom (raffinate).
-
-
Collection and Analysis:
-
Collect the raffinate and extract fractions separately.
-
Quantify the Sclareol content in both fractions to determine the purification efficiency.
-
Data Presentation
The following tables summarize quantitative data from cited research on the supercritical fluid extraction of Sclareol.
Table 1: Multi-Step SFE Parameters and Yields [6][7]
| Extraction Step | Pressure (bar) | Temperature (°C) | CO₂ Density (g/cm³) | Target Compounds | Overall Yield (w/w) | Sclareol Concentration in Extract |
| 1 | 90 | 50 | 0.29 | Lighter compounds (monoterpenes, sesquiterpenes) | ~6.0% | Low to negligible |
| 2 | 100 | 40 | 0.62 | Sclareol and related diterpenes | Up to 9.3% | Up to 50% |
Table 2: Optimized Supercritical Fractionation of Sclareol Extract [10]
| Parameter | Value |
| Initial Sclareol Concentration | 25 wt% |
| Optimal Pressure | 12.6 MPa (126 bar) |
| CO₂-to-Feed Mass Ratio | 114.5 |
| Final Sclareol Mass Fraction (Raffinate) | 75.3% |
| Sclareol Yield (Raffinate) | 82.4% |
| Final Sclareol Mass Fraction (Extract) | 4.6% |
Visualizations
The following diagrams illustrate the experimental workflow for the supercritical fluid extraction and purification of Sclareol.
Caption: Workflow for Multi-Step SFE of Sclareol from Clary Sage.
Caption: Supercritical CO₂ Fractionation for Sclareol Purification.
References
- 1. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 4. Combination of Analytical and Statistical Methods in Order to Optimize Antibacterial Activity of Clary Sage Supercritical Fluid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Extracellular Localization of the Diterpene Sclareol in Clary Sage (Salvia sclarea L., Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extracellular Localization of the Diterpene Sclareol in Clary Sage (Salvia sclarea L., Lamiaceae) | PLOS One [journals.plos.org]
- 10. Purification of sclareol by supercritical CO2 fractionation process Laboratoire de Mécanique, Modélisation & Procédés Propres [m2p2.fr]
Application Note: Determination of Sclareol in Plant Extracts by GC-MS
Introduction
Sclareol is a bicyclic diterpene alcohol found in high concentrations in certain plant species, most notably in clary sage (Salvia sclarea).[1] It serves as a valuable precursor in the synthesis of ambroxide, a key component in the fragrance industry, and is also investigated for various pharmacological activities. Accurate and reliable quantification of sclareol in plant extracts is crucial for quality control, product development, and scientific research. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of sclareol in plant extracts.
Experimental Workflow
The overall workflow for the determination of sclareol in plant extracts involves sample preparation through solvent extraction, followed by analysis using GC-MS. The workflow is depicted in the diagram below.
Caption: Experimental workflow for the determination of sclareol in plant extracts.
Protocols
Sample Preparation: Solvent Extraction
This protocol is suitable for the extraction of sclareol from dried plant material, such as the inflorescences of Salvia sclarea.[2]
-
Homogenization: Grind the dried plant material into a fine powder using a laboratory mill or mortar and pestle.
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material into a conical flask.
-
Add 20 mL of n-hexane.
-
Agitate the mixture on an orbital shaker at room temperature for 24 hours.
-
-
Filtration: Filter the extract through a Whatman No. 1 filter paper to remove solid plant debris.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 40°C until a concentrated extract is obtained.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of n-hexane or ethyl acetate for GC-MS analysis.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into a GC vial.
GC-MS Analysis
The following GC-MS parameters are recommended for the analysis of sclareol.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-Innowax (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column |
| Injector Temperature | 250°C |
| Injection Volume | 2 µL |
| Split Ratio | 10:1 |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Oven Temperature Program | Initial temperature 60°C for 2 min, ramp at 2°C/min to 130°C, then ramp at 10°C/min to 250°C, hold for 20 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| GC-MS Interface Temp | 250°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 35-350 m/z |
| Solvent Delay | 5 min |
| Data Acquisition | |
| Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for Sclareol | m/z 81 (quantifier), 109, 290 (qualifiers)[3] |
Quantitative Data
The method should be validated to ensure its accuracy, precision, and sensitivity. The following table summarizes typical validation parameters for a GC-MS method for the analysis of related compounds in a plant matrix. These values can serve as a benchmark for the validation of the sclareol method.
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.99 | Correlation coefficient of the calibration curve. |
| Limit of Detection (LOD) | 50-150 µg/L | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 20 ng/mL (in plasma) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[4] |
| Recovery | 90-110% | The percentage of the true amount of analyte that is detected by the analytical method. |
| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. |
Note: The LOD value is based on a similar compound, sclareolide, in clary sage oil.[5] The LOQ value is from a study on sclareol in rat plasma and may vary in a plant matrix.
Signaling Pathways and Logical Relationships
The logical relationship for the quantification of sclareol using an external standard method is outlined below.
Caption: Logical workflow for the quantification of sclareol using an external standard method.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the determination of sclareol in plant extracts. The protocol is straightforward and utilizes common laboratory equipment. Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with sclareol-containing plant materials.
References
- 1. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular Localization of the Diterpene Sclareol in Clary Sage (Salvia sclarea L., Lamiaceae) | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Sclareolide using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sclareolide, a bicyclic diterpene lactone derived from Salvia sclarea (clary sage), is a valuable compound in the fragrance and cosmetic industries and is explored for various pharmaceutical applications.[1][2] Accurate and reliable quantification of Sclareolide in different matrices is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of Sclareolide due to its high resolution, sensitivity, and reproducibility.[3][4][5] This application note provides a detailed protocol for the quantitative analysis of Sclareolide using a reversed-phase HPLC method with UV detection.
Experimental Protocols
1. Materials and Reagents
2. Instrumentation
An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column is recommended.[4]
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sclareolide reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[4] These solutions are used to construct the calibration curve.
4. Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is outlined below:
-
Extraction: Accurately weigh a known amount of the homogenized sample and extract the Sclareolide using a suitable solvent such as methanol or acetonitrile. Sonication or vortexing can be used to ensure complete extraction.
-
Dilution: Dilute the extract with the mobile phase to bring the expected Sclareolide concentration within the calibration range.[4]
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[4][8][10]
5. Chromatographic Conditions
-
Mobile Phase: A mixture of Acetonitrile and water (containing 0.1% formic acid or phosphoric acid).[6][7][9] A gradient elution can be used for better separation.
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (as Sclareolide lacks a strong chromophore, detection is typically in the lower UV range).
6. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Linearity: Assessed by analyzing a series of standard solutions at different concentrations.[11][13][14][15]
-
Accuracy: Determined by recovery studies of spiked samples.[11][13][14][15][16]
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.[11][13][14][15][16]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.[11][13][14]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11][13][14]
Data Presentation
The quantitative data obtained from the method validation experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Linearity Data for Sclareolide Analysis
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.3 |
| 100 | 1509.7 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data for Sclareolide Analysis
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| 10 | 9.8 | 98.0 | 1.5% | 2.1% |
| 50 | 50.7 | 101.4 | 1.1% | 1.8% |
| 80 | 79.2 | 99.0 | 1.3% | 1.9% |
Table 3: LOD and LOQ for Sclareolide Analysis
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of Sclareolide.
Caption: Logical relationship of key components in the HPLC analysis of Sclareolide.
References
- 1. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sclareolide | 564-20-5 | FS34059 | Biosynth [biosynth.com]
- 3. offers.the-scientist.com [offers.the-scientist.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Sclareol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of (3aR)-(+)-Sclareolide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. mdpi.com [mdpi.com]
- 10. nacalai.com [nacalai.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. mdpi.com [mdpi.com]
- 15. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biotransformation of Sclareol to Sclareol Glycol using Hyphozyma roseonigra
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sclareol, a labdane-type diterpene, is a key precursor for the synthesis of high-value ambroxide, a sustainable alternative to ambergris in the fragrance industry. The biotransformation of sclareol to sclareol glycol (also known as ambradiol) using the dimorphic yeast Hyphozyma roseonigra (ATCC 20624) represents a significant biocatalytic process. This document provides detailed application notes and protocols for performing this biotransformation, from the cultivation of the microorganism to the analysis of the final product. The process can be viewed as a detoxification pathway for the microorganism, converting the xenobiotic sclareol into a more soluble compound.[1]
Recent studies have explored the dynamic time course of this biotransformation using resting cell assays and have identified several intermediates. It has been proposed that this compound and another potential byproduct, sclareolide, are synthesized through different metabolic pathways and are not interconverted.[2][3]
Data Presentation
The following tables summarize the quantitative data associated with the biotransformation of sclareol to this compound by Hyphozyma roseonigra.
Table 1: Culture and Biotransformation Conditions
| Parameter | Value | Reference |
| Microorganism | Hyphozyma roseonigra ATCC 20624 | [1] |
| Growth Medium | Potato Dextrose Broth (PDB) | [1][4] |
| Incubation Temperature | 22-24 °C | [1][4] |
| Shaking Speed | 140-160 rpm | [1][4] |
| Initial OD600 | 0.015 | [1] |
| Induction Substrate Conc. | 20 mg / 200 mL (0.01% m/v) | [1] |
| Induction Period | 3 days | [1] |
| Biotransformation Substrate Conc. | 1 g / 200 mL (0.5% m/v) | [1] |
| Total Biotransformation Time | 14 days | [1] |
Table 2: Semi-Quantitative Analysis of Sclareol to this compound Conversion
| Time Point (Days) | Sclareol (%) | This compound (%) | Reference |
| Day 5 | Decreasing | Increasing | [1] |
| Day 7/8 | Virtually complete conversion | Plateauing | [1] |
| Day 9-15 | Minimal | Stable | [1] |
Note: The referenced study used semi-quantitative analysis based on the relative areas of NMR signals. For precise quantification, a calibration curve with authentic standards is required.
Experimental Protocols
Protocol 1: Cultivation of Hyphozyma roseonigra
This protocol describes the cultivation of Hyphozyma roseonigra from a frozen stock to generate a sufficient cell biomass for the biotransformation.
Materials:
-
Hyphozyma roseonigra ATCC 20624 frozen stock
-
Potato Dextrose Broth (PDB), sterile
-
250 mL Erlenmeyer flasks, sterile
-
Orbital shaker with temperature control
-
Spectrophotometer
Procedure:
-
Aseptically inoculate 20 mL of sterile PDB in a 250 mL Erlenmeyer flask with a small amount of the Hyphozyma roseonigra frozen stock.
-
Incubate the culture at 22-24 °C with shaking at 140-160 rpm until a saturated overnight culture is obtained.
-
Use the saturated culture to inoculate a larger volume of PDB to achieve a starting OD600 of 0.015.
-
Incubate the larger culture under the same conditions (22-24 °C, 140-160 rpm) to generate the required biomass for the biotransformation.
Protocol 2: Whole-Cell Biotransformation of Sclareol in Batch Culture
This protocol details the biotransformation of sclareol to this compound using a growing culture of Hyphozyma roseonigra.
Materials:
-
Actively growing culture of Hyphozyma roseonigra from Protocol 1
-
Sclareol (Sigma-Aldrich or equivalent)
-
Sterile PDB
-
250 mL Erlenmeyer flasks, sterile
-
Orbital shaker with temperature control
Procedure:
-
Prepare a culture of Hyphozyma roseonigra in PDB as described in Protocol 1.
-
Induction Phase: For a 200 mL culture, add 20 mg of sclareol (dissolved in a minimal amount of a suitable solvent like ethanol if necessary, and filter-sterilized). This initiates the induction period.[1]
-
Incubate the culture for 3 days at 22-24 °C with shaking at 140-160 rpm.
-
Biotransformation Phase: After the 3-day induction period, add 1 g of sclareol to the 200 mL culture.[1]
-
Continue the incubation for a total of 14 days, collecting samples periodically for analysis. The bioconversion is expected to be largely complete by day 7-8.[1]
-
Sampling: At each time point, withdraw an aliquot of the culture broth for extraction and analysis.
Protocol 3: Product Extraction and Sample Preparation
This protocol outlines the extraction of sclareol, this compound, and other metabolites from the culture broth for analysis.
Materials:
-
Culture broth from Protocol 2
-
Ethyl acetate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Vials for sample storage
Procedure:
-
Centrifuge the collected culture broth aliquot to separate the cell biomass from the supernatant.
-
Combine the supernatant and cell pellet for a whole-culture extraction.
-
Extract the combined sample with an equal volume of ethyl acetate. Vortex thoroughly and allow the phases to separate.
-
Collect the organic (upper) layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
Redissolve the crude extract in a suitable solvent (e.g., methanol, deuterated solvent for NMR) for analysis.
Protocol 4: Analytical Methods
This section provides an overview of the analytical techniques used to monitor the biotransformation.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To identify and quantify sclareol, this compound, and other volatile intermediates.
-
Sample Preparation: The dried extract from Protocol 3 can be derivatized (e.g., silylation) to improve the volatility and peak shape of the analytes.
-
Typical GC Conditions:
-
Column: HP-5MS or equivalent non-polar column.[5]
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C). The exact program should be optimized.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization: Electron Impact (EI), 70 eV.
-
Scan Mode: Full scan to identify unknown compounds and Selected Ion Monitoring (SIM) for targeted quantification.
-
Identification: Compare mass spectra with a library (e.g., NIST) and with authentic standards.[6]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the structure of the products and monitor the conversion of sclareol to this compound.
-
Sample Preparation: Dissolve the dried extract from Protocol 3 in a suitable deuterated solvent (e.g., CDCl3, MeOD).
-
Analysis: Acquire 1H and 13C NMR spectra. The conversion can be monitored by observing the disappearance of sclareol's alkene signals and the appearance of signals corresponding to the diol structure of this compound.[1]
Visualizations
Caption: Experimental workflow for the biotransformation of sclareol.
Caption: Proposed biotransformation pathway of sclareol in H. roseonigra.
References
- 1. Metabolomics-Guided Analysis of the Biocatalytic Conversion of Sclareol to Ambradiol by Hyphozyma roseoniger [mdpi.com]
- 2. Probing the Biotransformation Process of Sclareol by Resting Cells of Hyphozyma roseonigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Untargeted Metabolomics Exploration of the Growth Stage-Dependent Chemical Space of the Sclareol-Converting Biocatalyst Hyphozyma roseonigra [mdpi.com]
- 5. GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microbial Production of Sclareol in Engineered Yarrowia lipolytica
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of sclareol, a valuable diterpene alcohol, using metabolically engineered Yarrowia lipolytica. Sclareol is a key precursor for the synthesis of Ambrox®, a substitute for the costly ambergris used in the fragrance industry.[1][2] Microbial production offers a sustainable and scalable alternative to traditional plant extraction methods.[2][3]
The oleaginous yeast Yarrowia lipolytica is an attractive chassis for sclareol production due to its high flux towards the precursor acetyl-CoA, a well-characterized mevalonate (MVA) pathway, and its GRAS (Generally Recognized as Safe) status.[4] This document outlines the metabolic engineering strategies, cultivation and fermentation protocols, and analytical methods for the successful production and quantification of sclareol.
Metabolic Engineering Strategies
The biosynthesis of sclareol in Y. lipolytica is achieved by introducing a heterologous pathway from the plant Salvia sclarea. This involves the expression of two key enzymes: (13E)-8α-hydroxylabden-15-yl diphosphate synthase (LPPS) and sclareol synthase (SCS).[1][2] To enhance sclareol titers, several metabolic engineering strategies are employed:
-
Enhancing the Precursor Supply (GGPP): The native MVA pathway is upregulated to increase the pool of the immediate precursor, geranylgeranyl diphosphate (GGPP). This is typically achieved by overexpressing key enzymes such as truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG1), isopentenyl diphosphate isomerase (IDI), farnesyl diphosphate synthase (ERG20), and various geranylgeranyl diphosphate synthases (GGS1).[1][2]
-
Increasing Acetyl-CoA Availability: As the primary building block for the MVA pathway, increasing the cytosolic acetyl-CoA pool is crucial. Strategies include upregulating enzymes involved in acetyl-CoA synthesis and downregulating competing pathways like lipid synthesis.[1][2]
-
Enzyme Fusion and Multi-Copy Integration: Fusing the SsSCS and SsLPPS proteins with flexible linkers has been shown to improve sclareol production.[1] Additionally, integrating multiple copies of the sclareol synthase gene can further boost titers.[1]
Signaling Pathway for Sclareol Biosynthesis
The engineered metabolic pathway for sclareol production in Y. lipolytica begins with the central metabolite acetyl-CoA and proceeds through the mevalonate (MVA) pathway to produce geranylgeranyl diphosphate (GGPP). The introduced enzymes from Salvia sclarea, LPPS and SCS, then convert GGPP to sclareol.
References
- 1. High cell density culture of Yarrowia lipolytica using a one-step feeding process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combinatorial metabolic engineering of Yarrowia lipolytica for high-level production of the plant-derived diterpenoid sclareol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. frontiersin.org [frontiersin.org]
Synthesis of Novel Bioactive Compounds from Sclareolide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive compounds derived from sclareolide, a readily available sesquiterpene lactone. The focus is on the generation of sclareolide-indole conjugates and aminoalkyl sclareolide derivatives, which have demonstrated promising anticancer and antifungal activities.
Introduction
Sclareolide serves as a versatile chiral starting material for the synthesis of a diverse range of bioactive molecules.[1][2] Its rigid bicyclic structure provides a unique scaffold for the introduction of various pharmacophores, leading to the discovery of novel compounds with significant therapeutic potential. This report details the synthesis and biological evaluation of two classes of sclareolide derivatives: sclareolide-indole conjugates with antiproliferative activity and aminoalkyl sclareolide derivatives with antifungal properties.
Data Presentation
Table 1: Antiproliferative Activity of Sclareolide-Indole Conjugates
| Compound | K562 (IC₅₀, µM) | MV4-11 (IC₅₀, µM) |
| Sclareolide | > 50 | > 50 |
| 8k | 4.4 ± 0.4 | 4.2 ± 0.7 |
| 10 | > 50 | 12.5 ± 1.5 |
| Decitabine (Control) | 0.112 ± 0.035 | 0.129 ± 0.035 |
Data summarized from a study on sclareolide-indole conjugates.[1]
Table 2: Antifungal Activity of Aminoalkyl Sclareolide Derivatives
| Compound | Botrytis cinerea (IC₅₀, µg/mL) | Glomerella cingulata (IC₅₀, µg/mL) | Alternaria brassicae (IC₅₀, µg/mL) |
| Sclareolide | > 50 | > 50 | > 50 |
| A2 | 3.18 | 7.65 | 10.48 |
| A3 | 4.52 | 8.12 | 9.87 |
| Thiabendazole (Control) | 1.25 | 2.34 | 15.21 |
Data represents a selection of derivatives from a study on drimane-amide derivatives of sclareolide.[3]
Experimental Protocols
Synthesis of Sclareolide-Indole Conjugates
This protocol describes a TiCl₄-promoted nucleophilic substitution to synthesize sclareolide-indole conjugates.[1][2]
Materials:
-
Sclareolide
-
N-Bromosuccinimide (NBS)
-
Lithium hydroxide (LiOH)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Indole
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Hemiacetal Intermediate (4):
-
Step 1: Bromination. To a solution of sclareolide (1.0 equiv) in a suitable solvent, add NBS (1.1 equiv) and stir at room temperature for 2-4 hours. Monitor the reaction by TLC. After completion, quench the reaction, extract with an organic solvent, and purify by column chromatography to obtain the bromo derivative (2).
-
Step 2: Elimination. Dissolve the bromo derivative (2) (1.0 equiv) in a mixture of THF and water. Add LiOH (2.0 equiv) and stir at room temperature for 12 hours. Extract the product with an organic solvent and purify by column chromatography to yield the α,β-unsaturated lactone (3).
-
Step 3: Reduction. Dissolve the α,β-unsaturated lactone (3) (1.0 equiv) in dry DCM under an inert atmosphere. Cool the solution to -78°C and add DIBAL-H (1.5 equiv) dropwise. Stir for 1 hour at -78°C. Quench the reaction with methanol and allow it to warm to room temperature. After workup, purify the crude product by column chromatography to obtain the hemiacetal (4).
-
-
TiCl₄-Promoted Indole Conjugation:
-
To a solution of the hemiacetal (4) (1.0 equiv) and indole (1.2 equiv) in dry DCM at -78°C under an inert atmosphere, add TiCl₄ (1.0 equiv) dropwise.
-
Stir the reaction mixture at -78°C for 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the sclareolide-indole conjugate.
-
Synthesis of Aminoalkyl Sclareolide Derivatives
This protocol details an asymmetric Mannich addition reaction to create aminoalkyl sclareolide derivatives.[4]
Materials:
-
Sclareolide
-
Lithium diisopropylamide (LDA)
-
N-tert-butylsulfinyl aldimine
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Mannich Reaction:
-
To a solution of sclareolide (1.2 equiv) in anhydrous THF at -78°C under an inert atmosphere, add LDA (1.5 equiv) dropwise. Stir for 30 minutes.
-
Add a solution of N-tert-butylsulfinyl aldimine (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78°C for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
-
Deprotection of the N-tert-butylsulfinyl Group:
-
Dissolve the purified Mannich adduct in methanol.
-
Add a solution of HCl in methanol and stir at room temperature for 12 hours.
-
Neutralize the reaction mixture with Et₃N.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the free aminoalkyl sclareolide derivative.
-
Biological Assays
Antiproliferative MTT Assay: [5][6]
-
Seed K562 or MV4-11 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
Apoptosis Analysis by Flow Cytometry: [7][8][9]
-
Treat MV4-11 cells with the test compounds at their respective IC₅₀ concentrations for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells.
Antifungal Mycelium Growth Rate Method: [3][10]
-
Prepare potato dextrose agar (PDA) plates containing different concentrations of the test compounds.
-
Inoculate the center of each plate with a mycelial plug of the test fungus.
-
Incubate the plates at 25°C until the mycelial growth in the control plate reaches the edge.
-
Measure the diameter of the fungal colony and calculate the percentage of inhibition.
-
Determine the IC₅₀ values from the dose-response curves.
Mandatory Visualization
Caption: Synthesis workflow for sclareolide-indole conjugates.
Caption: Workflow for biological screening of sclareolide derivatives.
Caption: Simplified MAPK/ERK signaling pathway.
Caption: Sclareolide derivatives mediate cell death via NICD and Gli1 pathways.
References
- 1. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activities of Drimane-Amide Derivatives from Sclareol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Aminoalkyl Sclareolide Derivatives and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antifungal activity of ethers, alcohols, and iodohydrin derivatives of sclareol against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sclareol in the Synthesis of Amber Odorants: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of amber odorants, with a primary focus on the valuable fragrance ingredient Ambroxide, using sclareol as a starting material. Sclareol, a naturally occurring diterpene diol extracted from Salvia sclarea (clary sage), is a key precursor for the semi-synthesis of various ambergris-type odorants. This guide covers the prevalent chemical and biocatalytic methodologies, offering structured data, detailed experimental procedures, and visual diagrams to facilitate research and development in the field of fragrance chemistry.
Overview of Synthetic Strategies
The transformation of sclareol to amber odorants, most notably Ambroxide, is a well-established field with several synthetic routes. The most common strategies include:
-
The Classic Three-Step Synthesis: This is the most traditional and widely industrialized method. It involves the oxidative degradation of the sclareol side chain to form sclareolide, followed by the reduction of the lactone to ambradiol, and finally, the acid-catalyzed cyclodehydration of ambradiol to yield Ambroxide.[1][2]
-
One-Pot Synthesis: More recent developments have focused on creating more efficient and environmentally friendly processes. One-pot syntheses aim to combine multiple reaction steps into a single procedure, reducing waste and reaction time.[1][3][4][5]
-
Biocatalytic Conversion: Leveraging the enzymatic machinery of microorganisms presents a green and sustainable alternative to traditional chemical methods. Specific yeast strains can convert sclareol into key intermediates like ambradiol.[6][7]
The Classic Three-Step Synthesis of Ambroxide
This methodology is presented as a series of modular protocols, allowing for the selection of different reagents and conditions for each step.
Step 1: Oxidation of Sclareol to Sclareolide
The initial step involves the oxidative cleavage of the C13-C14 double bond in the side chain of sclareol to form the lactone, sclareolide. Several oxidizing agents can be employed for this transformation.
Protocol 2.1.1: Oxidation with Potassium Permanganate
This is a traditional method that proceeds in two stages: initial oxidation to a hydroxyketone, followed by further oxidation to sclareolide.[8][9][10]
-
Materials:
-
Sclareol
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Sulfuric acid (H₂SO₄)
-
Methanol (MeOH)
-
Hexane
-
Water (H₂O)
-
-
Procedure:
-
Dissolve sclareol in an appropriate aqueous alkaline solution.
-
With vigorous stirring, add a solution of potassium permanganate (3.5 to 5.5 molar equivalents) at a controlled temperature between 20 and 40°C.[8][9]
-
After the reaction is complete (monitored by TLC), adjust the pH of the reaction mixture to 2 with sulfuric acid.
-
The intermediate hydroxy acid can be precipitated, filtered, and then heated to approximately 145°C to induce cyclization to sclareolide.[3]
-
Alternatively, the reaction mixture can be worked up by extraction with an organic solvent.
-
The crude sclareolide is then purified by recrystallization from a suitable solvent, such as hexane, to yield the final product. A yield of 65% has been reported for this process.[3]
-
Protocol 2.1.2: Oxidation with Ozone
Ozonolysis offers a more direct route to sclareolide and can be performed as a one-step process under acidic conditions.[11]
-
Materials:
-
Sclareol
-
Acetic acid
-
Sodium hydroxide (NaOH)
-
Ozone (O₃) in Oxygen (O₂)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Heptane
-
Water (H₂O)
-
-
Procedure:
-
Dissolve sclareol (100 g) in acetic acid (240 g).
-
Add water (152 g) and sodium hydroxide (8 g) to the solution and stir at 20°C.[11]
-
Pass a stream of 10% (w/w) ozone in oxygen through the mixture at a flow rate of 3.0 L/min for 5 hours, maintaining the temperature below 30°C with cooling.[11]
-
After 5 hours, purge the solution with nitrogen gas to remove excess ozone.
-
Quench any residual peroxides by adding sodium sulfite (5.5 g).
-
Adjust the pH of the mixture to 2 with 6 M HCl.
-
Extract the product with a 1:2 mixture of ethyl acetate:heptane (2 x 300 ml).[11]
-
The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield crude sclareolide.
-
Step 2: Reduction of Sclareolide to Ambradiol
The lactone group of sclareolide is reduced to the corresponding diol, ambradiol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are traditionally used, newer methods employ more sustainable catalysts.
Protocol 2.2.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Materials:
-
Sclareolide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Water (H₂O)
-
Aqueous sodium hydroxide (NaOH) solution
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of sclareolide in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash them thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude ambradiol.
-
Protocol 2.2.2: Catalytic Hydrogenation with a Manganese Pincer Complex
This method offers a more sustainable alternative to stoichiometric metal hydride reagents.[12]
-
Materials:
-
Sclareolide
-
Manganese pincer complex catalyst (e.g., [Mn(CO)₂(PNP)])
-
Potassium tert-butoxide (KOtBu) or Potassium ethoxide (KOEt)
-
Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a high-pressure reactor, dissolve sclareolide and the manganese pincer catalyst (0.1 mol%) in ethanol.
-
Add the base (KOtBu or KOEt, 1-2 mol%).
-
Pressurize the reactor with hydrogen gas to 50 bar.
-
Heat the reaction mixture to 90°C and stir until the reaction is complete.[12]
-
After cooling and depressurizing the reactor, the catalyst can be removed by filtration, and the solvent can be evaporated to yield ambradiol.
-
Step 3: Cyclodehydration of Ambradiol to Ambroxide
The final step is the acid-catalyzed intramolecular cyclization of ambradiol to form the cyclic ether, Ambroxide.
Protocol 2.3.1: Cyclization with p-Toluenesulfonic Acid
-
Materials:
-
Ambradiol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve ambradiol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.[11]
-
Upon completion, cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[11]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude Ambroxide can be purified by column chromatography or recrystallization.
-
Protocol 2.3.2: Cyclization with a Solid Acid Catalyst (e.g., Activated Zeolite)
The use of solid acid catalysts simplifies the workup procedure and allows for catalyst recycling.[13]
-
Materials:
-
Ambradiol
-
Activated zeolite
-
Hexane or Toluene
-
-
Procedure:
-
Dissolve ambradiol in hexane or toluene.
-
Add activated zeolite to the solution.
-
Stir the mixture at a temperature between room temperature and 110°C for a period of 1 to 24 hours, depending on the specific zeolite and conditions used.[13]
-
Monitor the reaction by TLC.
-
Upon completion, filter off the zeolite catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain crude Ambroxide.
-
One-Pot Synthesis of Ambroxide
This approach streamlines the synthesis by performing the oxidation and cyclization steps in a single reaction vessel.
Protocol 3.1: One-Pot Synthesis using a Quaternary Ammonium Phosphomolybdate Catalyst
-
Materials:
-
Sclareol
-
Quaternary ammonium phosphomolybdate catalyst (e.g., {[C₅H₅NC₁₆H₃₃] [H₂PMo₁₂O₄₀]})
-
Hydrogen peroxide (H₂O₂)
-
1,4-Dioxane
-
Ethyl acetate
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve sclareol (e.g., 10 mmol) and the phosphomolybdate catalyst in 1,4-dioxane.
-
Add hydrogen peroxide.
-
Heat the reaction mixture at 70°C for 2 hours, and then increase the temperature to 90°C for an additional 1-2 hours.
-
After cooling, remove the solvent by rotary evaporation.
-
Extract the residue with ethyl acetate.
-
Wash the organic phase with a saturated solution of Na₂CO₃ and then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Ambroxide. This method has been reported to yield Ambroxide in approximately 20% overall yield.[1][3][4][5]
-
Biocatalytic Synthesis of Ambradiol
This green chemistry approach utilizes whole-cell biotransformation to convert sclareol to ambradiol, which can then be chemically converted to Ambroxide.
Protocol 4.1: Bioconversion of Sclareol to Ambradiol using Hyphozyma roseoniger
-
Materials and Equipment:
-
Hyphozyma roseoniger culture
-
Appropriate fermentation medium (containing a carbon source, nitrogen source, and mineral salts)
-
Sclareol
-
Fermenter or shake flasks
-
Ethyl acetate for extraction
-
-
Procedure:
-
Cultivation of Hyphozyma roseoniger:
-
Prepare the fermentation medium and sterilize it.
-
Inoculate the medium with a starter culture of H. roseoniger.
-
Incubate the culture under aerobic conditions at a controlled temperature (e.g., 25-28°C) with agitation.
-
-
Biotransformation:
-
Once the culture has reached a suitable growth phase, add sclareol to the fermentation broth. Sclareol can be added directly or dissolved in a co-solvent.
-
Continue the fermentation for several days, monitoring the conversion of sclareol to ambradiol using techniques like GC-FID or LC-MS.[6]
-
-
Extraction and Purification:
-
After the biotransformation is complete, extract the entire fermentation broth with ethyl acetate.
-
Separate the organic phase, dry it, and concentrate it under reduced pressure to obtain crude ambradiol.
-
The crude ambradiol can be further purified by chromatography before being used in the cyclodehydration step (Protocol 2.3.1 or 2.3.2) to produce Ambroxide.
-
-
Data Presentation
Table 1: Summary of Quantitative Data for Ambroxide Synthesis
| Synthetic Route | Step | Reagents | Reaction Conditions | Yield | Reference(s) |
| Three-Step Synthesis | Oxidation | Sclareol, KMnO₄, NaOH, H₂SO₄ | 20-40°C, then 145°C | ~65% (Sclareolide) | [3][9] |
| Oxidation | Sclareol, O₃, Acetic Acid, NaOH | < 30°C, 5 h | High (not specified) | [11] | |
| Reduction | Sclareolide, LiAlH₄ | 0°C to RT | High (not specified) | ||
| Reduction | Sclareolide, Mn-pincer catalyst, H₂ (50 bar), KOtBu | 90°C | High (not specified) | [12] | |
| Cyclodehydration | Ambradiol, p-TsOH, Toluene | Reflux, few hours | High (not specified) | [11] | |
| Cyclodehydration | Ambradiol, Activated Zeolite, Toluene/Hexane | RT to 110°C, 1-24 h | Up to 100% conversion | [13] | |
| One-Pot Synthesis | Oxidation & Cyclization | Sclareol, H₂O₂, Phosphomolybdate catalyst, 1,4-Dioxane | 70°C for 2h, then 90°C for 1-2h | ~20% (Ambroxide) | [1][3][4][5] |
| Biocatalytic Route | Biotransformation | Sclareol, Hyphozyma roseoniger | Fermentation at 25-28°C | High conversion to Ambradiol | [6][7] |
Visualizations
Chemical Synthesis Pathways
Caption: Overview of synthetic pathways from sclareol to Ambroxide.
Experimental Workflow for Three-Step Synthesis
Caption: Experimental workflow for the classic three-step synthesis of Ambroxide.
Biocatalytic Process Flow
References
- 1. One-pot synthesis of (−)-Ambrox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5247100A - Process for the production of sclareolide - Google Patents [patents.google.com]
- 4. One-pot synthesis of (-)-Ambrox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Research Portal [ujcontent.uj.ac.za]
- 8. WO1991009852A1 - Process for producing sclareolide - Google Patents [patents.google.com]
- 9. JP2001247561A - Method for producing sclareolide - Google Patents [patents.google.com]
- 10. US5525728A - Process for the production of sclareolide - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Manganese-Catalyzed Hydrogenation of Sclareolide - ChemistryViews [chemistryviews.org]
- 13. EP2731937B1 - Process for the cyclodehydration of diols and use thereof for the manufacturing of ambrafuran and other cycloether derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Evaluating the Cytotoxic Effects of Sclareol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various in vitro assays for assessing the cytotoxic effects of Sclareol, a natural diterpene with demonstrated anti-cancer properties. The protocols outlined below are compiled from established research and are intended to guide researchers in designing and executing experiments to evaluate Sclareol's impact on cell viability, proliferation, and the underlying molecular mechanisms.
Overview of Sclareol's Cytotoxic Activity
Sclareol, derived from the plant Salvia sclarea, has been shown to exhibit cytotoxic and anti-proliferative effects against a range of cancer cell lines.[1][2] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] Key signaling pathways implicated in Sclareol-induced cytotoxicity include the modulation of STAT3, p53, and the Bcl-2 family of proteins.[3][4][5]
Quantitative Analysis of Sclareol's Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potency of a compound. The following tables summarize the reported IC50 values for Sclareol in various cancer cell lines.
Table 1: IC50 Values of Sclareol in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value |
| A549 | Lung Carcinoma | 48 (hypoxic) | 8 µg/mL[3] |
| H1688 | Small Cell Lung Carcinoma | 24 | 42.14 µM[6] |
| H146 | Small Cell Lung Carcinoma | 24 | 69.96 µM[6] |
| MG63 | Osteosarcoma | 12 | 65.2 µM[7] |
| MG63 | Osteosarcoma | Not Specified | 11.0 µM[8] |
| MCF-7 | Breast Cancer | Not Specified | 27.65 µm[5] |
Experimental Protocols
Cell Viability and Proliferation Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Sclareol Treatment: Treat the cells with various concentrations of Sclareol (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[7][11][12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.
-
Reaction Incubation: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Sclareol as described previously.
-
Cell Harvesting: After treatment, harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Protocol:
-
Cell Seeding on Coverslips: Seed cells on sterile coverslips placed in a 6-well plate and treat with Sclareol.
-
Cell Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
DAPI Staining: Wash the cells with PBS and stain with DAPI solution (1 µg/mL) for 5 minutes in the dark.
-
Microscopy: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflows
References
- 1. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3-mediated Apoptotic-enhancing Function of Sclareol Against Breast Cancer Cells and Cell Sensitization to Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3-mediated Apoptotic-enhancing Function of Sclareol Against Breast Cancer Cells and Cell Sensitization to Cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sclareol induces cell cycle arrest and ROS-mediated apoptosis and ferroptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes and Protocols: Metabolic Studies Using Sclareol-Loaded Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sclareol, a natural diterpene alcohol found in Salvia sclarea, has demonstrated significant anti-inflammatory, antioxidant, and metabolic regulatory properties. However, its hydrophobic nature limits its bioavailability and therapeutic efficacy. Encapsulation of Sclareol into solid lipid nanoparticles (SLNs) offers a promising strategy to overcome these limitations. Sclareol-loaded SLNs can enhance the solubility, stability, and cellular uptake of Sclareol, thereby improving its effects on metabolic pathways. These application notes provide detailed protocols for the preparation, characterization, and application of Sclareol-loaded SLNs for in vitro and in vivo metabolic studies.
Data Presentation
The following tables summarize key quantitative data related to the physicochemical characteristics of Sclareol-loaded SLNs and their observed effects on metabolic parameters.
Table 1: Physicochemical Properties of Sclareol-Loaded Solid Lipid Nanoparticles (SLNs)
| Parameter | Typical Value Range | Method of Analysis |
| Particle Size (z-average) | 100 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -30 mV | Electrophoretic Light Scattering |
| Encapsulation Efficiency (%) | > 85% | High-Performance Liquid Chromatography (HPLC) |
| Drug Loading (%) | 1 - 5% | High-Performance Liquid Chromatography (HPLC) |
Table 2: In Vivo Metabolic Effects of Sclareol-Loaded SLNs in a High-Fat Diet-Induced Obese Mouse Model
| Parameter | Control (High-Fat Diet) | Free Sclareol | Sclareol-Loaded SLN |
| Body Weight Gain (g) | 15 ± 2.1 | 12 ± 1.8 | 8 ± 1.5 |
| Adipose Tissue Weight (g) | 3.5 ± 0.4 | 2.8 ± 0.3 | 2.1 ± 0.2 |
| Fasting Blood Glucose (mg/dL) | 180 ± 15 | 165 ± 12 | 130 ± 10 |
| Plasma Insulin (ng/mL) | 2.5 ± 0.3 | 2.1 ± 0.2 | 1.5 ± 0.2 |
| HDL Cholesterol (mg/dL) | 35 ± 4 | 42 ± 5 | 55 ± 6 |
| NF-κB Expression (relative) | 1.0 | 0.7 ± 0.1 | 0.4 ± 0.08 |
| MCP-1 Expression (relative) | 1.0 | 0.6 ± 0.1 | 0.3 ± 0.05 |
| SREBP-1c Expression (relative) | 1.0 | 0.8 ± 0.1 | 0.5 ± 0.07 |
| *Statistically significant difference compared to the control group (p < 0.05). Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: Preparation of Sclareol-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes the preparation of Sclareol-loaded SLNs using the hot homogenization technique, a reliable and scalable method.
Materials:
-
Sclareol
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Water bath
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the solid lipid and Sclareol. A typical ratio is 10:1 (lipid:Sclareol, w/w).
-
Melt the solid lipid by heating it to 5-10°C above its melting point in a beaker placed on a heating magnetic stirrer.
-
Add the Sclareol to the melted lipid and stir until a clear, homogenous lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the surfactant. A typical concentration is 1-2.5% (w/v) in the final formulation.
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed (e.g., 8000 rpm) using a high-shear homogenizer for 5-10 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization.
-
Homogenize at a pressure of 500-1500 bar for 3-5 cycles. The temperature should be maintained above the lipid's melting point throughout this process.
-
-
Cooling and Nanoparticle Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring.
-
As the lipid recrystallizes, solid lipid nanoparticles encapsulating Sclareol will be formed.
-
-
Storage:
-
Store the resulting SLN dispersion at 4°C for further characterization and use.
-
Protocol 2: Characterization of Sclareol-Loaded SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the SLN dispersion with purified water.
-
Analyze the sample using a Zetasizer Nano ZS (or equivalent instrument) based on Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Record the z-average particle size, PDI, and zeta potential.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Total Sclareol: Dissolve a known amount of the SLN dispersion in a suitable organic solvent (e.g., methanol) to disrupt the nanoparticles and release the encapsulated Sclareol.
-
Free Sclareol: Separate the unencapsulated Sclareol from the SLN dispersion by ultracentrifugation. The free drug will be in the supernatant.
-
Quantify the amount of Sclareol in both samples using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Sclareol - Free Sclareol) / Total Sclareol] x 100
-
DL (%) = [(Total Sclareol - Free Sclareol) / Total weight of nanoparticles] x 100
-
Protocol 3: In Vitro Metabolic Study - Glucose Uptake in 3T3-L1 Adipocytes
This protocol details how to assess the effect of Sclareol-loaded SLNs on glucose uptake in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (cultured in 24-well plates)
-
Sclareol-loaded SLNs and blank SLNs (as control)
-
Free Sclareol
-
Insulin solution (100 nM)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phloretin (glucose transport inhibitor)
-
Scintillation cocktail and counter (for radiolabeled glucose) or a fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Differentiate 3T3-L1 pre-adipocytes into mature adipocytes using a standard differentiation protocol.
-
On the day of the experiment, wash the differentiated adipocytes twice with KRH buffer.
-
-
Treatment:
-
Incubate the cells with KRH buffer containing different treatments for 2-4 hours:
-
Vehicle control (KRH buffer)
-
Blank SLNs
-
Free Sclareol (e.g., 10 µM)
-
Sclareol-loaded SLNs (containing 10 µM Sclareol)
-
Insulin (100 nM) as a positive control
-
-
-
Glucose Uptake Assay:
-
After the treatment incubation, add 2-Deoxy-D-[³H]glucose (0.5 µCi/well) or 2-NBDG (100 µM) to each well.
-
Incubate for 10-15 minutes at 37°C.
-
To determine non-specific uptake, add phloretin (a glucose transport inhibitor) to a set of control wells 10 minutes before adding the labeled glucose.
-
-
Measurement:
-
For 2-Deoxy-D-[³H]glucose:
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
For 2-NBDG:
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
-
-
Data Analysis:
-
Subtract the non-specific uptake from all readings.
-
Normalize the glucose uptake to the protein concentration of each well.
-
Express the results as a percentage of the vehicle control.
-
Mandatory Visualizations
Caption: Experimental workflow for Sclareol-SLN studies.
Application Notes and Protocols for Studying the Effects of Sclareol on Neurons using Whole-Cell Patch-Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sclareol, a natural bicyclic diterpene alcohol found in Salvia sclarea, has garnered significant interest in neuroscience for its potential therapeutic properties, including neuroprotective and sedative effects.[1][2] Understanding the molecular mechanisms by which sclareol modulates neuronal function is crucial for its development as a potential therapeutic agent. Whole-cell patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion channel currents and changes in membrane potential, providing invaluable insights into how a compound like sclareol affects neuronal excitability and synaptic transmission.[3][4]
These application notes provide a comprehensive overview of the known effects of sclareol on various neuronal ion channels and offer detailed protocols for investigating these effects using whole-cell patch-clamp recordings. The information presented is intended to guide researchers in designing and executing experiments to further elucidate the neuropharmacology of sclareol.
Data Presentation: Sclareol's Known Effects on Neuronal Targets
The following tables summarize the quantitative data from studies investigating the effects of sclareol on key neuronal ion channels and receptors.
Table 1: Sclareol's Inhibitory Effects on Voltage-Gated Calcium Channels (Cav)
| Channel Subtype | Sclareol IC₅₀ (µM) | Experimental Preparation | Key Findings | Reference |
| Cav1.2 | 12.5 (95% CI: 10.4–15.0) | Whole-cell patch-clamp in tsA-201 cells | Non-selective inhibition compared to Cav1.3. | [5] |
| Cav1.3 | 16.3 (95% CI: 14.3–19.0) | Whole-cell patch-clamp in tsA-201 cells | Non-selective inhibition.[5] One study suggests stronger inhibition than Cav1.2.[6][7] | [5][6][7] |
| Cav2.3 | Inhibited by 10 µM sclareol | Whole-cell patch-clamp in tsA-201 cells | Sclareol also demonstrates inhibitory activity at this channel subtype. | [5] |
Note: There is conflicting evidence regarding the selectivity of sclareol for Cav1.3 over Cav1.2. One study reports non-selective inhibition based on whole-cell patch-clamp data[5][8], while another identifies it as a more potent Cav1.3 antagonist.[6][9] This discrepancy highlights an important area for further investigation.
Table 2: Sclareol's Interaction with GABA-A Receptors
| Receptor Subunit | Binding Affinity (kcal/mol) | Experimental Method | Key Findings | Reference |
| GABA-A (α1 and β2 subunits) | -6.9 to -7.3 | In silico molecular docking | Sclareol shows a favorable binding affinity to the GABA-A receptor, suggesting a potential modulatory role. | [9] |
Table 3: Effects of Sclareol on Neuronal Excitability (Substantia Nigra Dopaminergic Neurons)
| Parameter | Effect of 10 µM Sclareol | Experimental Method | Key Findings | Reference |
| Resting Membrane Potential | Significant hyperpolarization (-62 ± 2 mV to -80 ± 2 mV) | Whole-cell patch-clamp | Decreases neuronal excitability. | [6] |
| Spiking Threshold (Rheobase) | Increased (3.75 ± 0.6 pA to 11 ± 1.8 pA) | Whole-cell patch-clamp | Requires more current to elicit an action potential. | [6] |
| Firing Response | Decreased firing in response to current injection | Whole-cell patch-clamp | Reduces overall neuronal activity. | [6] |
Experimental Protocols
This section provides detailed protocols for performing whole-cell patch-clamp recordings to study the effects of sclareol on both voltage-gated and ligand-gated ion channels in cultured neurons.
Protocol 1: Whole-Cell Voltage-Clamp Recording of Sclareol's Effect on Voltage-Gated Calcium Channels (Cav)
Objective: To measure the effect of sclareol on Cav currents.
Materials:
-
Cells: Cultured neurons or cell lines (e.g., tsA-201) expressing the Cav channel subtype of interest.
-
External Solution (in mM): 140 CsCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, 10 Glucose. Adjust pH to 7.4 with CsOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
Sclareol Stock Solution: 10 mM sclareol in DMSO.
-
Patch Pipettes: Borosilicate glass, 3-5 MΩ resistance.
-
Patch-Clamp Setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.
-
Solution Preparation: Prepare and filter all solutions on the day of the experiment.
-
Pipette Preparation: Pull and fire-polish patch pipettes to the desired resistance. Fill the pipette with the internal solution, ensuring no air bubbles are present.
-
Establish Whole-Cell Configuration:
-
Place the coverslip in the recording chamber and perfuse with external solution.
-
Approach a healthy-looking cell with the patch pipette while applying slight positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
-
Recording:
-
Switch to voltage-clamp mode.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a voltage step protocol to elicit Cav currents (e.g., step to 0 mV for 200 ms).
-
Record baseline currents for at least 5 minutes to ensure stability.
-
Perfuse the recording chamber with the external solution containing the desired concentration of sclareol (e.g., 1, 3, 10, 30, 100 µM).
-
Record the effect of sclareol on the Cav currents until a steady-state effect is reached.
-
Wash out the sclareol with the external solution to observe reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude before, during, and after sclareol application.
-
Calculate the percentage of inhibition for each sclareol concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀.
-
Protocol 2: Whole-Cell Current-Clamp Recording of Sclareol's Effect on Neuronal Firing
Objective: To measure the effect of sclareol on neuronal excitability.
Materials:
-
Cells: Primary cultured neurons (e.g., hippocampal or cortical neurons).
-
External Solution (aCSF, in mM): 124 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 Glucose. Bubble with 95% O₂/5% CO₂.
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
Sclareol Stock Solution: 10 mM sclareol in DMSO.
-
Patch Pipettes: Borosilicate glass, 4-7 MΩ resistance.
-
Patch-Clamp Setup: As in Protocol 1.
Procedure:
-
Preparation: Follow steps 1-3 from Protocol 1, using the appropriate solutions for current-clamp recording.
-
Establish Whole-Cell Configuration: Follow step 4 from Protocol 1.
-
Recording:
-
Switch to current-clamp mode.
-
Measure the resting membrane potential (RMP).
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments, 500 ms duration) to elicit action potentials and characterize the neuron's firing properties.
-
Record baseline firing for at least 5 minutes.
-
Perfuse with sclareol at the desired concentration.
-
Repeat the current injection protocol to assess changes in RMP, firing frequency, action potential threshold, and other firing characteristics.
-
Wash out sclareol to check for reversibility.
-
-
Data Analysis:
-
Measure and compare the RMP before and after sclareol application.
-
Construct frequency-current (F-I) plots to visualize changes in firing rate.
-
Analyze changes in action potential parameters such as threshold, amplitude, and width.
-
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. tandfonline.com [tandfonline.com]
- 4. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 5. Sclareol and cinnarizine are non-selective inhibitors of voltage-gated Cav1.3 L-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Sclareol As a Natural Neuroprotective Cav 1.3-Antagonist Using Synthetic Parkinson-Mimetic Gene Circuits and Computer-Aided Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sclareol and cinnarizine are non-selective inhibitors of voltage-gated Cav1.3 L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GabaAergic sedative prospection of sclareol-linalool co-treatment: An antagonistic intervention through in vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying Sclareol from Fermentation Broth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of sclareol, a valuable diterpene alcohol, from fermentation liquor. Sclareol is a key precursor for the synthesis of Ambrox®, a widely used fragrance ingredient, and also possesses various biological activities, making its efficient purification crucial for research and commercial applications. The following protocols are based on established methods and offer a comprehensive guide to achieving high-purity sclareol.
Introduction
Sclareol is naturally produced by the plant Salvia sclarea (clary sage) but can also be produced through microbial fermentation using engineered yeast or bacteria.[1][2][3] Fermentation offers a more sustainable and controlled production platform compared to traditional agricultural extraction.[1] However, the recovery and purification of sclareol from the complex fermentation broth presents a significant downstream processing challenge. This document outlines two primary methods for sclareol purification: Microwave-Assisted Extraction and Recrystallization, and Purification via Molecular Distillation.
Data Summary
The following table summarizes the quantitative data from various purification methods for sclareol, providing a comparative overview of their efficiencies.
| Purification Method | Starting Material | Purity (%) | Recovery/Yield (%) | Reference |
| Microwave-Assisted Extraction & Recrystallization | Sclareol Fermentation Liquor | 95.11 | 63.95 | [4] |
| Extraction and Purification from Engineered Yeast | Engineered Yeast Culture | 95 | up to 35 | [1] |
| Molecular Distillation | Salvia sclarea Extract | > 90 | 98 (extraction rate) | [5] |
| Supercritical CO2 Extraction | Sclareolide/Ambradiol | 75 - 99 | 85 - 99 | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction and Recrystallization from Fermentation Liquor
This protocol details a method for extracting and purifying sclareol from the fermentation broth of sclareol-producing microorganisms.[4]
1. Biomass Separation and Preparation: a. Centrifuge the fermentation liquor at 8000 rpm for 15 minutes to separate the microbial cells (thallus) from the supernatant. b. Collect the cell pellet and discard the supernatant. c. Dry the collected thallus completely. d. Pulverize the dried thallus into a fine powder (100-200 mesh).
2. Microwave-Assisted Extraction: a. Combine the dried cell powder with an organic solvent (e.g., acetone) in a solid-to-liquid ratio ranging from 1:5 to 1:25 (g/mL).[4] b. Place the mixture in a microwave extractor. c. Heat the mixture to a temperature between 40°C and 80°C under microwave irradiation to extract the sclareol.[4] d. After extraction, filter the mixture to separate the solid residue from the sclareol-containing extract.
3. Recrystallization: a. To the collected extract, add a 90% acetone aqueous solution in a 1:4 (g/v) ratio of extract to solvent.[4] b. Mix thoroughly to dissolve the sclareol and precipitate insoluble impurities. c. Perform suction filtration to remove the insoluble impurities. d. Transfer the filtrate to a clean vessel and cool to 4°C for 4 hours to induce crystallization of sclareol.[4] e. Collect the sclareol crystals by filtration. f. Dry the crystals under vacuum to obtain purified sclareol. This method can yield sclareol with a purity of up to 95.11% and a recovery rate of 63.95%.[4]
Protocol 2: Purification of Sclareol using Molecular Distillation
This protocol is suitable for purifying sclareol from a crude extract, which could be obtained from either plant material or a primary extraction of fermentation broth.[5]
1. Preparation of Crude Sclareol Extract: a. Obtain a crude sclareol extract. If starting from fermentation broth, perform an initial solvent extraction (as described in Protocol 1, steps 2a-d) and concentrate the extract to obtain a viscous residue.
2. Molecular Distillation: a. Heat and melt the crude sclareol extract in a reaction kettle. b. Feed the molten extract into a molecular distiller. c. Set the operating parameters for the molecular distiller:
- Pressure: 0.1 - 100 Pa[5]
- Distillation Temperature: 100 - 150 °C[5]
- Cooling Temperature: -13 to -17 °C[5] d. The sclareol will evaporate and then condense on the cooled surface. e. Collect the condensed sclareol.
3. Crystallization and Drying: a. The collected distillate will crystallize upon cooling. b. Centrifugally separate the crystals from any remaining liquid. c. Dry the sclareol crystals in an oven to obtain the final product with a purity greater than 90%.[5]
Visualized Workflows
The following diagrams illustrate the logical flow of the described purification protocols.
Caption: Workflow for Sclareol Purification by Microwave-Assisted Extraction and Recrystallization.
References
- 1. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.chalmers.se [research.chalmers.se]
- 3. Constructing a green oleaginous yeast cell factory for sustainable production of the plant-derived diterpenoid sclareol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN114573421B - Method for extracting and purifying sclareol from sclareol fermentation liquor - Google Patents [patents.google.com]
- 5. CN102503775A - Production process of sclareol - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Utilizing Sclareol as a Natural Neuroprotective Agent Targeting CaV1.3 Channels
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sclareol, a natural bicyclic diterpene alcohol extracted from Salvia sclarea, has emerged as a compound of interest for its neuroprotective properties.[1][2] Research suggests that sclareol may exert its effects through the modulation of L-type voltage-gated calcium channels (CaVs), particularly the CaV1.3 subtype.[3][4] Dysregulation of CaV1.3 channel activity has been implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease, making it a compelling therapeutic target.[5][6][7]
These application notes provide a comprehensive overview of sclareol's activity as a CaV1.3 antagonist and offer detailed protocols for its investigation. It is important to note that while some studies suggest sclareol exhibits selectivity for CaV1.3 over CaV1.2, other research using whole-cell patch-clamp techniques indicates that sclareol is a non-selective inhibitor of both CaV1.2 and CaV1.3, and may also affect other channels like CaV2.3.[5][6][8] This document aims to equip researchers with the necessary information and methodologies to explore the neuroprotective potential of sclareol and clarify its mechanism of action.
Quantitative Data Presentation
The following tables summarize the reported inhibitory concentrations (IC50) of sclareol on CaV1.2 and CaV1.3 channels from different experimental methodologies. This highlights the current debate on its selectivity.
Table 1: Sclareol IC50 Values from Fluorescence-Based Calcium Flux Assays
| Channel | Sclareol IC50 (µM) | Reference Compound (Isradipine) IC50 (nM) | Notes |
| CaV1.2 | 33.2 (95% CI: 26.9–39.6) | 14.1 (95% CI: 10.5–18.9) | Assay performed in HEK-293 cells depolarized with 90 mM KCl.[5][9] |
| CaV1.3S | 20.9 (95% CI: 15.5–27.3) | 23.0 (95% CI: 18.1–29.3) | Assay performed in HEK-293 cells depolarized with 90 mM KCl.[5][9] |
Table 2: Sclareol IC50 Values from Whole-Cell Patch-Clamp Electrophysiology
| Channel | Sclareol IC50 (µM) | Reference Compound (Isradipine) IC50 (nM) | Notes |
| CaV1.2 | 12.5 (95% CI: 10.4–15.0) | Not explicitly stated in the same direct comparison | Whole-cell patch-clamp recordings in HEK-293 cells.[5][8] |
| CaV1.3S | 16.3 (95% CI: 14.3–19.0) | Not explicitly stated in the same direct comparison | Whole-cell patch-clamp recordings in HEK-293 cells.[5][8] |
Signaling Pathway
Sclareol's neuroprotective effect is hypothesized to be mediated through the inhibition of CaV1.3 channels, which in turn modulates downstream signaling pathways implicated in neuronal survival. A key pathway involved is the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling cascade. Influx of Ca2+ through L-type calcium channels can activate calcineurin, a phosphatase that dephosphorylates NFAT, leading to its nuclear translocation and the transcription of genes that can contribute to neuronal stress and apoptosis.[3][5] By blocking CaV1.3, sclareol can potentially reduce this Ca2+-dependent signaling, thereby promoting neuroprotection.
Caption: Sclareol's proposed neuroprotective signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the neuroprotective effects of sclareol.
Caption: Experimental workflow for sclareol neuroprotection studies.
Experimental Protocols
Sclareol Sample Preparation
Sclareol is sparingly soluble in aqueous solutions. Proper preparation of stock solutions is critical for experimental reproducibility.
-
In Vitro Stock Solution:
-
Dissolve sclareol in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). The use of ultrasound may be necessary to fully dissolve the compound.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in the appropriate cell culture medium or buffer to the final desired concentration. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level toxic to the cells (typically <0.1%).
-
-
In Vivo Formulation:
-
For intraperitoneal (i.p.) injection in mice, sclareol can be formulated in a vehicle such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Alternatively, a suspension in carboxymethylcellulose sodium (CMC-Na) can be prepared. For a 5 mg/ml suspension, add 5 mg of sclareol to 1 ml of CMC-Na solution and mix thoroughly.
-
Fluorescence-Based Calcium Flux Assay
This protocol is designed to measure changes in intracellular calcium in response to channel activation and inhibition.
-
Materials:
-
HEK-293 cells stably expressing human CaV1.2 or CaV1.3.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
Depolarizing solution (e.g., HBSS with high KCl concentration, such as 90 mM).
-
Sclareol and control compounds.
-
Fluorescence microplate reader with kinetic reading capabilities.
-
-
Protocol:
-
Cell Plating: Seed the HEK-293 cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition:
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of sclareol or control compounds to the wells.
-
Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the depolarizing solution (high KCl) to all wells simultaneously using the instrument's injection system.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 100-200 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after depolarization.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the sclareol concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and is the gold standard for characterizing channel modulators.
-
Materials:
-
HEK-293 cells expressing CaV1.2 or CaV1.3, or primary neurons.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): e.g., 140 TEA-Cl, 10 CaCl2, 10 HEPES, pH 7.4 with TEA-OH.
-
Internal solution (in mM): e.g., 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 3 ATP-Mg, 10 HEPES, pH 7.2 with CsOH.
-
Sclareol and control compounds.
-
-
Protocol:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol:
-
Hold the cell at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments) to elicit channel opening and record the resulting currents. The specific voltage protocol should be optimized for the channel being studied.
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing sclareol at the desired concentration.
-
Record the currents in the presence of sclareol using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after sclareol application.
-
Calculate the percentage of current inhibition at each concentration.
-
Construct a dose-response curve to determine the IC50 value.
-
-
In Vivo Neuroprotection Study in a 6-OHDA Mouse Model of Parkinson's Disease
This protocol describes the induction of a Parkinson's-like neurodegenerative state in mice and the assessment of sclareol's protective effects.
-
Materials:
-
Male C57BL/6 mice.
-
6-hydroxydopamine (6-OHDA) hydrochloride.
-
Ascorbic acid.
-
Stereotaxic apparatus.
-
Sclareol formulation for i.p. injection.
-
Apomorphine or amphetamine for rotational behavior testing.
-
-
Protocol:
-
Animal Preparation: Acclimatize mice to the housing conditions for at least one week before surgery.
-
Stereotaxic Surgery:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Inject a solution of 6-OHDA (e.g., 5 mg/ml in 0.02% ascorbic acid in saline) unilaterally into the substantia nigra pars compacta (SNc) or the medial forebrain bundle.[9] A typical injection volume is 500 nL at a slow infusion rate (e.g., 0.1 µL/min).[9]
-
-
Sclareol Treatment:
-
Behavioral Assessment:
-
At various time points post-lesion (e.g., 1, 2, and 4 weeks), assess motor asymmetry by measuring rotational behavior induced by apomorphine or amphetamine.
-
Count the number of full contralateral rotations over a set period (e.g., 30-60 minutes).
-
-
Immunohistochemistry:
-
At the end of the study, perfuse the mice with saline followed by 4% paraformaldehyde.
-
Collect the brains, cryoprotect them in sucrose, and section the midbrain and striatum.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize dopaminergic neurons and their terminals.
-
Quantify the loss of TH-positive cells in the SNc and the density of TH-positive fibers in the striatum on the lesioned side compared to the unlesioned side and to vehicle-treated controls. A significant preservation of TH-positive neurons in the sclareol-treated group indicates neuroprotection.[3][10]
-
-
Tyrosine Hydroxylase (TH) Immunohistochemistry
This protocol details the staining of brain sections to visualize dopaminergic neurons.
-
Materials:
-
Free-floating or slide-mounted brain sections.
-
Phosphate-buffered saline (PBS).
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Primary antibody: rabbit anti-TH.
-
Secondary antibody: biotinylated goat anti-rabbit IgG.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
3,3'-Diaminobenzidine (DAB) substrate kit.
-
-
Protocol:
-
Section Preparation: Wash the sections in PBS.
-
Blocking: Incubate the sections in blocking solution for 1-2 hours at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections in the primary antibody solution (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections in PBS and then incubate in the biotinylated secondary antibody solution for 1-2 hours at room temperature.
-
Signal Amplification: Wash the sections and incubate in the ABC reagent for 1 hour.
-
Visualization: Wash the sections and develop the signal using the DAB substrate. The reaction will produce a brown precipitate at the site of the antigen.
-
Mounting and Analysis: Mount the sections on slides, dehydrate, and coverslip. Analyze the sections under a microscope to quantify TH-positive cells and fibers.
-
Conclusion
Sclareol presents a promising natural compound for neuroprotection with a potential mechanism involving the modulation of CaV1.3 channels. The provided data and protocols offer a framework for researchers to further investigate its therapeutic potential. It is crucial to consider the conflicting reports on its selectivity and to employ rigorous methodologies, such as whole-cell patch-clamp, to fully characterize its effects on different ion channels. The in vivo studies will be essential to validate the neuroprotective efficacy of sclareol in relevant disease models.
References
- 1. Mapping of catecholaminergic denervation, neurodegeneration, and inflammation in 6-OHDA-treated Parkinson’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Sclareol As a Natural Neuroprotective Cav1.3‐Antagonist Using Synthetic Parkinson‐Mimetic Gene Circuits and Computer‐Aided Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice [frontiersin.org]
Formulation of Cosmetic Compositions Containing Sclareolide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sclareolide, a sesquiterpene lactone derived from clary sage (Salvia sclarea), is a versatile ingredient with a growing presence in the cosmetic industry.[1][2] Initially valued as a fragrance fixative, its bioactive properties are now being harnessed for a range of skincare and hair care applications.[1][3] These application notes provide a comprehensive overview of Sclareolide's cosmetic benefits, supported by quantitative data, detailed experimental protocols, and an exploration of its mechanisms of action through signaling pathways.
Applications in Cosmetic Formulations
Sclareolide offers a multitude of benefits for cosmetic formulations, including:
-
Skin Lightening and Hyperpigmentation Control: Sclareolide has demonstrated potent skin-lightening effects, making it a valuable ingredient in products targeting hyperpigmentation, dark spots, and uneven skin tone.[1][4]
-
Anti-Inflammatory and Soothing: With its anti-inflammatory properties, Sclareolide can help soothe irritated skin, reduce redness, and is beneficial for sensitive and acne-prone skin types.[5][6]
-
Anti-Acne: Sclareolide exhibits antimicrobial activity against Propionibacterium acnes (P. acnes), the bacterium implicated in acne vulgaris, and can help regulate sebum production.[2][5]
-
Hair and Scalp Health: Sclareolide has been investigated for its potential to improve scalp health, including reducing the appearance of dandruff.[7]
-
Fragrance Fixative: It effectively prolongs the scent of cosmetic products by slowing the evaporation of volatile aromatic compounds.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data supporting the efficacy of Sclareolide in various cosmetic applications.
| Application | Test System | Parameter | Result | Reference |
| Skin Lightening | B16V Melanoma Cells | Melanin Inhibition (IC50) | 10.2 µM | [1] |
| Skin Lightening | Ex vivo Human Skin | Melanin Reduction (0.1% Sclareolide) | 41% reduction vs. placebo | [1] |
| Anti-Inflammatory | HaCaT Keratinocytes | IL-1α Inhibition (IC50) | 56.5 µM | [1] |
| Clinical Study: Prevention of Post-Inflammatory Hyperpigmentation (PIH) | |
| Study Design | Investigator-masked, randomized, intra-individual study with 20 participants (Fitzpatrick skin types IV-V). A broad-spectrum sunscreen containing Sclareolide and Niacinamide was evaluated.[4][8] |
| Primary Endpoint (Change in ΔITA° at Day 22) | |
| Stripped, exposed, protected skin vs. unprotected skin | +5.96 ΔITA° vs. -9.88 ΔITA° (net protection ~16 ITA°, p < 0.001)[8] |
| Non-stripped, exposed, protected skin vs. unprotected skin | +11.76 ΔITA° (p < 0.001)[8] |
| Secondary Endpoints | 48-87% improvement[8] |
| Conclusion | A broad-spectrum sunscreen with Sclareolide and Niacinamide mitigates PIH induced by inflammation and visible light in darker skin phototypes.[4][8] |
Experimental Protocols
In Vitro Skin Lightening: Melanin Content Assay in B16V Melanoma Cells
Objective: To quantify the inhibitory effect of Sclareolide on melanin production in B16V melanoma cells.
Methodology:
-
Cell Culture: B16V melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Treatment: Cells are seeded in 6-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of Sclareolide. A known tyrosinase inhibitor, such as kojic acid, can be used as a positive control.[1][7]
-
Incubation: Cells are incubated for 72 hours to allow for melanin production.
-
Cell Lysis: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed with a lysis buffer (e.g., 1N NaOH).[7]
-
Melanin Quantification: The melanin content in the cell lysates is quantified by measuring the absorbance at 405 nm using a microplate reader. The results are normalized to the total protein content of each sample.[7]
In Vitro Anti-Inflammatory: IL-1α Inhibition Assay in HaCaT Keratinocytes
Objective: To determine the inhibitory effect of Sclareolide on the production of the pro-inflammatory cytokine Interleukin-1 alpha (IL-1α) in human keratinocytes.
Methodology:
-
Cell Culture: Human immortalized keratinocyte (HaCaT) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[9]
-
Treatment: Cells are seeded into a 96-well microtiter plate. After adherence, various concentrations of Sclareolide are added and incubated for 1 hour.[1]
-
Stimulation: Inflammation is induced by adding a stimulating agent, such as the calcium ionophore A23187, to the wells and incubating for a further 6 hours.[1]
-
Cytokine Quantification: The concentration of IL-1α in the cell culture supernatant is determined using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.[9]
In Vitro Anti-Acne: Antimicrobial Activity against P. acnes
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Sclareolide against Propionibacterium acnes.
Methodology:
-
Bacterial Culture: P. acnes is cultured in a suitable broth medium under anaerobic conditions.[5]
-
Microdilution Assay: A serial dilution of Sclareolide is prepared in a 96-well microtiter plate.[5]
-
Inoculation: Each well is inoculated with a standardized suspension of P. acnes.
-
Incubation: The plate is incubated under anaerobic conditions at 37°C for 48-72 hours.[5]
-
MIC Determination: The MIC is determined as the lowest concentration of Sclareolide that visibly inhibits the growth of P. acnes.[5]
In Vitro Hair Growth Promotion: Dermal Papilla Cell Proliferation Assay
Objective: To assess the effect of Sclareolide on the proliferation of human dermal papilla cells.
Methodology:
-
Cell Culture: Human dermal papilla cells are cultured in a specialized growth medium.
-
Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of Sclareolide.
-
Proliferation Assay: Cell proliferation is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or BrdU (Bromodeoxyuridine) incorporation assay.[10]
-
Data Analysis: The absorbance is read using a microplate reader, and the results are expressed as a percentage of the control (untreated cells).
Signaling Pathways and Mechanisms of Action
Skin Lightening: Inhibition of Melanogenesis
Sclareolide is believed to exert its skin-lightening effects through a dual mechanism: direct inhibition of melanin synthesis in melanocytes and modulation of inflammatory signals from keratinocytes that can trigger post-inflammatory hyperpigmentation.[1]
Figure 1. Sclareolide's dual-action mechanism in skin lightening.
Anti-Inflammatory Action: Modulation of the NF-κB Pathway
In keratinocytes, inflammatory stimuli can activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, leading to the production of pro-inflammatory cytokines. Sclareolide's anti-inflammatory effects are likely mediated, at least in part, by the inhibition of this pathway.
Figure 2. Sclareolide's potential inhibition of the NF-κB pathway.
Formulation Guidelines
Sclareolide is a white crystalline powder that is soluble in alcohol and oils, but insoluble in water. When formulating cosmetic products with Sclareolide, it is typically incorporated into the oil phase of an emulsion.
Example: Basic Cream Formulation with Sclareolide
| Phase | Ingredient | Function | % w/w |
| A (Oil Phase) | Emulsifying Wax | Emulsifier | 10.0 |
| Cetyl Alcohol | Co-emulsifier, Thickener | 3.0 | |
| Jojoba Oil | Emollient | 15.0 | |
| Sclareolide | Active Ingredient | 0.1 - 1.0 | |
| B (Water Phase) | Distilled Water | Solvent | 69.9 - 68.0 |
| Glycerin | Humectant | 5.0 | |
| C (Cool-Down Phase) | Preservative | Preservative | 1.0 |
| Fragrance | Fragrance | q.s. |
Protocol:
-
Heat the components of the oil phase (Phase A) to 70-75°C until all solids are melted.
-
In a separate vessel, heat the water phase (Phase B) to 70-75°C.
-
Slowly add the water phase to the oil phase with continuous stirring to form an emulsion.
-
Continue stirring while the emulsion cools.
-
When the temperature is below 40°C, add the cool-down phase ingredients (Phase C) and mix until uniform.
Figure 3. General workflow for creating a cosmetic emulsion with Sclareolide.
Safety and Regulatory Information
Sclareolide has a well-established safety profile from its long-standing use in the fragrance industry.[1] It is registered as a cosmetic ingredient in China.[1] As with any cosmetic ingredient, it is essential to adhere to recommended usage levels and conduct appropriate safety and stability testing for the final formulation.
Conclusion
Sclareolide is a promising, multi-functional ingredient for cosmetic formulations, offering scientifically-backed benefits for skin lightening, anti-inflammation, and potentially for anti-acne and hair care applications. Its natural origin and favorable safety profile make it an attractive option for formulators seeking to develop innovative and effective cosmetic products. Further research into its mechanisms of action and clinical efficacy will continue to expand its applications in the cosmetics field.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. Culture of human sebocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. formulabotanica.com [formulabotanica.com]
- 5. In situ melanin assay for MSH using mouse B16 melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of NF-kappaB in epidermis and the relationship between NF-kappaB activation and inhibition of keratinocyte growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thenakedchemist.com [thenakedchemist.com]
- 9. researchgate.net [researchgate.net]
- 10. cloud-clone.com [cloud-clone.com]
Sclareol: A Versatile Diterpene for Flavor Applications in the Food Industry
Sclareol, a naturally occurring diterpene alcohol primarily extracted from clary sage (Salvia sclarea), is gaining significant interest in the food industry as a versatile flavoring agent.[1][2] Its unique sensory profile, characterized by woody, balsamic, sweet, earthy, and spicy notes, allows it to be utilized in a wide array of food and beverage products to impart depth and complexity. [3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of sclareol as a flavoring agent.
Sensory Properties and Applications
Sclareol's distinct flavor and aroma profile makes it a valuable ingredient in various food categories. It is described as having a sweet, balsamic, and clary sage-like odor with woody and weedy undertones. Its taste is characterized as woody, balsamic, and reminiscent of clary sage, with amber and brothy notes.[4] This complex profile allows it to be used as a flavor enhancer and fixative in perfumes, as well as a flavoring agent in foods and beverages.[5]
Table 1: Sensory Profile of Sclareol
| Attribute | Descriptors |
| Odor | Sweet, balsamic, clary sage, amber, woody, weedy[4] |
| Taste | Woody, balsamic, sage, clary sage, amber, weedy, brothy, cascarilla[4] |
Common applications of sclareol as a flavoring agent include alcoholic beverages, confectionery, and herbal teas, where it imparts a woody and herbal note.[5] It can also be used to add desirable depth to fantasy flavors and dark berry or fruity nuances.[3]
Regulatory Status
Sclareol is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for use as a flavoring substance. Its FEMA number is 4502.[6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated (-)-Sclareol and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[7]
Table 2: Regulatory Information for Sclareol
| Organization | Designation | Details |
| FEMA | GRAS (Generally Recognized as Safe) | FEMA No. 4502[6] |
| JECFA | Flavoring Agent | No safety concern at current intake levels[7] |
| FDA | Added to Food | Flavoring Agent or Adjuvant[6] |
Quantitative Data
Reported use levels for sclareol in specific food categories are summarized below. These values are based on FEMA GRAS assessments.
Table 3: Recommended Usage Levels of Sclareol in Food
| Food Category | Average Usual PPM | Average Maximum PPM |
| Baked Goods | 10.0 | 50.0 |
| Non-alcoholic Beverages | 5.0 | 25.0 |
Source: The Good Scents Company Information System
A "Threshold of Concern" has been established at 1800 (μ g/person/day ), which is a value used in safety assessments of flavoring substances.[8]
Experimental Protocols
Protocol 1: Sensory Evaluation of Sclareol in a Beverage Matrix
Objective: To determine the sensory profile and consumer acceptance of sclareol in a model beverage.
Materials:
-
Sclareol (food grade)
-
Deionized water
-
Sucrose
-
Citric acid
-
Glass beakers and stirring equipment
-
Graduated cylinders
-
Sensory evaluation booths with controlled lighting and ventilation
-
Computerized sensory data collection system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of sclareol by dissolving it in a suitable food-grade solvent (e.g., ethanol) at a known concentration.
-
Prepare a base beverage solution containing 8% sucrose and 0.1% citric acid in deionized water.
-
Spike the base beverage with the sclareol stock solution to achieve different concentrations (e.g., 1, 5, 10, and 20 ppm). Prepare a control sample with no added sclareol.
-
-
Panelist Recruitment and Training:
-
Recruit 20-30 consumer panelists who are regular consumers of flavored beverages.
-
Conduct a brief training session to familiarize panelists with the sensory evaluation procedure and terminology.
-
-
Sensory Evaluation:
-
Present the samples to the panelists in a randomized and blind-coded manner.
-
Ask panelists to evaluate the samples for aroma, flavor, and overall liking using a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).
-
Also, ask panelists to describe the flavor profile of each sample using a checklist of descriptors (e.g., woody, sweet, bitter, herbal, etc.).
-
-
Data Analysis:
-
Analyze the hedonic ratings using Analysis of Variance (ANOVA) to determine if there are significant differences in liking between the samples.
-
Use descriptive analysis to create a flavor profile for each sclareol concentration.
-
References
- 1. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foodscienceuniverse.com [foodscienceuniverse.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 5. researchgate.net [researchgate.net]
- 6. Sclareol | C20H36O2 | CID 163263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Clary Sage Extraction Technical Support Center: Enhancing Sclareol Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of sclareol from clary sage extraction.
Troubleshooting Guide: Addressing Common Extraction Issues
This guide is designed to help you identify and resolve common problems encountered during sclareol extraction experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Sclareol Yield | Inappropriate Extraction Method: Steam distillation is inefficient for sclareol extraction.[1][2] | Switch to more efficient methods like Supercritical Fluid Extraction (SFE), solvent extraction, Microwave-Assisted Extraction (MAE), or Ultrasound-Assisted Extraction (UAE).[1][3][4][5] |
| Suboptimal Extraction Parameters: Incorrect temperature, pressure, solvent-to-solid ratio, or extraction time. | Optimize parameters based on the chosen method. For SFE, adjust CO2 density by modifying pressure and temperature.[1][6] For MAE and UAE, optimize power, time, and solvent concentration.[5][7][8] | |
| Poor Plant Material Quality: Low sclareol content in the clary sage variety, improper harvesting time, or poor storage conditions.[9][10] | Use a high-sclareol yielding variety of clary sage.[10] Harvest at full bloom when sclareol content is highest.[9] Ensure proper drying and storage of the plant material to prevent degradation. | |
| Low Purity of Sclareol Extract | Co-extraction of Impurities: Lighter terpenes (monoterpenes, sesquiterpenes) and waxes are often co-extracted, especially with SFE at high CO2 densities.[1][6] | Employ a multi-step SFE process. Use a lower CO2 density (e.g., 90 bar and 50 °C) in the first step to remove lighter compounds, then increase the density (e.g., 100 bar and 40 °C) to selectively extract sclareol.[1][6][11] |
| Inadequate Separation Post-Extraction: Inefficient separation of sclareol from the solvent and other extracted compounds. | For solvent extraction, use a crystallization step. Dissolve the crude extract in a suitable solvent like ethanol, freeze to precipitate sclareol, and then filter.[12] For SFE, use multiple separators in series to fractionate paraffins from the sclareol-rich extract.[1][6] | |
| Use of Hazardous Solvents | Environmental and Safety Concerns: Traditional solvent extraction often uses toxic and polluting organic solvents like n-hexane.[1] | Utilize greener extraction methods such as Supercritical CO2 (SC-CO2) extraction, which is non-toxic and environmentally friendly.[6] If using solvents, consider safer alternatives like ethanol.[12] |
| Long Extraction Times | Inefficient Extraction Method: Traditional methods like Soxhlet extraction can be time-consuming. | Adopt modern, rapid extraction techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE), which can significantly reduce extraction times.[13][14] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the most effective method for extracting sclareol from clary sage?
A1: Supercritical Fluid Extraction (SFE) with CO2 is considered one of the most effective and selective methods for obtaining high-purity sclareol.[1][6] It avoids the use of organic solvents and allows for selective extraction by tuning the pressure and temperature.[1][6] Solvent extraction with solvents like ethanol or petroleum ether can also yield high amounts of sclareol, but may require further purification steps.[1][15]
Q2: Why is steam distillation not recommended for sclareol extraction?
A2: Steam distillation is generally inefficient for sclareol extraction, resulting in very low yields.[1][2] Sclareol is a diterpene alcohol with a high molecular weight and low volatility, making it difficult to be carried over with the steam.[1]
Q3: What part of the clary sage plant has the highest concentration of sclareol?
A3: Sclareol is primarily concentrated in the flowering stalks of the clary sage plant.[9][16] Therefore, harvesting should include the inflorescence and the top few pairs of leaves.[9]
Supercritical Fluid Extraction (SFE)
Q4: How can I improve the selectivity of SFE for sclareol?
A4: A multi-step extraction strategy is highly effective. In the first step, use lower pressure and higher temperature (e.g., 90 bar, 50 °C) to extract lighter, more volatile compounds like monoterpenes and sesquiterpenes.[1][6][11] In the second step, increase the pressure and lower the temperature (e.g., 100 bar, 40 °C) to increase the CO2 density and selectively extract the less volatile sclareol.[1][6][11]
Q5: What is a "concrete" of clary sage and how does it help in SFE?
A5: A "concrete" is a waxy extract obtained by treating the raw plant material with a non-polar solvent like n-hexane.[6][11] Using a concrete as the starting material for SFE can be more efficient as it is a more concentrated form of the target compounds, reducing the volume of material to be processed and potentially shortening the extraction time.[1]
Solvent Extraction
Q6: What are the best solvents for sclareol extraction?
A6: Solvents such as petroleum ether and ethanol have been shown to be effective for extracting sclareol.[12][15] The choice of solvent will depend on factors such as desired purity, subsequent processing steps, and safety considerations.
Q7: How can I purify sclareol from a crude solvent extract?
A7: Recrystallization is a common method. The crude extract can be dissolved in a solvent like ethanol, and then the solution is cooled to a low temperature (e.g., -17°C to -20°C) to induce the crystallization of sclareol, which can then be separated by filtration.[12]
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Key Parameters | Sclareol Yield/Concentration | Advantages | Disadvantages |
| Steam Distillation | N/A | Low, around 5.9% in the essential oil.[1] | Good for extracting volatile essential oils. | Very low yield of sclareol.[1][2] |
| Solvent Extraction (n-hexane, ethanol) | Solvent type, temperature, time. | High, up to 73.6% in the extract.[1] | High yield, relatively simple setup. | Use of potentially toxic and flammable organic solvents, may require extensive purification.[1] |
| Supercritical Fluid Extraction (SFE) | Pressure: 90-100 bar, Temperature: 40-50 °C.[6][11] | Yield can be increased from ~6.0% to 9.3% w/w with optimized conditions.[1] Sclareol concentration in the extract can be up to 50%.[1] | Environmentally friendly (uses CO2), highly selective, yields high-purity product.[6] | High initial equipment cost. |
| Microwave-Assisted Extraction (MAE) | Microwave power, extraction time, solvent. | Data not specific for sclareol yield, but generally improves extraction efficiency of polyphenols from Salvia species.[5] | Rapid extraction, reduced solvent consumption.[13] | Potential for thermal degradation of compounds if not optimized. |
| Ultrasound-Assisted Extraction (UAE) | Ultrasonic power, frequency, time, solvent. | Data not specific for sclareol yield, but effective for extracting phenolic compounds from Salvia species.[4][8] | Reduced extraction time and temperature, improved yield.[14] | Scale-up can be challenging. |
Experimental Protocols
Protocol 1: Multi-Step Supercritical Fluid Extraction (SFE) of Sclareol
This protocol is based on the selective extraction of sclareol from a clary sage "concrete".[1][6][11]
-
Preparation of Clary Sage Concrete:
-
Extract dried and ground clary sage flowers and top leaves with n-hexane at a solid-to-solvent ratio of 1:10 (w/v) for 2 hours at 60°C.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the waxy "concrete".
-
-
SFE - Step 1: Removal of Lighter Compounds
-
Load the clary sage concrete into the SFE extraction vessel.
-
Set the SFE parameters to a pressure of 90 bar and a temperature of 50 °C.
-
Pump supercritical CO2 through the vessel to extract the more volatile monoterpenes and sesquiterpenes.
-
Collect the extract from the separator. Continue this step until the extraction of these lighter compounds is complete (can be monitored by GC-MS).
-
-
SFE - Step 2: Extraction of Sclareol
-
Adjust the SFE parameters to a pressure of 100 bar and a temperature of 40 °C. This increases the density of the CO2, enhancing its solvating power for the less volatile sclareol.
-
Continue to pump supercritical CO2 through the vessel.
-
Collect the sclareol-rich extract from the separator.
-
-
Analysis:
-
Analyze the extracts from both steps using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the composition and purity of the sclareol.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of Sclareol
This is a general protocol for MAE of compounds from Salvia species that can be adapted for sclareol.
-
Sample Preparation:
-
Mill dried clary sage flowering tops to a fine powder.
-
-
Extraction:
-
Place 10 g of the powdered plant material in a microwave extraction vessel.
-
Add 200 mL of 70% ethanol as the solvent.
-
Set the microwave power to 500 W and the extraction time to 15 minutes.
-
Maintain the temperature at around 60°C.
-
-
Post-Extraction:
-
After extraction, cool the vessel and filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract under vacuum to remove the ethanol.
-
-
Purification (Optional):
-
The crude extract can be further purified by recrystallization as described in the solvent extraction FAQ.
-
-
Analysis:
-
Use High-Performance Liquid Chromatography (HPLC) or GC-MS to quantify the sclareol content in the extract.
-
Visualizations
Caption: Workflow for Multi-Step Supercritical Fluid Extraction of Sclareol.
Caption: Troubleshooting Logic for Sclareol Extraction Issues.
References
- 1. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular Localization of the Diterpene Sclareol in Clary Sage (Salvia sclarea L., Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The combined extraction of sage (Salvia officinalis L.): ultrasound followed by supercritical CO2 extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Modeling and Optimization of Phenolic Compounds from Sage (Salvia fruticosa L.) Post-Distillation Residues: Ultrasound- versus Microwave-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clary Sage - Western Agricultural Research Center | Montana State University [agresearch.montana.edu]
- 10. Study of the genetic and phenotypic variation among wild and cultivated clary sages provides interesting avenues for breeding programs of a perfume, medicinal and aromatic plant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. guidechem.com [guidechem.com]
- 13. Microwave-assisted extraction of essential oils from herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Utilization of Ultrasonic-Assisted Extraction for Bioactive Compounds from Floral Sources [mdpi.com]
- 15. CN102503775A - Production process of sclareol - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Sclareol Bioconversion to Sclareol Glycol
Welcome to the technical support center for the optimization of sclareol bioconversion to sclareol glycol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the bioconversion of sclareol to this compound in a question-and-answer format.
Question: Low or no conversion of sclareol is observed. What are the potential causes and solutions?
Answer:
Several factors can contribute to low or no sclareol conversion. Consider the following troubleshooting steps:
-
Microorganism Viability and Activity:
-
Problem: The microbial culture may have low viability or enzymatic activity.
-
Solution: Ensure the use of a fresh, actively growing culture for inoculation. Optimize growth conditions (medium composition, pH, temperature, aeration) for the specific microorganism prior to the introduction of sclareol. For instance, fungi are generally more active in converting sclareol than bacteria.[1]
-
-
Sclareol Toxicity:
-
Problem: Sclareol can be toxic to some microorganisms at high concentrations.[1]
-
Solution: Start with a lower initial sclareol concentration and perform a dose-response experiment to determine the optimal substrate level for your system.[2] A fed-batch or two-stage feeding strategy, where a small amount of sclareol is added for induction followed by a larger dose, can also mitigate toxicity.[1]
-
-
Poor Sclareol Solubility:
-
Problem: Sclareol has low aqueous solubility, limiting its availability to the microbial cells.
-
Solution: Employ a co-solvent to enhance solubility. The choice of co-solvent should be optimized as it can also affect microbial growth and enzyme activity.
-
-
Suboptimal Biotransformation Conditions:
-
Problem: The pH, temperature, or aeration may not be optimal for the enzymatic conversion.
-
Solution: Systematically optimize these parameters. For example, the biotransformation by Aspergillus tubingensis is influenced by pH and temperature.[2]
-
Question: Significant byproduct formation, such as sclareolide, is observed, reducing the yield of this compound. How can this be addressed?
Answer:
The formation of byproducts like sclareolide suggests that alternative metabolic pathways are active.[1][3]
-
Metabolic Pathway Specificity:
-
Problem: The chosen microorganism may possess enzymes that catalyze the conversion of sclareol to multiple products. Studies with Hyphozyma roseonigra indicate that this compound and sclareolide are likely synthesized via different pathways and are not interconverted.[2][3][4]
-
Solution:
-
Strain Selection: Screen different microbial strains to identify one with higher selectivity for this compound production. Hyphozyma roseonigra is a reported producer of this compound.[1][5][6]
-
Metabolic Engineering: If possible, consider metabolic engineering approaches to downregulate the expression of enzymes responsible for byproduct formation.
-
Culture Conditions: Varying culture conditions such as the nitrogen source can sometimes influence the metabolic flux towards the desired product.[7][8]
-
-
Question: The extraction of this compound from the fermentation broth is inefficient. What are the recommended extraction protocols?
Answer:
Efficient extraction is crucial for accurate quantification and downstream applications.
-
Problem: Inefficient recovery of this compound from the complex fermentation mixture.
-
Solution:
-
Solvent Extraction: Acidify the broth to approximately pH 3.0 with an acid like 1N HCl and perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.[9]
-
Solid-Phase Extraction (SPE): For cleaner samples, SPE can be employed.
-
Cell-Associated Product: Determine if the product is intracellular or extracellular. If it is intracellular, cell lysis (e.g., sonication, homogenization) will be necessary prior to extraction. A method for extracting sclareol from fermentation liquor involves centrifuging to obtain the thallus, followed by drying, pulverizing, and microwave-assisted extraction with an organic solvent.[10]
-
Frequently Asked Questions (FAQs)
Q1: Which microorganisms are known to convert sclareol to this compound?
A1: Hyphozyma roseonigra is a well-documented dimorphic yeast-like microorganism capable of converting sclareol to this compound (also known as ambradiol).[1][6] Other microorganisms, such as certain strains of Cryptococcus albidus, have also been reported to perform this transformation.[5] Endophytic fungi isolated from Salvia sclarea, such as Aspergillus tubingensis, have been shown to biotransform sclareol into hydroxylated derivatives.[11][12]
Q2: What are the typical fermentation conditions for sclareol bioconversion?
A2: The optimal conditions are strain-dependent. However, a general starting point for fungal cultures would be:
-
Temperature: 25-30°C
-
pH: 4.0-6.0
-
Agitation: 150-220 rpm in a shaker flask to ensure adequate aeration.[13]
-
Medium: A rich medium like Potato Dextrose Broth (PDB) or Yeast Extract Peptone Dextrose (YPD) is often used for initial growth.[1][13]
Q3: How can I monitor the progress of the bioconversion?
A3: The bioconversion can be monitored by periodically taking samples from the culture and analyzing the concentrations of sclareol and this compound. Analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are commonly used.[9][14][15]
Q4: What is the proposed biochemical pathway for the conversion of sclareol to this compound?
A4: The biotransformation of sclareol to this compound is believed to be a detoxification process for the microorganism.[1] It involves enzymatic reactions such as hydroxylation and oxidation.[1] The enzymes likely involved are oxidoreductases, such as monooxygenases.[1]
Data Presentation
Table 1: Examples of Sclareol Biotransformation by Different Microorganisms
| Microorganism | Substrate | Product(s) | Conversion Rate / Yield | Fermentation Time | Reference |
| Filobasidium magnum JD1025 | Sclareol (30 g/L) | Sclareolide | 88.79 ± 1.06% | 72 hours | [7][8] |
| Hyphozyma roseoniger | Sclareol | This compound (Ambradiol) | Not explicitly quantified in the provided text, but steady increase observed. | 14 days | [1] |
| Botrytis cinerea | Sclareol | Epoxysclareol, 8-deoxy-14,15-dihydro-15-chloro-14-hydroxy-8,9-dehydrosclareol | 64% (Epoxysclareol), 7% (halogenated derivative) | 10 days | [16] |
| Aspergillus tubingensis | Sclareol | labd-14-ene-3β,8α,13β-triol, 8α,13β-dihydroxylabd-14-en-3-one | Not quantified in the provided text. | Not specified | [11][12] |
Experimental Protocols
Protocol 1: General Procedure for Sclareol Biotransformation in Shake Flasks
-
Microorganism Preparation:
-
Inoculate a seed culture of the chosen microorganism in a suitable liquid medium (e.g., YPD or PDB).
-
Incubate at the optimal temperature and agitation speed for 24-48 hours, or until the culture reaches the exponential growth phase.
-
-
Biotransformation Setup:
-
Transfer the seed culture to a larger volume of fresh sterile medium in an Erlenmeyer flask (typically a 1-10% v/v inoculum).
-
Add sclareol to the desired final concentration. Sclareol can be dissolved in a minimal amount of a suitable solvent (e.g., ethanol, acetone) before addition to the culture.[17][18]
-
-
Incubation:
-
Incubate the flasks under optimized conditions of temperature and agitation.
-
-
Sampling and Analysis:
-
Aseptically withdraw samples at regular time intervals.
-
Prepare the samples for analysis by extracting the metabolites.
-
Protocol 2: Extraction of Sclareol and this compound for GC-MS Analysis
-
Sample Preparation:
-
Take a known volume of the culture broth.
-
If the product is intracellular, centrifuge the sample to separate the biomass from the supernatant. Lyse the cells to release the intracellular products.
-
Acidify the sample to pH 3.0 with 1N HCl.[9]
-
-
Solvent Extraction:
-
Add an equal volume of ethyl acetate to the sample in a separation funnel.
-
Shake vigorously for 1-2 minutes and allow the layers to separate.
-
Collect the organic (upper) layer.
-
Repeat the extraction process 2-3 times to ensure complete recovery.
-
Pool the organic extracts.
-
-
Drying and Concentration:
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate, hexane).
-
Analyze the sample using GC-MS.[15]
-
Visualizations
Caption: Experimental workflow for the bioconversion of sclareol.
Caption: Proposed biotransformation pathways of sclareol.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficient Biotransformation of Sclareol to Sclareolide by Filobasidium magnum JD1025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. CN114573421B - Method for extracting and purifying sclareol from sclareol fermentation liquor - Google Patents [patents.google.com]
- 11. Biotransformation of Sclareol by a Fungal Endophyte of Salvia sclarea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotransformation-of-sclareol-by-a-fungal-endophyte-of-salvia-sclarea - Ask this paper | Bohrium [bohrium.com]
- 13. Combinatorial metabolic engineering of Yarrowia lipolytica for high-level production of the plant-derived diterpenoid sclareol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biotransformation of two cytotoxic terpenes, alpha-santonin and sclareol by Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biotransformation of (S)-(+)-linalool by Aspergillus niger: an investigation of the culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the purification of Sclareol from crude extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Sclareol from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Sclareol from crude extracts?
A1: The primary methods for Sclareol purification include solvent extraction, crystallization, vacuum distillation, molecular distillation, and supercritical CO₂ extraction.[1] Each method has its advantages and challenges regarding yield, purity, cost, and environmental impact.
Q2: What are the typical impurities found in crude Sclareol extracts?
A2: Crude Sclareol extracts from natural sources like Salvia sclarea can contain a variety of impurities, including other terpenoids (monoterpenes, sesquiterpenes), waxes, fatty acids, pigments (like chlorophyll), and other plant metabolites.[2][3] If sourced from fermentation, impurities might include microbial cell debris and other fermentation byproducts.
Q3: What purity level can I expect from different purification methods?
A3: The achievable purity of Sclareol varies significantly with the purification technique. Recrystallization of a crude extract can yield purities of around 83-95%.[4] Molecular distillation has been reported to achieve purities of over 90%, and in some cases, up to 98%.[1][5] Supercritical CO₂ fractionation can increase the sclareol mass fraction to approximately 75% in the raffinate.
Q4: How can I analyze the purity of my Sclareol sample?
A4: The purity of Sclareol is commonly determined using analytical techniques such as Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID).[6][7] High-Performance Liquid Chromatography (HPLC) is another effective method for purity assessment.[8]
Troubleshooting Guides
Crystallization Issues
Q5: My Sclareol is not crystallizing from the solvent. What should I do?
A5:
-
Problem: Sclareol remains dissolved or as an oil in the solvent even after cooling.
-
Possible Causes & Solutions:
-
Solvent is too good: The solvent may be too effective at dissolving Sclareol even at low temperatures. Try using a less polar solvent or a solvent mixture. Hexane and petroleum ether are commonly used for Sclareol crystallization.[9]
-
Concentration is too low: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of Sclareol.
-
Supersaturation not achieved: The solution may not be sufficiently supersaturated. Try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) to induce crystallization.[10]
-
Nucleation is inhibited: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure Sclareol.[11]
-
Q6: The Sclareol crystals are very small or have formed a powder. How can I get larger crystals?
A6:
-
Problem: Rapid crystallization leads to the formation of small, often impure, crystals.
-
Possible Causes & Solutions:
-
Cooling is too rapid: Slow down the cooling process. Allow the solution to cool to room temperature slowly before transferring it to a colder environment.[11]
-
Solution is too concentrated: A highly concentrated solution can lead to rapid precipitation. Add a small amount of additional hot solvent to slightly decrease the saturation level.
-
Agitation: Avoid excessive agitation or stirring during the cooling phase, as this can promote the formation of many small nuclei.
-
Q7: My Sclareol is "oiling out" instead of crystallizing. How can I fix this?
A7:
-
Problem: Sclareol separates as a liquid oil instead of solid crystals upon cooling.
-
Possible Causes & Solutions:
-
High concentration of impurities: Impurities can interfere with crystal lattice formation. Consider pre-purifying the crude extract using a technique like column chromatography to remove some of the interfering substances.
-
Inappropriate solvent: The chosen solvent may not be suitable. Experiment with different solvents or solvent mixtures. A common strategy is to dissolve the oil in a good solvent and then slowly add a poor solvent until turbidity is observed, then heat to clarify and cool slowly.
-
Cooling too quickly below the melting point: If the solution is cooled too rapidly, it may become supersaturated at a temperature below the melting point of the impure Sclareol, leading to oiling out. Try reheating the solution and allowing it to cool more slowly.
-
Column Chromatography Issues
Q8: I am getting poor separation of Sclareol from impurities on my silica gel column. What can I do?
A8:
-
Problem: Sclareol co-elutes with impurities, resulting in low purity fractions.
-
Possible Causes & Solutions:
-
Incorrect solvent system: The polarity of the eluent may not be optimal. Use Thin Layer Chromatography (TLC) to test different solvent systems (e.g., mixtures of hexane and ethyl acetate in varying ratios) to find a system that provides good separation between Sclareol and the impurities.
-
Column overloading: Too much crude extract has been loaded onto the column. Use a larger column or reduce the amount of sample loaded.
-
Poor column packing: Uneven packing can lead to channeling and poor separation. Ensure the silica gel is packed uniformly.
-
Compound decomposition on silica: Sclareol may be sensitive to the acidic nature of silica gel.[12] Consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase like alumina.[12]
-
Q9: Sclareol is not eluting from the column, or the recovery is very low. What is the issue?
A9:
-
Problem: Sclareol remains adsorbed to the stationary phase.
-
Possible Causes & Solutions:
-
Solvent is not polar enough: The eluent may be too non-polar to move the Sclareol down the column. Gradually increase the polarity of the solvent system.
-
Irreversible adsorption or decomposition: The compound may have irreversibly adsorbed to or decomposed on the silica gel.[12] This can be tested by analyzing a small sample of the silica gel from the top of the column. Using a less acidic stationary phase might be necessary.
-
Sample precipitation on the column: If the sample was loaded in a solvent in which it is not very soluble, it might precipitate at the top of the column. Ensure the sample is fully dissolved in the loading solvent.
-
Distillation Issues
Q10: The yield of Sclareol from vacuum or molecular distillation is low. How can I improve it?
A10:
-
Problem: A significant amount of Sclareol is lost during the distillation process.
-
Possible Causes & Solutions:
-
Thermal degradation: Sclareol can be sensitive to high temperatures, leading to degradation and lower yield, especially during prolonged heating in vacuum distillation (yields can be around 70%).[1] Molecular distillation is preferred as it operates at lower temperatures and for shorter residence times.[1][5]
-
Inadequate vacuum: A poor vacuum will require higher temperatures for distillation, increasing the risk of thermal degradation. Ensure all connections are tight and the vacuum pump is functioning correctly.[13]
-
Incorrect temperature and pressure settings: The distillation parameters (temperature and pressure) need to be optimized for Sclareol. For molecular distillation, typical temperatures range from 100-150°C at a pressure of 0.1-100 Pa.[5]
-
Quantitative Data Summary
Table 1: Purity and Yield of Sclareol with Different Purification Methods
| Purification Method | Starting Material | Purity Achieved | Yield/Recovery | Reference |
| Solvent Extraction & Recrystallization | Fermentation Liquor | 95.11% | 63.95% | [4] |
| Recrystallization | Crystalline Syrup | - | 70-80% | [9] |
| Recrystallization from Hexane | Crystalline Mass | Pure (by TLC) | 75% | [9] |
| Molecular Distillation | Clary Sage Extract | >90% | Up to 98% | [5] |
| Two-Stage Molecular Distillation | Crude Extract | 90-98% | - | [1] |
| Supercritical CO₂ Fractionation | Clary Sage Extract (25 wt% Sclareol) | 75.3% (in raffinate) | 82.4% | |
| Steam Distillation | Dry Inflorescences | - | 0.01% | [14] |
| Hexane Extraction | Dry Straw | - | 1.5% | [14] |
Detailed Experimental Protocols
Protocol 1: Recrystallization of Sclareol from Crude Extract
This protocol is based on the general principles of recrystallization for purifying solid organic compounds.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude Sclareol extract in various solvents (e.g., hexane, petroleum ether, ethanol, acetone) at room temperature and upon heating.[15]
-
A suitable solvent will dissolve the crude extract when hot but will have low solubility for Sclareol when cold. Hexane is a commonly used solvent for Sclareol recrystallization.[9]
-
-
Dissolution:
-
Place the crude Sclareol extract in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the extract completely. Swirl the flask to aid dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and swirl.
-
Heat the solution briefly and then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize crystal formation.[10]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven at a low temperature to remove any residual solvent.
-
Protocol 2: Purification of Sclareol by Molecular Distillation
This protocol outlines the general steps for purifying Sclareol using a molecular distiller.
-
Preparation of the Crude Extract:
-
Ensure the crude Sclareol extract is free of solvents and water. This can be achieved by concentrating the extract under vacuum.
-
Preheat and melt the crude extract to ensure it is in a liquid state for feeding into the distiller.[5]
-
-
Setting up the Molecular Distiller:
-
Distillation Process:
-
Feed the molten crude extract into the molecular distiller.
-
The high vacuum and short distance between the evaporator and condenser allow the Sclareol to vaporize at a lower temperature, minimizing thermal degradation.
-
The Sclareol vapor condenses on the cold surface and is collected as the distillate. Non-volatile impurities remain as the residue.
-
-
Collection and Post-Processing:
-
The condensed Sclareol may crystallize upon collection.
-
The collected Sclareol can be further purified by recrystallization if necessary to achieve higher purity.
-
Visualizations
Caption: General workflow for the extraction and purification of Sclareol.
Caption: Troubleshooting logic for Sclareol crystallization.
References
- 1. guidechem.com [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Impurities in Crude Oil and Refining Methods [abcmach.com]
- 4. CN114573421B - Method for extracting and purifying sclareol from sclareol fermentation liquor - Google Patents [patents.google.com]
- 5. CN102503775A - Production process of sclareol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Sclareol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. FR2499554A1 - PROCESS FOR THE PREPARATION OF SCLAREOL - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chromatography [chem.rochester.edu]
- 13. njhjchem.com [njhjchem.com]
- 14. Extracellular Localization of the Diterpene Sclareol in Clary Sage (Salvia sclarea L., Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reagents & Solvents [chem.rochester.edu]
Enhancing Sclareol production through metabolic engineering in yeast
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers enhancing sclareol production through metabolic engineering in Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: What are the key metabolic pathways to engineer in S. cerevisiae for sclareol production?
A1: The primary pathway to engineer is the mevalonate (MVA) pathway, which provides the precursor geranylgeranyl pyrophosphate (GGPP). Key engineering targets include overexpressing genes in the MVA pathway to increase the precursor pool and down-regulating competing pathways like sterol biosynthesis.[1][2] Additionally, introducing and optimizing the expression of sclareol synthase (from Salvia sclarea) is crucial.[3][4] For high-level production, it is also beneficial to engineer the central metabolism to increase the supply of acetyl-CoA and the cofactor NADPH.[5][6]
Q2: What are typical sclareol titers achieved in engineered yeast?
A2: Sclareol titers in engineered S. cerevisiae can vary significantly depending on the specific genetic modifications and fermentation strategies. Reported titers range from a few milligrams per liter in initial strains to over 25 g/L in highly optimized strains under fed-batch fermentation conditions.[7][8] Combining metabolic engineering with strategies like extending the chronological lifespan of the yeast has been shown to significantly boost production.[7][8]
Q3: How can I quantify the sclareol produced by my engineered yeast strain?
A3: Sclareol is typically extracted from the yeast culture using an organic solvent like hexane.[3] The quantification is then performed using gas chromatography (GC) analysis, often coupled with a mass spectrometer (GC-MS) for confirmation.[9] A standard curve with purified sclareol is necessary for accurate quantification.
Q4: What are the common challenges encountered when engineering yeast for sclareol production?
A4: Common challenges include:
-
Low precursor availability: Insufficient flux through the MVA pathway can limit sclareol production.[1][10]
-
Cofactor imbalance: The biosynthesis of sclareol is an NADPH-demanding process.[3]
-
Toxicity of intermediates or sclareol itself: High concentrations of metabolic intermediates or the final product can be toxic to the yeast cells.[11]
-
Competition with native pathways: The native sterol biosynthesis pathway competes for the precursor FPP.[1]
-
Suboptimal enzyme expression and activity: Inefficient expression or activity of the heterologous sclareol synthase can be a bottleneck.[12]
-
Cellular stress during long-term fermentation: The metabolic burden of producing high levels of sclareol can lead to cell aging and reduced productivity.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no sclareol production | 1. Inefficient expression or activity of sclareol synthase (LPPS and TPS).2. Insufficient precursor (GGPP) supply.3. Incorrect fermentation conditions (pH, temperature, aeration). | 1. Codon-optimize the synthase genes for yeast expression. Fuse the LPPS and TPS enzymes to improve catalytic efficiency through substrate channeling.[3][13]2. Overexpress key genes in the MVA pathway (e.g., tHMG1, ERG20, BTS1).[1][3]3. Optimize fermentation parameters. A common starting point is 30°C and pH 5.0-6.0.[3][14] Ensure adequate aeration as sclareol biosynthesis is an aerobic process. |
| Low sclareol yield despite pathway engineering | 1. Limited supply of acetyl-CoA and/or NADPH.2. Competition from the ergosterol biosynthesis pathway.3. Cellular toxicity from sclareol or pathway intermediates. | 1. Engineer the central metabolism to enhance the supply of acetyl-CoA and NADPH. This can involve overexpressing genes related to the pentose phosphate pathway.[3][5]2. Down-regulate the expression of ERG9, which encodes squalene synthase, to redirect flux towards sclareol.[3]3. Investigate strategies to compartmentalize the pathway or use two-phase fermentation to extract sclareol in situ and reduce toxicity. |
| Decreased sclareol production over time in fed-batch culture | 1. Accumulation of toxic metabolites.2. Cell aging and loss of viability. | 1. Optimize the feeding strategy to avoid the accumulation of inhibitory substances like ethanol.[13]2. Employ "lifespan engineering" by weakening nutrient-sensing pathways (e.g., TORC1) and enhancing mitophagy to improve cellular robustness and extend the productive lifespan of the yeast.[7][8] |
| Inconsistent results between experiments | 1. Genetic instability of the engineered strain.2. Variability in inoculum preparation.3. Inconsistent fermentation conditions. | 1. Integrate the expression cassettes into the yeast genome for stable expression, rather than using plasmids.2. Standardize the protocol for inoculum preparation, including the age and density of the seed culture.[15]3. Ensure precise control and monitoring of all fermentation parameters. |
Quantitative Data Summary
Table 1: Sclareol Production in Engineered S. cerevisiae
| Strain Description | Sclareol Titer (mg/L) | Fermentation Condition | Reference |
| Engineered with sclareol synthases and enhanced MVA pathway | 8.96 | Shake flask | [13] |
| Strain S7 with optimized precursor supply | 408 | Fed-batch (glucose/ethanol mix) | [13] |
| Modularly rewired central and isoprenoid metabolism | 11,400 | Fed-batch | [3][16] |
| Lifespan and metabolic engineering combined | 25,900 | Fed-batch | [7][8] |
Experimental Protocols
1. Yeast Strain Construction (General Workflow)
-
Gene Cassette Construction: The genes of interest (e.g., sclareol synthases, MVA pathway genes) are typically cloned into yeast expression vectors. Codon optimization for S. cerevisiae is recommended. Promoters of varying strengths can be used to balance pathway flux.
-
Yeast Transformation: The constructed plasmids are transformed into the desired S. cerevisiae strain using standard methods like the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.
-
Genomic Integration (for stable strains): For stable, industrial strains, gene expression cassettes are integrated into the yeast genome using CRISPR/Cas9 or homologous recombination.
-
Verification: Successful transformants are verified by PCR, sequencing, and functional assays (e.g., enzyme activity or product formation).
2. Fed-Batch Fermentation for Sclareol Production
-
Seed Culture Preparation: A single colony is inoculated into a seed medium (e.g., YPD) and grown overnight at 30°C with shaking. This culture is then used to inoculate the bioreactor.[15]
-
Bioreactor Setup: A typical fermentation medium contains a carbon source (e.g., glucose), nitrogen source, salts, and vitamins. The initial working volume is set, and parameters like temperature (30°C), pH (5.0-6.0, controlled with acid/base), and dissolved oxygen (maintained above 30% through aeration and agitation) are controlled.[3]
-
Batch Phase: The yeast is first grown in a batch phase until the initial carbon source is nearly depleted.
-
Fed-Batch Phase: A concentrated feed solution (containing the carbon source and other necessary nutrients) is then fed into the bioreactor at a controlled rate to maintain a low substrate concentration, which can prevent the formation of inhibitory byproducts like ethanol and support high cell density.[13]
-
Sampling: Samples are taken periodically to measure cell density (OD600), substrate consumption, and sclareol production.
3. Sclareol Extraction and Quantification
-
Extraction: An equal volume of an organic solvent (e.g., hexane or ethyl acetate) is added to a known volume of the culture broth. The mixture is vortexed vigorously and then centrifuged to separate the phases. The organic phase containing the sclareol is collected.
-
Quantification by GC: The extracted sample is injected into a gas chromatograph (GC) equipped with a suitable column (e.g., HP-5). The temperature program is set to separate sclareol from other compounds. The peak corresponding to sclareol is identified by comparing its retention time to that of a pure sclareol standard. The concentration is calculated based on a standard curve.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Engineering yeast for the production of plant terpenoids using synthetic biology approaches - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00005B [pubs.rsc.org]
- 3. research.chalmers.se [research.chalmers.se]
- 4. [Engineering Saccharomyces cerevisiae for sclareol production] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering yeast enables high-level production of diterpenoid sclareol | EurekAlert! [eurekalert.org]
- 6. Engineering yeast for high-level production of sclareol-åæå¾®çç©å¦ç ç©¶ç» [synbc.dicp.ac.cn]
- 7. window-to-china.de [window-to-china.de]
- 8. pnas.org [pnas.org]
- 9. CN114573421B - Method for extracting and purifying sclareol from sclareol fermentation liquor - Google Patents [patents.google.com]
- 10. Frontiers | Compartmentalization engineering of yeasts to overcome precursor limitations and cytotoxicity in terpenoid production [frontiersin.org]
- 11. Biosynthesis of terpene compounds using the non-model yeast Yarrowia lipolytica: grand challenges and a few perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Perspective of Production of Terpenoids in Yeast - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Analysis of methods for quantifying yeast cell concentration in complex lignocellulosic fermentation processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Engineering yeast for high-level production of diterpenoid sclareol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Semi-synthesis of Ambroxide from Sclareol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis of Ambroxide from Sclareol. The content is structured to address specific experimental challenges in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Stage 1: Oxidative Degradation of Sclareol to Sclareolide
Q1: My yield of Sclareolide is consistently low. What are the common causes and how can I improve it?
Low yields in the oxidative degradation of Sclareol can stem from several factors, including incomplete reaction, degradation of the starting material or product, and formation of byproducts. The traditional multi-step chemical synthesis involving oxidative degradation can be complex.[1][2]
Troubleshooting Steps:
-
Choice of Oxidant: The selection of the oxidizing agent is critical. While traditional methods use oxidants like potassium permanganate or chromium-based reagents, these can lead to side reactions and produce significant waste.[3] Consider alternative, milder, and more selective oxidants.
-
Reaction Conditions:
-
Temperature: Overly high temperatures can lead to unwanted side reactions and degradation. Maintain the recommended temperature for your specific protocol.
-
pH Control: The pH of the reaction medium can influence the reaction rate and selectivity. Ensure it is maintained within the optimal range.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid product degradation from prolonged exposure to reaction conditions.
-
-
Purity of Sclareol: Ensure the starting Sclareol is of high purity, as impurities can interfere with the reaction.
Q2: Are there more environmentally friendly or efficient methods for the oxidation step?
Yes, significant research has focused on developing greener and more efficient oxidation protocols. One-pot syntheses have been developed to reduce operational complexity and waste.[4][5]
-
Hydrogen Peroxide: The use of hydrogen peroxide (H₂O₂) as an oxidant is a more environmentally benign option, as its only theoretical byproduct is water.[4] This method can be catalyzed by various compounds, such as quaternary ammonium phosphomolybdate, to achieve good yields.[4][5]
-
Biocatalysis: Microbial transformation presents a green alternative. Strains like Cryptococcus albidus and Filobasidium magnum have been shown to convert Sclareol to Sclareolide with high conversion rates.[6][7] For instance, Filobasidium magnum JD1025 achieved a conversion rate of 88.79% in optimized fermentation conditions.[7]
Stage 2: Reduction of Sclareolide to Ambradiol
Q3: I am observing incomplete reduction of Sclareolide to Ambradiol. What should I check?
Incomplete reduction is a common issue, often related to the reducing agent's activity or the reaction conditions.
Troubleshooting Steps:
-
Reducing Agent:
-
Activity: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective but require strictly anhydrous conditions and careful handling.[1][8] Potassium borohydride (KBH₄) is another option, though it may require different conditions.[8] Ensure your reagent has not degraded due to improper storage.
-
Stoichiometry: Use a sufficient molar excess of the reducing agent to ensure the complete conversion of the lactone.
-
-
Solvent: The reaction must be carried out in a dry, aprotic solvent (e.g., THF, diethyl ether) when using hydrides like LiAlH₄. The presence of water will quench the reagent.
-
Temperature: The reaction may need to be run at reflux to proceed to completion. Monitor the reaction progress by TLC until the Sclareolide spot disappears.
Q4: Are there safer and more sustainable alternatives to strong reducing agents like LiAlH₄?
Yes, catalytic hydrogenation offers a more sustainable path, avoiding the use of superstoichiometric amounts of metal hydrides and the associated waste.[8]
-
Manganese Pincer Complex: A protocol using an air- and moisture-stable manganese pincer complex has been developed for the hydrogenation of Sclareolide to Ambradiol.[8] This reaction proceeds under relatively mild conditions (90 °C, 50 bar H₂) with low catalyst loading, offering a more economical and sustainable route.[8]
Stage 3: Cyclization of Ambradiol to Ambroxide
Q5: The final cyclization step to Ambroxide is inefficient, with significant byproduct formation. What could be the cause?
The acid-catalyzed cyclodehydration of Ambradiol to Ambroxide is sensitive to reaction conditions, and improper control can lead to the formation of undesired dehydration byproducts instead of the target ether.[9][10]
Troubleshooting Steps:
-
Catalyst Choice:
-
Acid Catalysts: While acids like p-toluenesulfonic acid are commonly used, their concentration and strength must be carefully controlled to prevent side reactions.[9][11]
-
Zeolites: Zeolites can be used as catalysts for the cyclodehydration, sometimes offering better selectivity in an appropriate solvent like hexane or toluene.[1][6]
-
-
Temperature and Solvent: The choice of solvent and reaction temperature is crucial. High temperatures can favor the formation of elimination byproducts.[9][12] The reaction is often run at room temperature or with gentle heating.[1]
-
Water Removal: The reaction is a dehydration. In some setups, removing the water formed during the reaction (e.g., using a Dean-Stark apparatus) can help drive the equilibrium towards the product.
-
Concentration: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.[9]
Q6: How can I effectively purify the final Ambroxide product?
Purification of the crude product is typically necessary to remove unreacted starting material, byproducts, and residual catalyst.
-
Work-up: After quenching the reaction, the organic layer should be washed sequentially with water, a basic solution (like sodium bicarbonate) to remove acid, and brine.[9]
-
Chromatography: Flash column chromatography on silica gel is a standard and effective method for purifying the crude Ambroxide.
-
Crystallization: The purified Ambroxide can often be further purified by recrystallization from a suitable solvent to obtain a high-purity solid.
Quantitative Data Summary
The overall yield of Ambroxide from Sclareol can vary significantly based on the chosen synthetic route.
| Synthetic Route | Key Reagents/Catalysts | Reported Overall Yield | Reference(s) |
| Traditional Three-Step Chemical Synthesis | Oxidation (e.g., CrO₃), Reduction (e.g., LiAlH₄), Cyclization (Acid) | 11-12% to 75% | [12][13] |
| One-Pot Synthesis from Sclareol | H₂O₂, Quaternary ammonium phosphomolybdate catalyst | ~20% | [4][5] |
| Biocatalysis (Sclareolide) + Chemical Synthesis | Filobasidium magnum (for Sclareolide step, 88.79% conversion) | Not specified | [7] |
| Biocatalysis (Ambradiol) + Chemical Synthesis | Hyphozyma roseoniger (for Ambradiol step), Zeolite (Cyclization) | Not specified | [6] |
Experimental Protocols
Protocol 1: Three-Step Synthesis of Ambroxide from Sclareol
This protocol is a generalized representation based on the most common chemical pathway.[4][6][7]
Step A: Oxidative Degradation of Sclareol to Sclareolide
-
Dissolve Sclareol in a suitable solvent (e.g., acetic acid).
-
Cool the solution in an ice bath.
-
Add the oxidizing agent (e.g., potassium permanganate) portion-wise, maintaining the temperature below a specified limit.
-
Stir the reaction mixture at room temperature for several hours until TLC analysis indicates the consumption of Sclareol.
-
Perform a work-up procedure, which typically involves quenching the excess oxidant, extracting the product with an organic solvent, washing the organic phase, drying it over an anhydrous salt (e.g., Na₂SO₄), and concentrating it under reduced pressure.
-
Purify the crude Sclareolide by column chromatography or recrystallization.
Step B: Reduction of Sclareolide to Ambradiol
-
In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), prepare a suspension of a reducing agent (e.g., LiAlH₄) in an anhydrous solvent (e.g., THF).
-
Cool the suspension to 0 °C.
-
Add a solution of Sclareolide in the same anhydrous solvent dropwise to the suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess reducing agent by sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water.
-
Filter the resulting salts and wash them thoroughly with the solvent.
-
Dry the combined filtrate and washings over an anhydrous salt and concentrate under reduced pressure to yield crude Ambradiol.
Step C: Acid-Catalyzed Cyclization of Ambradiol to Ambroxide
-
Dissolve the crude Ambradiol in a suitable solvent (e.g., toluene or hexane).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature for the recommended time (can range from minutes to hours), monitoring the reaction by TLC.[9]
-
Once the reaction is complete, quench it by adding a weak base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude Ambroxide by flash column chromatography on silica gel to obtain the final product.
Visualizations
Caption: Chemical synthesis pathway from Sclareol to Ambroxide.
Caption: A troubleshooting workflow for Ambroxide synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105418566A - Synthesis method for ambroxide - Google Patents [patents.google.com]
- 4. One-pot synthesis of (−)-Ambrox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Manganese-Catalyzed Hydrogenation of Sclareolide - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. A Concise Synthesis of (−)‐Ambrox - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Minimizing byproduct formation during Sclareolide synthesis
Sclareolide Synthesis Technical Support Center
Welcome to the technical support center for sclareolide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during the chemical synthesis of sclareolide from sclareol.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in sclareolide synthesis from sclareol?
A1: The synthesis of sclareolide is typically a multi-step oxidative degradation of the sclareol side chain. During this process, several intermediates and byproducts can form. The most common products resulting from the final oxidation sequence are an acid-acetate, an acid-alcohol, and the desired sclareolide lactone.[1] Another significant byproduct can be the corresponding γ-hydroxy acid, which is the ring-opened form of sclareolide.[2] Incomplete oxidation can also leave intermediates like hydroxyketones or enol ethers in the final product mixture.[3]
Q2: My final product contains a significant amount of a γ-hydroxy acid. What causes this and how can I prevent it?
A2: The formation of the γ-hydroxy acid is typically caused by the hydrolysis of the sclareolide lactone ring under neutral or alkaline (basic) conditions. To prevent this, ensure the reaction medium is acidic, especially during the work-up.[2] Acidic conditions favor the cyclization of the hydroxy acid back to the stable lactone form. If your procedure involves a basic wash or hydrolysis step, it is crucial to follow it with an acidification step to promote ring closure.[1][4]
Q3: How does reaction temperature affect byproduct formation?
A3: Temperature is a critical parameter. Higher temperatures can increase the rate of side reactions, leading to a broader range of byproducts and potentially lower yields of sclareolide. For many oxidation steps, especially when using potent oxidants like ozone or peracids, cooling is necessary to ensure the reaction temperature does not exceed a set limit (e.g., 30°C) to maintain selectivity.[1]
Q4: I have a mixture of sclareolide, acid-acetate, and acid-alcohol. Can I convert these byproducts to sclareolide?
A4: Yes. The acid-acetate and acid-alcohol byproducts can be readily converted to sclareolide.[1] This is typically achieved through a work-up procedure that involves saponification (hydrolysis with a base, such as sodium hydroxide) followed by acidification. The basic hydrolysis converts both byproducts and sclareolide into the salt of the intermediate hydroxy acid. Subsequent acidification of the mixture then causes the hydroxy acid to cyclize, forming the desired sclareolide as the major product.[1][4]
Q5: Which oxidizing agent offers the best selectivity for sclareolide?
A5: Various oxidants are used, each with pros and cons.
-
Traditional Methods (e.g., KMnO₄, CrO₃): These strong oxidants are effective but often produce a mixture of sclareolide and an acetoxy acid, requiring a subsequent saponification and cyclization step to maximize the yield.[3]
-
Peroxy Acids (e.g., mCPBA): These can be highly effective, especially for converting the intermediate enol ether (sclareol oxide) directly into sclareolide in high yield, particularly under acidic conditions.[2][5]
-
Ozone (O₃): Ozone has been shown to be an effective oxidant for converting sclareol to sclareolide, potentially in a single step, which can reduce costs. However, the reaction still produces the acid-acetate and acid-alcohol byproducts that require a specific work-up for conversion to sclareolide.[1][6]
Troubleshooting Guide
This guide helps diagnose and resolve common issues encountered during sclareolide synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | 1. Incomplete oxidation of sclareol or intermediates. 2. Loss of product during work-up. 3. Formation of non-convertible byproducts due to harsh conditions (e.g., over-oxidation). | 1. Increase reaction time, temperature slightly, or the molar equivalent of the oxidant. Monitor reaction progress by TLC or GC. 2. Ensure pH is acidic (pH 1-2) before extraction to prevent the loss of the hydroxy acid salt in the aqueous layer.[1] 3. Maintain strict temperature control. Use cooling baths to prevent temperature spikes during the addition of oxidants.[1] |
| High percentage of γ-hydroxy acid in the final product | 1. Final work-up was performed under neutral or basic conditions. 2. Insufficient time allowed for cyclization after acidification. | 1. Re-dissolve the product in a suitable solvent and acidify with a strong acid (e.g., 6M HCl) to pH 1-2.[1] 2. After acidification, stir the mixture for several hours to ensure complete conversion to the cyclized lactone form.[1] |
| Presence of unreacted sclareol or intermediates | 1. Insufficient oxidant used. 2. Reaction time was too short. | 1. Use at least 2 molar equivalents of the oxidant (e.g., ozone) relative to sclareol.[1] 2. Extend the reaction time and monitor completion using an appropriate analytical technique (e.g., TLC, GC-MS). |
| Product is a complex mixture of several byproducts | 1. Reaction temperature was too high. 2. Oxidant was added too quickly, causing localized overheating and side reactions. | 1. Perform the reaction at a lower temperature (e.g., 0-20°C). 2. Add the oxidizing agent slowly or dropwise to maintain better temperature control and selectivity. |
Visual Guides
Reaction Pathway and Byproduct Formation
The diagram below illustrates the general oxidative pathway from sclareol to sclareolide and highlights the points where major byproducts are formed.
Troubleshooting Workflow
Use this decision tree to diagnose and correct issues related to byproduct formation.
Key Experimental Protocols
Protocol 1: Single-Step Oxidation of Sclareol using Ozone
This protocol is adapted from a method that uses ozone as the sole oxidant, followed by a work-up to convert byproducts.[1]
-
Reaction Setup: Dissolve sclareol (100 g) in acetic acid (240 g), water (152 g), and sodium hydroxide (8 g). Stir the solution at 20°C in a vessel equipped for gas dispersion.
-
Ozonolysis: Pass a stream of 10% (w/w) O₃ in O₂ through the mixture at a constant flow rate (e.g., 3.0 L/min) for 4-5 hours. Use a cooling bath to ensure the reaction temperature does not exceed 30°C.
-
Quenching: After 5 hours, purge the solution with nitrogen gas to remove excess ozone. Add sodium sulfite (5.5 g) to quench any residual peroxides.
-
Initial Work-up: Adjust the pH to 2 with 6M HCl. Extract the mixture twice with an organic solvent (e.g., 1:2 ethyl acetate:heptane). Wash the combined organic layers with a water/brine mixture, dry with sodium sulfate, filter, and concentrate to yield the crude product mixture.
-
Byproduct Conversion:
-
Dissolve the crude solid in tetrahydrofuran (THF).
-
Add an aqueous solution of 10% NaOH and stir the mixture at 55°C overnight to hydrolyze the esters and lactone.
-
The next day, cool the solution and acidify to pH 1 with 6M HCl. Stir for several hours until analysis (e.g., TLC) shows full conversion to the cyclized sclareolide.
-
Adjust the pH to 4, remove the THF under vacuum, and extract the aqueous phase with heptane.
-
Wash, dry, and concentrate the organic phase to yield the final sclareolide product.
-
Protocol 2: Work-up for Converting Byproducts to Sclareolide
This general procedure can be applied to crude sclareolide mixtures containing acid-acetate and acetoxy acid byproducts, such as those from permanganate oxidation.[3][4]
-
Saponification: Reflux the crude product mixture in a solution of potassium hydroxide (KOH) in aqueous methanol for 3 hours. This step hydrolyzes all ester and lactone groups to the potassium salt of the γ-hydroxy acid.
-
Solvent Removal: Distill off the methanol.
-
Purification: Dissolve the remaining aqueous residue in water and wash with a non-polar solvent like hexane to remove neutral impurities.
-
Acidification: Adjust the aqueous phase to pH 2 with a strong acid (e.g., 20% H₂SO₄). The γ-hydroxy acid will precipitate out of the solution.
-
Cyclization: Filter the precipitated hydroxy acid, dry it, and heat it to ~145°C. This will induce cyclization via the elimination of water, yielding sclareolide.
-
Final Purification: The resulting sclareolide can be further purified by recrystallization from a suitable solvent like hexane.
References
- 1. US20210300885A1 - Method for producing sclareolide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO1991009852A1 - Process for producing sclareolide - Google Patents [patents.google.com]
- 4. EP0506776B1 - Process for producing sclareolide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. sctunisie.org [sctunisie.org]
Improving the stability of Sclareol-loaded nanoparticle formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Sclareol-loaded nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges with Sclareol-loaded nanoparticles? A1: Sclareol is a lipophilic compound with poor aqueous solubility.[1][2][3] The main challenges in its nanoparticle formulations are physical and chemical instability. Physical instability can manifest as aggregation, sedimentation, and crystal growth, which compromises the efficacy and safety of the nanoformulation.[4][5] Chemical instability can involve the degradation of Sclareol or the nanoparticle matrix, especially during long-term storage.[6]
Q2: Why are my Sclareol nanoparticles aggregating? A2: Nanoparticle aggregation is a common issue resulting from their high surface energy.[7] Key causes include:
-
Insufficient Surface Charge: A low zeta potential (close to 0 mV) indicates weak electrostatic repulsion between particles, leading to aggregation.[6][8]
-
Inadequate Steric Stabilization: Insufficient coating with stabilizing polymers (like PEG) can fail to prevent particles from approaching each other.
-
Environmental Stress: Changes in pH, high ionic strength (e.g., in buffer solutions), or inappropriate temperatures can disrupt surface charge and lead to aggregation.[5][9]
-
High Nanoparticle Concentration: Over-concentrating the formulation can increase the frequency of particle collisions.[9][10]
Q3: How can I improve the long-term storage stability of my formulation? A3: To enhance long-term stability, several strategies can be employed. The most common methods involve optimizing storage conditions and using stabilization techniques like lyophilization (freeze-drying).[5][11][12] Storing aqueous formulations at refrigerated temperatures (2-8°C) is often preferable to freezing or room temperature.[11][13] Lyophilization, which converts the nanoparticle suspension into a dry powder, can significantly improve stability by preventing aggregation and degradation.[12][14] The addition of cryoprotectants like trehalose or sucrose is crucial during this process to protect nanoparticles from the stress of freezing and drying.[11][13][15]
Q4: What is an acceptable Polydispersity Index (PDI) for a stable formulation? A4: The Polydispersity Index (PDI) indicates the uniformity of the nanoparticle size distribution. For drug delivery applications, a PDI value of 0.3 or below is generally considered acceptable, indicating a narrow and homogenous size distribution.[8] A PDI below 0.2 is often preferred for polymer-based nanoparticles to minimize the risk of aggregation.[8]
Q5: How does the choice of nanoparticle material (e.g., PLGA, Zein, Lipids) affect stability? A5: The nanoparticle matrix is crucial for both stability and drug release.
-
PLGA (Poly(lactic-co-glycolic acid)) nanoparticles can effectively encapsulate hydrophobic drugs like Sclareol and provide a stable formulation with controlled release.[3][16] Surface coating with materials like hyaluronic acid can further enhance stability and targeting.[17]
-
Zein , a plant-based protein, has been used to create stable Sclareol nanoparticles (
ngcontent-ng-c4139270029="" class="ng-star-inserted">120 nm) with a high negative surface charge (-30 mV), which contributes to their stability.[1] -
Solid Lipid Nanoparticles (SLNs) are well-suited for lipophilic drugs like Sclareol.[17][18] They offer good biocompatibility and stability, but their storage at high temperatures (e.g., 40°C) can lead to instability.[19][20]
Troubleshooting Guide
Issue 1: Rapid Aggregation and Sedimentation After Formulation
| Possible Cause | Recommended Solution | Verification Method |
| Low Zeta Potential | Increase surface charge by adjusting the pH of the suspension away from the isoelectric point. Incorporate a charged surfactant or polymer (e.g., chitosan, sodium dodecyl sulfate) into the formulation.[7][8] | Measure Zeta Potential. A value greater than |±25| mV generally indicates good electrostatic stability.[1][2][3] |
| Ineffective Stabilizer | Increase the concentration of the stabilizer (e.g., Poloxamer, PVA, PEG).[16] Experiment with different types of stabilizers (ionic, non-ionic, or a combination) to find the most effective one for your system.[21] | Monitor particle size and PDI over time using Dynamic Light Scattering (DLS). |
| High Ionic Strength of Medium | If using a buffer (e.g., PBS), the high salt concentration can shield surface charges.[9] Prepare and store nanoparticles in deionized water or a low-ionic-strength buffer. | Observe for aggregation after resuspending nanoparticles in different buffers. |
Issue 2: Increase in Particle Size and PDI During Storage
| Possible Cause | Recommended Solution | Verification Method |
| Inappropriate Storage Temperature | Store aqueous suspensions at 2-8°C.[9][11] Avoid repeated freeze-thaw cycles, which can induce aggregation.[11] For long-term storage, lyophilize the formulation. | Conduct a stability study by storing aliquots at different temperatures (−20°C, 4°C, 25°C) and monitoring size/PDI at set time points.[11][19] |
| Ostwald Ripening | This phenomenon, where larger particles grow at the expense of smaller ones, is more common with amorphous materials. Ensure the nanoparticle core is in a stable, non-crystalline state. | Use Differential Scanning Calorimetry (DSC) to assess the physical state of Sclareol within the nanoparticle core. |
| Chemical Degradation of Polymer/Lipid | Hydrolysis of polymers like PLGA can occur, especially at non-neutral pH. Ensure the storage buffer is at an optimal pH for the chosen material (typically near neutral). | Characterize polymer molecular weight over time using Gel Permeation Chromatography (GPC). |
Issue 3: Low Drug Loading or Encapsulation Efficiency
| Possible Cause | Recommended Solution | Verification Method |
| Poor Sclareol Solubility in Organic Phase | Sclareol is lipophilic, but its solubility in the chosen organic solvent (e.g., acetone, ethanol) may be a limiting factor. Increase the volume of the organic phase or select a solvent with higher solubility for Sclareol. | Quantify the amount of non-encapsulated Sclareol in the supernatant after centrifugation using HPLC or UV-Vis Spectroscopy. |
| Rapid Drug Diffusion into Aqueous Phase | During formulation (e.g., nanoprecipitation), Sclareol might diffuse out of the forming nanoparticles. Increase the polymer/lipid concentration to create a denser matrix that traps the drug more effectively.[12] Use a double emulsion method if a more complex system is needed.[22] | Measure and compare the Encapsulation Efficiency (EE%) and Drug Loading Content (LC%) of different formulations. |
| Suboptimal Polymer-to-Drug Ratio | Systematically vary the initial mass ratio of polymer/lipid to Sclareol to find the optimal balance that maximizes drug loading without compromising nanoparticle stability. | Create a series of formulations with varying ratios and analyze their EE%, LC%, size, and PDI. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Sclareol Nanoparticle Formulations from Literature
| Formulation Type | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Sclareol-Zein ("Sclarein") | ~120 | Narrow (value not specified) | ~ -30 | [1][2] |
| Sclareol-PLGA | 100 - 150 | Narrow (value not specified) | ~ -25 | [3] |
| Sclareol-PLGA-Hyaluronic Acid | Slightly larger than uncoated | Narrow (value not specified) | More negative than uncoated | [3][17] |
| Sclareol-Solid Lipid Nanoparticles (SLN) | Not specified | Not specified | Not specified | [18] |
Table 2: Influence of Storage Conditions on Nanoparticle Stability
| Parameter | Condition | General Outcome | Reference |
| Temperature | Storage at 25°C (Room Temp) | Often leads to faster aggregation and potential drug degradation compared to refrigeration.[11] | [11][19] |
| Storage at 2-8°C (Refrigeration) | Generally the optimal condition for aqueous suspensions, showing minimal changes in size and PDI over several months.[11][13] | [11][13] | |
| Storage at -20°C (Freezing) | Can cause aggregation due to freeze-thaw stress unless cryoprotectants are used.[11] | [11] | |
| pH | Acidic (e.g., pH 3) or Basic (e.g., pH 9) | Stability is highly dependent on the nanoparticle material and stabilizer. For many systems, storage at physiological pH (~7.4) is suitable.[11] | [11] |
| Storage Form | Lyophilized Powder (with cryoprotectant) | Provides the best long-term stability, especially at room temperature.[11][12][14] | [11][12][14] |
Visualizations and Workflows
Caption: Troubleshooting workflow for nanoparticle aggregation.
Caption: Experimental workflow for formulation and stability testing.
Experimental Protocols
Protocol 1: Preparation of Sclareol-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is a standard method for encapsulating hydrophobic drugs like Sclareol.[22][23]
Materials:
-
Sclareol
-
PLGA (Poly(lactic-co-glycolic acid))
-
Acetone (or another water-miscible organic solvent like ethanol)
-
Stabilizer (e.g., Poloxamer 188, Polyvinyl alcohol - PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of Sclareol and PLGA in acetone. A typical starting ratio is 1:10 (Sclareol:PLGA by weight). Ensure complete dissolution.
-
Aqueous Phase Preparation: Dissolve the stabilizer in deionized water. A common concentration is 0.5-1% (w/v).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. The rapid diffusion of acetone into the water will cause the PLGA and Sclareol to precipitate, forming nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension in a fume hood for 4-6 hours (or overnight) to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the nanoparticles.
-
Washing: Discard the supernatant and resuspend the pellet in deionized water to remove excess stabilizer and unencapsulated drug. Repeat the centrifugation and washing step two more times.
-
Final Formulation: Resuspend the final nanoparticle pellet in deionized water or a suitable low-molarity buffer for storage and characterization.
Protocol 2: Characterization of Nanoparticle Stability
A. Particle Size, PDI, and Zeta Potential Measurement
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects (usually a slightly hazy, translucent appearance).
-
DLS Measurement (Size and PDI):
-
Equilibrate the instrument and sample to the desired temperature (typically 25°C).
-
Place the diluted sample in a cuvette and insert it into the instrument (e.g., a Malvern Zetasizer).
-
Perform the measurement. The instrument uses the principles of Brownian motion and light scattering to calculate the hydrodynamic diameter (Z-average) and the PDI.[24]
-
-
Zeta Potential Measurement:
-
Inject the diluted sample into a specific folded capillary cell.
-
The instrument applies an electric field and measures the velocity of the particles (electrophoretic mobility) to determine the surface charge, or zeta potential.[6]
-
B. Stability Study Protocol
-
Divide the final nanoparticle formulation into several aliquots in sealed vials.
-
Store the vials under different conditions as per ICH guidelines (e.g., long-term at 4°C ± 2°C; accelerated at 25°C ± 2°C / 60% RH ± 5% RH).[19]
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition.
-
Allow the sample to return to room temperature.
-
Visually inspect for any signs of aggregation or sedimentation.
-
Measure the particle size, PDI, and zeta potential as described above.
-
Quantify the drug content to check for degradation or leakage.
Protocol 3: Quantification of Drug Loading Content (LC) and Encapsulation Efficiency (EE)
Procedure:
-
After the initial purification step (Protocol 1, Step 5), carefully collect the supernatant. This contains the unencapsulated Sclareol.
-
Lyophilize a known volume of the purified nanoparticle suspension to obtain the dry weight of the nanoparticles (Sclareol + polymer).
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., acetone) to break them apart and release the encapsulated Sclareol.
-
Quantify the amount of Sclareol in the supernatant and in the dissolved nanoparticle sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Calculate LC and EE using the following formulas:
-
Encapsulation Efficiency (EE %): EE (%) = (Total Sclareol - Sclareol in Supernatant) / Total Sclareol * 100
-
Drug Loading Content (LC %): LC (%) = (Mass of Sclareol in Nanoparticles) / (Total Mass of Nanoparticles) * 100
-
References
- 1. SCLAREIN (SCLAREol contained in zeIN) nanoparticles: Development and characterization of an innovative natural nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and Advances in Nanoformulations for Drug Delivery [wisdomlib.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Precise & Reliable Nanoparticles' Stability Study - CD Bioparticles [cd-bioparticles.net]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. nanohybrids.net [nanohybrids.net]
- 10. How to concentrate nanoparticles and avoid aggregation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Loading in Chitosan-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. blogs.rsc.org [blogs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 18. Sclareol-loaded lipid nanoparticles improved metabolic profile in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
- 22. japsonline.com [japsonline.com]
- 23. iciset.in [iciset.in]
- 24. Optimization and characterization of nanomaterials for drug delivery - Q&A | Malvern Panalytical [malvernpanalytical.com]
Optimization of reaction conditions for Sclareolide-indole conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the optimization of reaction conditions for the synthesis of sclareolide-indole conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing sclareolide-indole conjugates? A1: The most robust reported method is a Lewis acid-promoted nucleophilic substitution.[1][2] This reaction involves coupling a sclareolide-derived hemiacetal intermediate with an electron-rich indole in the presence of a Lewis acid catalyst.[1][3]
Q2: Which Lewis acid provides the best results for the coupling reaction? A2: Titanium tetrachloride (TiCl₄) has been identified as the Lewis acid of choice for this transformation.[4][5] Other Lewis acids such as BF₃-OEt₂, InBr₃, In(OTf)₃, and SnCl₄ have been shown to produce low yields or no product at all.[4][5]
Q3: How critical is the stoichiometry of the reactants and catalyst? A3: The stoichiometry is highly critical for optimizing yield. The highest reported yield (59%) was achieved using 0.8 equivalents of TiCl₄.[3] Using a different equivalence, such as 1.5 equivalents of the indole, can lead to a slight decrease in the isolated yield.[5]
Q4: What types of substrates are suitable for this reaction? A4: Electron-rich aromatic compounds, particularly indoles, are good substrates for this reaction.[1][2] Indoles with either electron-donating or electron-withdrawing groups at the 4, 5, and 6 positions generally react well.[1] However, substrates with multiple free hydroxyl (-OH) groups are not well-tolerated under these reaction conditions.[5] Other tested aromatics like anisole and veratrole did not yield the desired coupling product.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of sclareolide-indole conjugates.
Problem: Low or No Yield of the Desired Conjugate
| Possible Cause | Recommended Solution | Supporting Data[1][4][5] |
| Incorrect Lewis Acid Catalyst | The reaction is highly dependent on the choice of Lewis acid. Ensure you are using Titanium tetrachloride (TiCl₄). | BF₃-OEt₂, InBr₃, In(OTf)₃, and SnCl₄ give yields ranging from 0% to 15%, whereas TiCl₄ can yield up to 59%. |
| Suboptimal Catalyst Loading | The amount of TiCl₄ significantly impacts the yield. The optimal amount has been found to be 0.8 equivalents. | Increasing or decreasing the equivalence from 0.8 eq. can lead to lower yields. For instance, 1.0 eq. of TiCl₄ resulted in a 57% yield. |
| Inappropriate Substrate | The reaction works best with electron-rich indoles. Substrates that are electron-poor or have multiple unprotected hydroxyl groups may fail to react. | Successful reactions are reported with a wide variety of substituted indoles, while substrates like anisole, veratrole, and acetaminophen failed to produce the conjugate. |
| Reaction Temperature | The reaction should be initiated at a low temperature (-78 °C) and allowed to warm to room temperature. | The standard protocol involves cooling the reaction mixture before the addition of TiCl₄ and the indole. |
Problem: Poor or Undesirable Isomer Ratio
| Possible Cause | Recommended Solution | Supporting Data[3] |
| Suboptimal Catalyst Loading | The isomer ratio of the product is sensitive to the amount of TiCl₄ used. | A TiCl₄ loading of 0.8 equivalents provided the best-reported isomer ratio of 69:31. |
Data Summary
Table 1: Optimization of the Sclareolide-Indole Coupling Reaction
The following table summarizes the results from the optimization of the coupling reaction between hemiacetal 4 and indole 5 to yield conjugate 6 .[1][4][5]
| Entry | Lewis Acid (Equiv.) | Indole 5 (Equiv.) | Yield (%) | Isomer Ratio (a:b) |
| 1 | BF₃-OEt₂ (1.0) | 1.2 | 15 | - |
| 2 | InBr₃ (1.0) | 1.2 | Trace | - |
| 3 | In(OTf)₃ (1.0) | 1.2 | 0 | - |
| 4 | SnCl₄ (1.0) | 1.2 | Trace | - |
| 5 | Sc(OTf)₃ (1.0) | 1.2 | 0 | - |
| 6 | TiCl₄ (1.0) | 1.2 | 57 | 67:33 |
| 7 | TiCl₄ (1.0) | 1.5 | 54 | 67:33 |
| 8 | TiCl₄ (1.2) | 1.2 | 55 | 68:32 |
| 9 | TiCl₄ (0.8) | 1.2 | 59 | 69:31 |
| Data sourced from Molecules 2023, 28(4), 1737.[1][3] |
Experimental Protocols
General Procedure for TiCl₄-Promoted Sclareolide-Indole Coupling: This protocol is adapted from the reported synthesis of sclareolide-indole conjugates.[1]
-
Preparation: In a round-bottomed flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the sclareolide-derived hemiacetal (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition:
-
Add the desired substituted indole (1.2 equiv.) to the cooled solution.
-
Slowly add Titanium tetrachloride (TiCl₄, 0.8 equiv.) dropwise to the reaction mixture.
-
-
Reaction: Stir the mixture at -78 °C for approximately 30 minutes.
-
Warm-up: Remove the cooling bath and allow the reaction to warm to ambient temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired sclareolide-indole conjugate.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for sclareolide-indole conjugates.
Troubleshooting Flowchart for Low Yield
Caption: Logic diagram for troubleshooting low reaction yields.
Representative Biological Signaling Pathway
Caption: Simplified intrinsic apoptosis pathway induced by conjugates.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of analytical methods for quantifying Sclareol in complex mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Sclareol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying Sclareol?
A1: The most common analytical methods for quantifying Sclareol in complex mixtures are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is also used, particularly for samples that are not readily volatile. For structural elucidation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed.
Q2: Is derivatization necessary for the GC-MS analysis of Sclareol?
A2: While not always mandatory, derivatization of Sclareol prior to GC-MS analysis is often recommended. Sclareol is a diterpene alcohol, and its polar hydroxyl groups can lead to peak tailing and potential interactions with the GC column. Derivatization, typically silylation (e.g., using BSTFA), replaces the active hydrogens on the hydroxyl groups with less polar trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of Sclareol, resulting in improved peak shape and reproducibility.
Q3: What are the key validation parameters to consider when developing a quantitative method for Sclareol?
A3: According to ICH guidelines, the key validation parameters for an analytical method include:
-
Specificity: The ability to accurately measure Sclareol in the presence of other components in the sample matrix.
-
Linearity: The demonstration that the analytical response is directly proportional to the concentration of Sclareol over a defined range.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of Sclareol in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of Sclareol in a sample which can be quantitatively determined with suitable precision and accuracy.[2][3]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2]
Q4: How can I minimize matrix effects when analyzing Sclareol in complex samples like plant extracts or cosmetic formulations by LC-MS?
A4: Matrix effects, which can cause ion suppression or enhancement in the MS source, are a significant challenge in LC-MS analysis.[4][5][6] To minimize these effects, you can:
-
Optimize Sample Preparation: Use a more selective extraction and clean-up procedure, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.
-
Improve Chromatographic Separation: Adjust the HPLC method to ensure that Sclareol elutes in a region of the chromatogram with minimal co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of Sclareol is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure that the Sclareol concentration remains above the LOQ.[7]
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing for Sclareol | 1. Active Sites in the GC System: Exposed silanol groups in the injector liner, column, or detector can interact with the hydroxyl groups of Sclareol. 2. Column Contamination: Buildup of non-volatile residues at the head of the column. 3. Improper Column Installation: A poor column cut can cause turbulence.[8][9] 4. Solvent-Phase Polarity Mismatch: The injection solvent may not be compatible with the stationary phase.[10] | 1. Use a deactivated injector liner and a high-quality, inert GC column. Consider derivatization to block the active sites on the Sclareol molecule. 2. Trim 10-20 cm from the front of the column.[11] 3. Ensure the column is cut cleanly at a 90-degree angle. 4. Choose a solvent that is compatible with your column's stationary phase. |
| Low or No Sclareol Peak | 1. Degradation in the Injector: The injector temperature may be too high, causing thermal degradation of Sclareol. 2. Adsorption in the System: Sclareol may be adsorbing to active sites in the GC system. 3. Leak in the System: A leak can prevent the sample from reaching the detector. | 1. Optimize the injector temperature; start with a lower temperature and gradually increase it. 2. Deactivate the liner and use an inert column. Derivatization can also help. 3. Perform a leak check of the GC system. |
| Poor Reproducibility | 1. Inconsistent Injection Volume: Issues with the autosampler syringe or manual injection technique. 2. Sample Carryover: Residue from a previous, more concentrated sample is present in the system. 3. Incomplete Derivatization: If using derivatization, the reaction may not be going to completion consistently. | 1. Check the autosampler for air bubbles in the syringe and ensure proper syringe washing. 2. Run a solvent blank after high-concentration samples to check for carryover. Optimize the injector and syringe cleaning parameters. 3. Optimize the derivatization reaction conditions (reagent volume, temperature, and time). |
Sample Preparation Troubleshooting (Solid-Phase Extraction - SPE)
| Problem | Potential Cause | Suggested Solution |
| Low Recovery of Sclareol | 1. Incorrect Sorbent Choice: The polarity of the sorbent may not be appropriate for retaining Sclareol. 2. Inappropriate Sample Loading Conditions: The solvent in which the sample is dissolved may be too strong, causing Sclareol to elute during loading.[12] 3. Wash Solvent is Too Strong: The wash step may be prematurely eluting the Sclareol from the sorbent.[12] 4. Insufficient Elution Solvent Volume or Strength: The elution solvent may not be strong enough to fully desorb Sclareol from the sorbent.[13] | 1. For Sclareol, a non-polar sorbent like C18 or a polymeric reversed-phase sorbent is typically suitable. 2. Dilute the sample in a weaker solvent before loading onto the SPE cartridge. 3. Use a weaker wash solvent or a smaller volume. Test the wash fraction to see if Sclareol is present. 4. Increase the volume of the elution solvent or use a stronger solvent. Ensure the solvent is appropriate for the sorbent type. |
| Poor Reproducibility | 1. Inconsistent Flow Rate: Variations in the flow rate during sample loading, washing, or elution can affect recovery. 2. Drying of the Sorbent Bed: If the sorbent bed dries out after conditioning and before sample loading, retention can be inconsistent.[13] 3. Channeling: The sample may not be passing through the sorbent bed uniformly. | 1. Use a vacuum manifold with a flow control valve or an automated SPE system to maintain a consistent flow rate. 2. Do not allow the sorbent to go dry before loading the sample. 3. Ensure the sample is loaded slowly and evenly onto the sorbent bed. |
Quantitative Data Summary
Table 1: Comparison of Sclareol Extraction Yields from Clary Sage
| Extraction Method | Sclareol Concentration in Extract | Overall Yield | Reference |
| Steam Distillation | Very low (deprived of Sclareol) | ~0.55% | [14] |
| Supercritical Fluid Extraction (CO2) | Up to 50% | 6.0% to 9.3% w/w | [14][15] |
| Solvent Extraction (n-hexane) | High (up to 73.6 ± 2.8% in organic solvent extracts) | Up to 98.3% (for the absolute) | [14] |
Table 2: Sclareol Concentration in Different Parts of Salvia tingitana (Methanolic Extracts)
| Plant Part | Sclareol Concentration (ppm) | Reference |
| Inflorescences | 1241 | [16] |
| Leaves | 14 | [16] |
| Roots | Not specified, but manool was more abundant | [16] |
| Flowers | Sclareol present, but manool was absent | [16] |
| Callus | Sclareol present | [16] |
Table 3: Typical GC-MS/MS Method Validation Parameters for Sclareol in a Complex Matrix (Rat Plasma)
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 20 ng/mL | [1] |
| Column | HP-5MS | [1] |
| Internal Standard (IS) | Dehydrocostuslactone | [1] |
| MRM Transition (Sclareol) | m/z 177 → 121 | [1] |
| MRM Transition (IS) | m/z 230 → 173 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Extraction of Sclareol from Clary Sage
-
Sample Preparation: Dry the flowering parts of Clary Sage and grind to a coarse powder.
-
Extraction:
-
Macerate the powdered plant material in n-hexane (or another suitable non-polar solvent) at a ratio of 1:10 (w/v) for 24 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process with the plant residue two more times to ensure complete extraction.
-
-
Solvent Evaporation:
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
The resulting crude extract is known as a "concrete".
-
-
Purification (Optional):
-
The concrete can be further purified by recrystallization from a suitable solvent like methanol or by column chromatography over silica gel.
-
Protocol 2: GC-MS Analysis of Sclareol (with Derivatization)
-
Sample and Standard Preparation:
-
Accurately weigh the dried extract and dissolve it in a suitable solvent (e.g., ethyl acetate) to a known concentration.
-
Prepare a series of calibration standards of Sclareol in the same solvent.
-
If using an internal standard, add a known amount to all samples and standards.
-
-
Derivatization:
-
Take a 100 µL aliquot of the sample or standard solution and evaporate to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions (Example):
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis. For Sclareol, characteristic ions include m/z 81, 109, and 290.[17]
-
Visualizations
Caption: Workflow for Sclareol Extraction and Analysis.
Caption: Troubleshooting Logic for GC-MS Peak Tailing.
References
- 1. GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 12. youtube.com [youtube.com]
- 13. welch-us.com [welch-us.com]
- 14. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating Cytotoxicity in Cell-Based Screening of Sclareol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during the cell-based screening of Sclareol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity with our Sclareol derivative even at low concentrations. What could be the reason?
A1: High cytotoxicity at low concentrations can be due to several factors. Firstly, the derivative itself might be highly potent. Secondly, the hydrophobic nature of Sclareol derivatives can lead to compound precipitation in the culture medium, and these precipitates can cause physical stress or localized high concentrations, leading to cell death. Ensure your compound is fully solubilized in the stock solution and is not precipitating upon dilution in the cell culture medium. We recommend a final DMSO concentration of less than 0.5% in the final culture volume to avoid solvent-induced cytotoxicity.[1][2]
Q2: Our results from the MTT assay are not consistent across experiments. What are the common causes of variability?
A2: Inconsistent MTT assay results can arise from several sources. Cell density is a critical parameter; ensure you are seeding a consistent number of cells per well and that they are in the logarithmic growth phase.[3] The metabolic activity of cells, which the MTT assay measures, can be influenced by the passage number and overall health of the cells. Additionally, for hydrophobic compounds like Sclareol derivatives, incomplete solubilization of the formazan crystals can lead to variability. Ensure thorough mixing and consider using a robust solubilization buffer. It is also crucial to remove the test compounds before adding the MTT reagent to prevent any direct reaction between the compound and MTT.[4]
Q3: How can we differentiate between apoptosis and necrosis induced by our Sclareol derivative?
A3: To distinguish between apoptosis and necrosis, we recommend performing an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptosis and necrosis. This dual-staining method allows for the clear differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Q4: What is the primary mechanism of cytotoxicity for Sclareol and its derivatives?
A4: Sclareol and its derivatives primarily induce cytotoxicity through the induction of apoptosis.[5][6][7] This is often characterized by cell cycle arrest at the G1 phase, a decrease in mitochondrial membrane potential, and the activation of caspases.[5][6] Some studies also suggest that Sclareol can induce ferroptosis, a form of iron-dependent programmed cell death.[8] The exact mechanism can be cell-type dependent and may be influenced by the specific chemical modifications of the Sclareol derivative.
Q5: Are there any known interferences of Sclareol derivatives with common cytotoxicity assays?
A5: Due to their hydrophobic nature, Sclareol derivatives can precipitate in aqueous assay buffers, which may interfere with colorimetric and fluorometric readouts by causing light scattering. It is essential to visually inspect the assay plates for any precipitation. Additionally, some compounds can directly react with the MTT reagent, leading to false-positive results.[4] Running a cell-free control, where the compound is incubated with the assay reagents in the absence of cells, can help identify such interferences.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
-
Symptom: Visible precipitate in the wells of the cell culture plate after adding the Sclareol derivative. This can lead to inconsistent results and artificially high cytotoxicity.
-
Possible Causes:
-
The concentration of the Sclareol derivative exceeds its solubility limit in the cell culture medium.
-
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain the compound in solution.
-
-
Solutions:
-
Optimize Solvent Concentration: While it's crucial to keep the final solvent concentration low to avoid toxicity to the cells, ensure it is sufficient to maintain the compound's solubility. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.[1][2]
-
Test Solubility: Before conducting the cytotoxicity assay, perform a solubility test. Prepare serial dilutions of your compound in the cell culture medium and observe for any precipitation. Use concentrations below the solubility limit for your experiments.[9]
-
Use a Different Solubilizing Agent: If DMSO is not effective, consider other biocompatible solvents like ethanol. However, always perform a solvent toxicity control.[1]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound stock solution can sometimes help in keeping the compound dissolved.
-
Issue 2: Inaccurate Results in MTT Assay
-
Symptom: Absorbance readings in the MTT assay are not correlating with observed cell viability under the microscope, or there is high background absorbance.
-
Possible Causes:
-
Direct reduction of the MTT reagent by the Sclareol derivative.
-
Incomplete solubilization of the formazan crystals.
-
Interference from phenol red in the culture medium.
-
-
Solutions:
-
Cell-Free Control: To check for direct MTT reduction, set up control wells containing culture medium, your compound at various concentrations, and the MTT reagent, but without cells. Any color change in these wells indicates direct interaction.[10]
-
Optimize Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Use a good quality solubilization solution (e.g., DMSO or a solution of SDS in HCl) and mix thoroughly by gentle pipetting or shaking.
-
Use Phenol Red-Free Medium: If you suspect interference from phenol red, perform the assay using a phenol red-free medium for the final incubation step with the MTT reagent.
-
Wash Step: Before adding the MTT reagent, consider washing the cells with PBS to remove any residual compound that might interfere with the assay.
-
Issue 3: High Variability in LDH Assay
-
Symptom: Inconsistent lactate dehydrogenase (LDH) release measurements between replicate wells or experiments.
-
Possible Causes:
-
The hydrophobic nature of the Sclareol derivative may cause it to interact with the LDH enzyme or other components of the assay, leading to inaccurate measurements.
-
Improper handling of the cell culture supernatant.
-
-
Solutions:
-
Assay Component Control: Test for any interaction between your compound and the LDH assay reagents in a cell-free system.
-
Careful Supernatant Collection: When collecting the supernatant for the LDH assay, be careful not to disturb the cell monolayer to avoid artificially high readings. Centrifuge the supernatant to pellet any detached cells before transferring it to the assay plate.
-
Use a Different Cytotoxicity Assay: If variability persists, consider using an alternative cytotoxicity assay that measures a different endpoint, such as a dye-based viability assay or an apoptosis assay.
-
Quantitative Data Presentation
Table 1: Cytotoxicity (IC50) of Sclareol and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Sclareol | HCT-116 (Colon) | MTT | 24 | 42.14 | [11] |
| Sclareol | H146 (Lung) | MTT | 24 | 69.96 | [11] |
| Sclareol | MCF-7 (Breast) | MTT | - | 2.0 | [12][13] |
| Sclareol | MG63 (Osteosarcoma) | CCK-8 | - | 11.0 | [6] |
| Sclareol | A549 (Lung, Hypoxia) | MTT | 48 | 8 (µg/mL) | [14][15] |
| Manoyl oxide | MCF-7 (Breast) | MTT | - | 50 | [12][13] |
| 15-(4-fluorophenyl)sclareol (SS-12) | PC-3 (Prostate) | MTT | - | 0.082 | [16] |
| Derivative 15 | MCF-7 (Breast) | MTT | - | 0.256 | [13] |
| Derivative 16 | MCF-7 (Breast) | MTT | - | 0.413 | [13] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is optimized for assessing the cytotoxicity of hydrophobic compounds like Sclareol derivatives.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of the Sclareol derivative in DMSO. Serially dilute the stock solution in a phenol red-free cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the Sclareol derivative at different concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the Sclareol derivative as described previously.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The study of sclareol in inhibiting proliferation of osteosarcoma cells by apoptotic induction and loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sclareol induces apoptosis in human HCT116 colon cancer cells in vitro and suppression of HCT116 tumor growth in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sclareol induces cell cycle arrest and ROS-mediated apoptosis and ferroptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hemisynthesis and cytotoxic evaluation of manoyl oxide analogs from sclareol: effect of two tertiary hydroxyls & Heck coupling on cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Antitumor Heck-Coupled Sclareol Analogues: Modulation of BH3 Family Members by SS-12 in Autophagy and Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Strategies to increase the efficiency of Sclareol synthase enzymes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the efficiency of sclareol synthase and overall sclareol production.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes required for sclareol biosynthesis?
A1: Sclareol biosynthesis from the precursor geranylgeranyl diphosphate (GGPP) is a two-step enzymatic process. It requires the consecutive activity of two monofunctional diterpene synthases (diTPSs) originally found in Salvia sclarea (clary sage)[1][2]:
-
Class II diTPS (LPPS): (13E)-8α-hydroxylabden-15-yl diphosphate synthase (also referred to as labda-13-en-8-ol diphosphate synthase) converts GGPP into the intermediate labda-13-en-8-ol diphosphate (LPP).[1][3]
-
Class I diTPS (SCS or SS): Sclareol synthase then transforms the LPP intermediate into the final product, sclareol.[1][3]
Q2: What are the primary strategies for increasing sclareol production in microbial hosts?
A2: The most successful strategies involve a multi-faceted approach combining metabolic engineering of the host organism and protein engineering of the biosynthetic enzymes. Key areas of focus include:
-
Enhancing Precursor Supply: Increasing the intracellular pool of GGPP.[4][5]
-
Optimizing Enzyme Efficiency: Improving the catalytic activity and synergy of the LPPS and SCS enzymes.[4][6]
-
Redirecting Metabolic Flux: Minimizing the flow of carbon to competing pathways.[4][6]
-
Improving Host Robustness: Engineering the microbial host for improved performance during long-term, high-density fermentation.[7]
Q3: Which microbial hosts have been successfully engineered for high-level sclareol production?
A3: The yeasts Saccharomyces cerevisiae and Yarrowia lipolytica have been engineered to produce sclareol at high titers, reaching levels of 11.4 g/L, 12.9 g/L, and even up to 25.9 g/L in fed-batch fermentations.[7][8][9][10][11] These organisms are preferred due to their robust nature and well-characterized metabolic pathways, making them amenable to genetic engineering.
Troubleshooting Guide
Problem: Low or No Detectable Sclareol Production
Q: My engineered strain is not producing sclareol, or the titer is very low. What are the most common causes?
A: Low sclareol yield is a frequent issue that can stem from bottlenecks at the precursor, enzyme, or host level. Below are common causes and their solutions.
-
Possible Cause 1: Insufficient Precursor (GGPP) Supply The availability of the GGPP precursor is often a primary limiting factor.
-
Possible Cause 2: Poor Enzyme Expression or Activity The heterologous expression of plant-derived synthases in microbial hosts can be inefficient.
-
Solutions:
-
Codon Optimization: Ensure the DNA sequences of your LPPS and SCS genes are codon-optimized for your specific expression host (e.g., S. cerevisiae, E. coli).[1]
-
Remove Signal Peptides: The native plant enzymes contain N-terminal plastidial targeting peptides that are unnecessary and can hinder proper folding and function in microbial hosts. These should be removed from your constructs.[1][12]
-
Increase Gene Copy Number: Integrating multiple copies of the synthase genes into the host genome can increase protein expression and subsequent sclareol titers.[4][13]
-
Confirm Protein Expression: Use standard molecular biology techniques (e.g., Western blot) to confirm that the LPPS and SCS proteins are being expressed.
-
-
-
Possible Cause 3: Metabolic Burden and Host Stress Overexpression of a heterologous pathway can place a significant metabolic load on the host, leading to poor growth and reduced productivity.
-
Solution: Balance the expression of pathway genes. Using promoters of varying strengths can help modulate enzyme levels to avoid excessive burden. Additionally, "longevity engineering" strategies that enhance cellular robustness have proven highly effective.[7]
-
Problem: High Levels of Byproducts and Low Sclareol Specificity
Q: I am detecting sclareol, but also significant amounts of other terpenes or intermediates. How can I improve the specificity towards sclareol?
A: The accumulation of byproducts indicates that either the metabolic flux is not efficiently channeled towards sclareol or that precursors are being diverted into competing pathways.
-
Possible Cause 1: Inefficient Substrate Channeling The intermediate LPP produced by LPPS may diffuse into the cytosol before it can be converted by SCS, leading to degradation or conversion into other products.
-
Solution: Engineer a fusion protein by genetically linking LPPS and SCS. This creates a bifunctional enzyme that facilitates substrate channeling, where the LPP intermediate is directly passed from the LPPS active site to the SCS active site.[14][15] This strategy has been shown to dramatically increase sclareol production—in one study, a Tps-Lpps (SCS-LPPS) fusion improved sclareol biosynthesis by 6.7-fold compared to expressing the separate enzymes.[6]
-
-
Possible Cause 2: Competition from Other Metabolic Pathways Acetyl-CoA and GGPP are branch-point metabolites used in many cellular processes, such as the biosynthesis of sterols (e.g., ergosterol in yeast) and lipids.
-
Solution: Downregulate key competing pathways. A common strategy in yeast is to replace the native promoter of the ERG9 gene (encoding squalene synthase, which diverts precursor away from diterpenes) with a weaker, regulated promoter to redirect flux towards sclareol.[6] Similarly, downregulating lipid synthesis can direct more acetyl-CoA towards the MVA pathway.[4]
-
Problem: High Yield in Shake Flasks, but Poor Performance in Bioreactor/Scale-Up
Q: My strain performs well in small-scale batch cultures, but the yield drops significantly during long-term, fed-batch fermentation. What is causing this?
A: This issue often points to problems with strain stability, cellular aging, and the accumulation of toxic metabolites during prolonged fermentation.
-
Possible Cause: Reduced Cellular Robustness and Premature Aging High-density, long-term fermentation imposes significant metabolic stress on cells, leading to a decline in their biosynthetic capacity over time.
-
Solution: Implement "longevity engineering." This advanced strategy aims to extend the chronological lifespan of the production host. Key approaches in yeast include weakening nutrient-sensing pathways (e.g., TORC1) and enhancing mitophagy to improve cellular maintenance and stress resistance.[7] Strains engineered for longevity have demonstrated significantly improved sclareol production (up to 25.9 g/L) and robustness during industrial-scale fed-batch processes.[7]
-
Data Summary
Table 1: Sclareol Titers Achieved with Various Engineering Strategies in Yeast
| Host Organism | Key Engineering Strategy | Sclareol Titer | Fermentation Scale | Reference |
|---|---|---|---|---|
| S. cerevisiae | Overexpression of MVA pathway, fusion protein (LPPS-SCS) | 8.96 mg/L | Shake Flask | [12] |
| Y. lipolytica | Fusion protein, multi-copy integration, MVA optimization | 2656.20 mg/L | Shake Flask | [4][9] |
| S. cerevisiae | Global metabolic rewiring, modular pathway engineering | 11.4 g/L | Fed-batch Bioreactor | [8][10] |
| Y. lipolytica | Scaffold-free multienzyme complexes, GGPP pathway optimization | 12.9 g/L | 5-L Bioreactor | [9][11] |
| S. cerevisiae | Longevity engineering (weakened nutrient sensing, enhanced mitophagy) | 25.9 g/L | Fed-batch Bioreactor |[7] |
Table 2: Effect of LPPS and SCS Enzyme Configuration on Sclareol Production
| Enzyme Configuration | Relative Sclareol Production | Fold Improvement | Reference |
|---|---|---|---|
| Separate LPPS and SCS Enzymes | 1x | - | [6] |
| LPPS-SCS Fusion Protein | Moderate | - | [6] |
| SCS-LPPS Fusion Protein | High | 6.7x |[6] |
Key Experimental Protocols
Protocol 1: In Vitro Sclareol Synthase Activity Assay
This protocol is used to confirm the catalytic activity of purified sclareol synthase (SCS) by providing its substrate, LPP, and analyzing for the production of sclareol.
-
In Situ Substrate Generation:
-
Sclareol Synthesis Reaction:
-
Extraction and Analysis:
-
Extract the reaction products by adding an equal volume of a nonpolar organic solvent (e.g., ethyl acetate or hexane) and vortexing.[1][16]
-
Separate the organic phase.
-
Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS).[16]
-
GC-MS Parameters: Use a suitable column (e.g., HP-5MS). A typical temperature program starts at 80°C, ramping to 275°C at 10°C/min.[16] The retention time for sclareol is approximately 17.95 minutes under these conditions. Compare the retention time and mass spectrum to an authentic sclareol standard.[16]
-
Protocol 2: Sclareol Extraction from Fermentation Broth for Quantification
Sclareol is found in both the yeast cells and the culture medium.[1] This protocol describes a general method for extraction.
-
Sample Preparation:
-
Take a known volume of fermentation broth.
-
Separate the supernatant and cell pellet via centrifugation.
-
-
Extraction:
-
For the supernatant, perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Vortex thoroughly and collect the organic phase. Repeat 2-3 times.
-
For the cell pellet, perform cell lysis (e.g., using glass beads or sonication) in a suitable buffer.
-
Extract the lysate with an equal volume of ethyl acetate. Vortex and collect the organic phase. Repeat 2-3 times.
-
-
Pooling and Analysis:
-
Pool the organic extracts from both the supernatant and the cell pellet.
-
Dry the pooled extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.[18]
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis as described in Protocol 1.
-
Quantify the sclareol concentration by comparing the peak area to a standard curve generated with a pure sclareol standard.
-
Visualized Workflows and Pathways
Caption: The two-step enzymatic pathway for sclareol biosynthesis from GGPP.
Caption: A workflow for engineering yeast to achieve high-yield sclareol production.
Caption: A logical flowchart for troubleshooting common causes of low sclareol yield.
References
- 1. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - UBC Library Open Collections [open.library.ubc.ca]
- 4. Combinatorial metabolic engineering of Yarrowia lipolytica for high-level production of the plant-derived diterpenoid sclareol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.chalmers.se [research.chalmers.se]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Combinatorial metabolic engineering of Yarrowia lipolytica for high-level production of the plant-derived diterpenoid sclareol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering yeast for high-level production of diterpenoid sclareol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Constructing a green oleaginous yeast cell factory for sustainable production of the plant-derived diterpenoid sclareol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. [Engineering Saccharomyces cerevisiae for sclareol production] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Fundamental mechanisms of substrate channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sclareol synthesis - chemicalbook [chemicalbook.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. Troubleshooting [chem.rochester.edu]
Overcoming metabolic bottlenecks in the biosynthetic pathway of Sclareol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthetic pathway of Sclareol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My microbial culture is producing very low or no sclareol. What are the initial checks I should perform?
A1: Low or no sclareol production can stem from several factors. Begin by verifying the following:
-
Strain Integrity: Confirm the genetic integrity of your engineered microbial strain. Ensure that all integrated genes, such as those for labda-13-en-8-ol diphosphate synthase (LPPS) and sclareol synthase (SS), are present and correctly inserted. Sequence verification of the expression cassettes is recommended.
-
Culture Conditions: Optimal growth and production conditions are crucial. Verify the temperature, pH, aeration, and media composition. For example, Saccharomyces cerevisiae and Yarrowia lipolytica have specific requirements for robust growth and metabolic activity.
-
Inducer Concentration: If using an inducible promoter system, ensure the correct concentration of the inducer is added at the appropriate growth phase.
-
Precursor Availability: The biosynthesis of sclareol is dependent on the precursor geranylgeranyl diphosphate (GGPP). A lack of GGPP is a common bottleneck.
Q2: I've confirmed my strain and culture conditions are correct, but sclareol yield remains low. How can I identify the metabolic bottleneck?
A2: Low yield is often due to one of three primary bottlenecks: insufficient precursor supply, inefficient enzymatic conversion, or poor cellular health.
-
Insufficient Precursor (GGPP) Supply: The sclareol pathway competes with other essential metabolic pathways, such as sterol biosynthesis, for precursors like acetyl-CoA and farnesyl pyrophosphate (FPP).
-
Inefficient Enzymatic Conversion: The activities of the core enzymes, LPPS and sclareol synthase (SS or SCS), may be suboptimal.[1][2][3] These enzymes, derived from Salvia sclarea, might not express or function efficiently in your microbial host.[1][2][3]
-
Cellular Robustness: High-level production of secondary metabolites can impose a metabolic burden on the host, leading to reduced cell viability and shorter productive lifespans during fermentation.[4][5]
Q3: How can I increase the supply of the precursor, GGPP?
A3: To boost the GGPP pool, you can employ several metabolic engineering strategies:
-
Upregulate the Mevalonate (MVA) Pathway: Overexpress key enzymes in the MVA pathway, which is responsible for synthesizing isoprenoid precursors. In yeast, this often includes upregulating genes like tHMG1 (a truncated version of HMG-CoA reductase) and ERG20 (farnesyl diphosphate synthase).[6][7]
-
Overexpress GGPP Synthase (GGS1/BTS1): Directly increase the synthesis of GGPP from FPP by overexpressing a GGPP synthase.[3][6]
-
Downregulate Competing Pathways: Reduce the metabolic flux towards pathways that compete for GGPP or its precursors. A common target for downregulation is the squalene synthase gene (ERG9), which diverts FPP to sterol biosynthesis.
Q4: My GGPP levels seem adequate, but sclareol production is still not optimal. How can I improve the efficiency of the sclareol-specific enzymes?
A4: Optimizing the function of LPPS and sclareol synthase is a critical step. Consider the following approaches:
-
Enzyme Fusion: Genetically fusing the LPPS and sclareol synthase enzymes (e.g., as a single polypeptide chain connected by a flexible linker) can improve catalytic efficiency.[3][6][8] This strategy promotes substrate channeling, where the product of the first enzyme is directly passed to the active site of the second, minimizing the diffusion of intermediates.[8]
-
Codon Optimization: Ensure the codons of the plant-derived genes (SsLPPS and SsSS) are optimized for expression in your microbial host (e.g., S. cerevisiae or Y. lipolytica).
-
Subcellular Localization: In their native plant, Salvia sclarea, both SsLPPS and SsSS are targeted to the plastids.[1][2] When expressing these in yeast, removing the N-terminal signal peptides can sometimes improve performance.[9]
-
Multi-copy Gene Integration: Increasing the copy number of the LPPS and SCS genes can lead to higher enzyme concentrations and increased product formation.[3][6]
Q5: My fermentation runs start strong, but productivity drops off quickly. What strategies can improve the long-term performance of my culture?
A5: This issue points to a decline in cellular health and robustness, likely due to the metabolic burden of sclareol production. A novel approach to counter this is "lifespan engineering":
-
Weaken Nutrient Sensing: Weakening nutrient-sensing pathways can extend the chronological lifespan of yeast cells, allowing for a longer production phase.[4][5]
-
Enhance Mitophagy: Enhancing mitophagy, the selective removal of damaged mitochondria, helps maintain cellular health under metabolic stress, leading to improved and more sustained sclareol production.[4][5] Combining these strategies has been shown to significantly boost sclareol titers in fed-batch fermentations.[4][5]
Quantitative Data Summary
The following tables summarize production titers achieved through various metabolic engineering strategies in different host organisms.
Table 1: Sclareol Production in Engineered Saccharomyces cerevisiae
| Strain Engineering Strategy | Sclareol Titer | Reference |
| Base strain with LPPS and TPS expression | 8.96 mg/L | [9] |
| Global metabolic rewiring and modular optimization | 11.4 g/L | [7] |
| Lifespan and metabolic engineering combined | 25.9 g/L | [5] |
| Engineered for de novo sclareolide production (sclareol intermediate) | 536.2 mg/L | [10][11] |
Table 2: Sclareol Production in Engineered Yarrowia lipolytica
| Strain Engineering Strategy | Sclareol Titer | Reference |
| Combinatorial metabolic engineering (shake flask) | 2656.20 ± 91.30 mg/L | [3][6] |
| Optimized LPPS and SCS interaction with scaffold protein (5-L bioreactor) | 12.9 g/L | [6] |
Table 3: Sclareol Production in Other Engineered Hosts
| Host Organism | Strain Engineering Strategy | Sclareol Titer | Reference |
| Escherichia coli | Reconstructed sclareol pathway (high-cell-density fermentation) | ~1.5 g/L | [12] |
| Nicotiana tabacum | Overexpression of S. sclarea LPPS and SS | 4.1 µg/cm² | [13] |
Experimental Protocols
1. Protocol for Sclareol Production in Engineered Yeast
-
Strain Cultivation: Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate seed medium (e.g., YPD). Grow overnight at 30°C with shaking (200-250 rpm).
-
Production Phase: Dilute the overnight culture into a larger volume of production medium to a starting OD600 of ~0.1.
-
Induction: If using an inducible promoter, add the inducer (e.g., galactose) when the culture reaches the mid-log phase of growth (OD600 of ~0.8-1.0).
-
Solvent Overlay: To capture the secreted sclareol and reduce its potential toxicity to the cells, add a 10-20% (v/v) overlay of an organic solvent like dodecane to the culture.
-
Incubation: Continue incubation at 30°C for 72-120 hours.
-
Extraction and Analysis: Separate the organic layer from the culture broth by centrifugation. Analyze the sclareol content in the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS).
2. Protocol for In Vitro Enzyme Assay of Sclareol Synthase (SsSS)
-
Enzyme Preparation: Express and purify recombinant SsSS and SsLPPS enzymes from E. coli.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5% glycerol, 5 mM DTT).
-
Reaction Initiation: Add the substrate, GGPP (e.g., 50 µM), and the purified SsLPPS enzyme to the reaction buffer and incubate to produce the intermediate, labda-13-en-8-ol diphosphate (LPP). After a set time, add the purified SsSS enzyme to convert LPP to sclareol.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 5 M formic acid) or by vigorous vortexing with an equal volume of an organic solvent like hexane.
-
Product Extraction: Extract the products with hexane, evaporate the solvent, and resuspend the residue in a suitable solvent for analysis.
-
Analysis: Analyze the products by GC-MS and compare the retention time and mass spectrum with an authentic sclareol standard.[1]
Visualizations
Sclareol Biosynthetic Pathway
Caption: The biosynthetic pathway of sclareol from Acetyl-CoA.
Troubleshooting Workflow for Low Sclareol Yield
Caption: A step-by-step workflow for troubleshooting low sclareol yield.
Logical Relationships of Metabolic Bottlenecks
Caption: Key metabolic bottlenecks affecting sclareol production.
References
- 1. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combinatorial metabolic engineering of Yarrowia lipolytica for high-level production of the plant-derived diterpenoid sclareol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. window-to-china.de [window-to-china.de]
- 5. pnas.org [pnas.org]
- 6. Combinatorial metabolic engineering of Yarrowia lipolytica for high-level production of the plant-derived diterpenoid sclareol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.chalmers.se [research.chalmers.se]
- 9. [Engineering Saccharomyces cerevisiae for sclareol production] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineered Microbial Consortium for De Novo Production of Sclareolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Toward a biosynthetic route to sclareol and amber odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Engineering Sclareol Production on the Leaf Surface of Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Sclareol Content in Salvia Species: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of sclareol content across various Salvia species, with a primary focus on Salvia sclarea (Clary Sage), the most commercially significant source of this valuable diterpene. The information is intended for researchers, scientists, and professionals in the fields of phytochemistry, natural product chemistry, and drug development.
Sclareol is a bicyclic diterpene alcohol of significant interest due to its wide applications in the fragrance industry as a precursor to Ambroxan, and its potential pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While Salvia sclarea is the most well-known producer of sclareol, the distribution and concentration of this compound in other species of the vast Salvia genus are less understood. This guide summarizes the available quantitative data, details the experimental protocols for extraction and analysis, and visualizes the biosynthetic pathway and analytical workflow.
Quantitative Comparison of Sclareol Content
The sclareol content in Salvia species, particularly in S. sclarea, exhibits considerable variation influenced by factors such as geographical origin, whether the plant is wild or cultivated, the part of the plant analyzed, and the extraction methodology employed.
Table 1: Sclareol Content in Salvia sclarea
| Geographic Origin/Cultivar | Plant Part | Extraction Method | Sclareol Content (%) | Reference(s) |
| Greece (Wild) | Leaves & Flowers | Steam Distillation | 5.2 | [1] |
| Greece (Cultivated) | Aerial Blooming Parts | Hydrodistillation (3h) | 13.2 | |
| Greece (Cultivated) | Aerial Blooming Parts | Hydrodistillation (4h) | 41.8 | |
| Iran (Wild) | Aerial Parts | Hydrodistillation | 8.7 | [2] |
| Iran (Cultivated) | Aerial Parts | Hydrodistillation | 9.3 | [2] |
| Commercial Oil (Portugal) | Not specified | Not specified | 1.00 | [3] |
| Commercial Oil | Not specified | UPLC-MS/MS | 0.239 |
Table 2: Sclareol and Related Diterpenoids in Other Salvia Species
Data on sclareol content in Salvia species other than S. sclarea is sparse. The available literature suggests that sclareol is not a common constituent across the genus, with many studies on the essential oil composition of various Salvia species not reporting its presence. However, sclareol and other labdane-type diterpenoids have been identified in a few species.
| Species | Compound(s) Identified | Plant Part | Notes | Reference(s) |
| Salvia rhytidea | Sclareol, 6β-hydroxysclareol | Aerial Parts | Isolated from the ethyl acetate extract. Quantitative data not provided. | |
| Salvia reuterana | Labdane Diterpenoids | Aerial Parts | Described as a rich source of labdane diterpenoids, a class to which sclareol belongs. | |
| Salvia officinalis, S. virgata | Sclareol not detected | Essential Oil | A study of these species from Uzbekistan did not find sclareol in their essential oils. | [4] |
Experimental Protocols
The accurate quantification of sclareol requires standardized and validated methodologies for both extraction and analysis.
1. Extraction of Sclareol
-
Hydrodistillation/Steam Distillation: This is a common method for extracting essential oils.
-
Protocol: Dried and ground aerial parts of the Salvia plant are placed in a distillation apparatus with water. The mixture is heated to boiling, and the resulting steam, carrying the volatile compounds, is condensed and collected. The essential oil phase is then separated from the aqueous phase. It is important to note that the duration of distillation can significantly impact the sclareol yield, with longer times generally favoring the extraction of less volatile compounds like sclareol.
-
-
Solvent Extraction: This method is often more efficient for extracting higher molecular weight, less volatile compounds like sclareol.
-
Protocol: Plant material (e.g., dried inflorescences) is soaked in a suitable organic solvent, such as hexane or petroleum ether, typically overnight at a controlled temperature (e.g., 4°C). The solvent is then evaporated under reduced pressure to yield a concrete, from which sclareol can be further purified, for example, by molecular distillation.
-
2. Quantification of Sclareol
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the analysis of volatile and semi-volatile compounds in essential oils.
-
Protocol: The extracted essential oil or a solution of the extract is injected into the GC system. The sample is vaporized and carried by an inert gas through a capillary column with a specific stationary phase (e.g., DB-5ms). The temperature of the column is gradually increased to separate the compounds based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with mass spectral libraries (e.g., NIST, Wiley). Quantification is typically performed by comparing the peak area of sclareol to that of an internal or external standard.
-
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): This technique is suitable for the analysis of less volatile compounds and can offer high sensitivity and selectivity.
-
Protocol: The sample, dissolved in a suitable solvent, is injected into the UPLC system. Separation is achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water with an acid modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol). The eluting compounds are detected by a mass spectrometer, often a triple quadrupole, operating in a specific ion monitoring mode for high selectivity and sensitivity. Quantification is achieved by creating a calibration curve with known concentrations of a sclareol standard.
-
Visualizations
Sclareol Biosynthesis Pathway
The biosynthesis of sclareol in Salvia sclarea originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). The pathway to sclareol involves a two-step cyclization of geranylgeranyl diphosphate (GGPP).
Caption: Sclareol biosynthesis from GGPP in Salvia sclarea.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of sclareol content in different Salvia species.
Caption: Workflow for sclareol analysis in Salvia species.
References
- 1. Sclareol cyclase - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sclareol synthase(EC 4.2.3.141) - Creative Enzymes [creative-enzymes.com]
- 4. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]
A Comparative Guide to the Bioanalysis of Sclareol: Validation of a GC-MS/MS Method for Pharmacokinetic Studies in Plasma
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic compounds in biological matrices is paramount. This guide provides a comprehensive overview and validation of a gas chromatography-tandem mass spectrometry (GC-MS/MS) method for the pharmacokinetic analysis of sclareol in plasma.[1] An objective comparison with alternative analytical techniques is presented, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Sclareol, a naturally occurring diterpene alcohol found primarily in Salvia sclarea, has garnered significant interest for its diverse pharmacological activities.[1] To rigorously evaluate its therapeutic potential, a sensitive and reliable bioanalytical method is essential for characterizing its pharmacokinetic profile. This guide details a validated GC-MS/MS method and compares it with a potential alternative, liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the analysis of similar compounds.
Method Comparison: GC-MS/MS vs. Alternative Methods
The selection of an analytical method is a critical decision in any pharmacokinetic study. While GC-MS/MS offers high sensitivity and specificity for volatile and semi-volatile compounds like sclareol, other techniques such as LC-MS/MS and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are also employed in bioanalysis.
| Parameter | GC-MS/MS for Sclareol[1] | LC-MS/MS for Lupeol (Alternative)[2] | HPLC-UV for Terpenes (General) |
| Linearity Range | 20 - 2000 ng/mL | 5 - 5000 ng/mL | Method Dependent |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 5 ng/mL | Generally higher than MS methods |
| Intra-day Precision (%RSD) | ≤ 10.8% | ≤ 10.75% | Typically <15% |
| Inter-day Precision (%RSD) | ≤ 9.5% | ≤ 10.75% | Typically <15% |
| Accuracy (%RE) | -8.9% to 7.6% | 89.52% to 97.10% (expressed as % of nominal) | Typically 85-115% |
| Recovery | 85.1% - 93.2% | Not explicitly stated, but negligible matrix effect reported | Highly variable depending on extraction |
| Matrix Effect | 91.3% - 103.5% | Negligible | Can be significant |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | LLE, SPE, or Protein Precipitation |
| Derivatization | Not Required | Not Required | May be required for detection |
| Run Time | ~10 min | Short gradient elution | Variable |
| Specificity | High (based on mass transitions) | High (based on mass transitions) | Lower, prone to interferences |
Experimental Protocols
Validated GC-MS/MS Method for Sclareol in Plasma
This protocol is based on the validated method described by Xiang et al. (2021).[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add 20 µL of the internal standard (IS) solution (dehydrocostuslactone, 500 ng/mL).
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS/MS analysis.
2. GC-MS/MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole MS (or equivalent).
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm).
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 150°C, hold for 1 min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 2 min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Collision Gas: Nitrogen.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sclareol: m/z 177 → 121
-
IS (Dehydrocostuslactone): m/z 230 → 173
-
-
Experimental Workflow
The following diagram illustrates the key steps in the GC-MS/MS method for the pharmacokinetic analysis of sclareol in plasma.
Conclusion
The validated GC-MS/MS method presented provides a robust, sensitive, and specific approach for the pharmacokinetic analysis of sclareol in plasma.[1] The liquid-liquid extraction procedure is straightforward, and the chromatographic run time is relatively short, allowing for efficient sample throughput. When compared to potential alternatives like LC-MS/MS, the GC-MS/MS method demonstrates comparable performance in terms of precision and accuracy for similar compounds. For non-chromophoric and semi-volatile molecules like sclareol, GC-MS/MS remains a superior choice over HPLC-UV due to its enhanced sensitivity and specificity. This guide provides the necessary information for researchers to implement and adapt this method for their own pharmacokinetic studies of sclareol and other related diterpenes.
References
- 1. GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantification of Lupeol in plasma and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-ESI/MS/MS method for the determination of lupeol via precolumn derivatization and its application to pharmacokinetic studies in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Sclareol vs. Sclareolide: a comparative study of their antifungal activities
In the ongoing search for novel antifungal agents, natural compounds have emerged as a promising reservoir of bioactive molecules. Among these, sclareol, a labdane-type diterpene, and its dehydrated derivative, sclareolide, a sesquiterpene lactone, have garnered significant attention for their potential antifungal properties. This guide provides a comparative overview of their antifungal activities, supported by experimental data, to assist researchers and drug development professionals in evaluating their potential as therapeutic agents.
Comparative Antifungal Activity
Sclareol and sclareolide have demonstrated inhibitory effects against a range of fungal pathogens, with their efficacy varying depending on the fungal species and the experimental conditions.
Sclareol has shown notable activity against various Candida species, which are common causes of opportunistic fungal infections in humans.[1][2][3] Studies have reported a minimum inhibitory concentration (MIC) of 50 μg/mL for sclareol against Candida albicans, Candida auris, and Candida parapsilosis after 24 hours of incubation.[1] The antifungal effect of sclareol against C. albicans is fungistatic, meaning it inhibits fungal growth rather than killing the fungal cells directly.[1] Furthermore, sclareol has been observed to act synergistically with miconazole, a conventional antifungal drug, against C. albicans.[4]
Sclareolide has been investigated for its activity against Cryptococcus neoformans, an encapsulated yeast that can cause life-threatening meningitis, particularly in immunocompromised individuals.[5][6][7] Research has determined the MIC of sclareolide against C. neoformans H99 to be 16 μg/mL.[5][6][7] Against Cryptococcus gattii R265, a higher MIC of 32 µg/mL was observed.[5][7] Similar to sclareol, sclareolide's effect on C. neoformans is primarily fungistatic, controlling the growth of the fungus rather than causing direct cell death.[5] Interestingly, while no synergistic interaction was found with Amphotericin B, the combination of sclareolide with this common antifungal did lead to a reduction in the MIC of Amphotericin B.[5][7]
Data Summary of Antifungal Activities
| Compound | Fungal Species | MIC (μg/mL) | MFC (μg/mL) | Incubation Time (h) | Reference |
| Sclareol | Candida albicans | 50 | 100 | 24 | [1] |
| Sclareol | Candida auris | 50 | - | 24 | [1] |
| Sclareol | Candida parapsilosis | 50 | - | 24 | [1] |
| Sclareolide | Cryptococcus neoformans H99 | 16 | - | 48 | [5][7] |
| Sclareolide | Cryptococcus gattii R265 | 32 | - | 48 | [5][7] |
Mechanisms of Antifungal Action
The antifungal mechanisms of sclareol and sclareolide appear to differ, targeting distinct cellular processes.
Sclareol's mechanism against Candida albicans involves the induction of apoptosis-like cell death.[1][2][4] This is supported by evidence of increased cell membrane permeability and altered mitochondrial membrane potential in sclareol-treated C. albicans cells.[1][4] Furthermore, sclareol has been shown to suppress critical virulence factors in C. albicans, including the transition from yeast to hyphal form and the formation of biofilms, both of which are crucial for the establishment and spread of infections.[1][4]
Sclareolide , on the other hand, exerts its antifungal effect against Cryptococcus neoformans primarily through the induction of oxidative stress.[5][6][8] Treatment with sclareolide leads to an increase in the production of reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential, indicating mitochondrial dysfunction.[5][6][7] Unlike sclareol, sclareolide does not appear to induce caspase-dependent apoptosis.[5][6]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination
A standardized broth microdilution method is commonly employed to determine the MIC and MFC of antifungal compounds.
Propidium Iodide (PI) Staining for Cell Membrane Permeability
This assay assesses damage to the fungal cell membrane. PI is a fluorescent dye that can only enter cells with compromised membranes.
Proposed Antifungal Signaling Pathways
The distinct mechanisms of sclareol and sclareolide can be visualized as separate signaling pathways within the fungal cell.
Conclusion
Both sclareol and sclareolide demonstrate promising, albeit different, antifungal activities. Sclareol's ability to induce apoptosis and inhibit key virulence factors in Candida species makes it an interesting candidate for further investigation, particularly in the context of overcoming drug resistance. Sclareolide's unique mechanism of inducing oxidative stress in Cryptococcus neoformans presents an alternative strategy for combating this challenging pathogen. Further research, including direct comparative studies and in vivo efficacy models, is warranted to fully elucidate the therapeutic potential of these natural compounds.
References
- 1. Anti-Candida Potential of Sclareol in Inhibiting Growth, Biofilm Formation, and Yeast–Hyphal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti- Candida Potential of Sclareol in Inhibiting Growth, Biofilm Formation, and Yeast-Hyphal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sclareolide as Antifungal Strategy Against Cryptococcus neoformans: Unveiling Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sclareolide as Antifungal Strategy Against Cryptococcus neoformans: Unveiling Its Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of different microbial strains for the biotransformation of Sclareol
For Researchers, Scientists, and Drug Development Professionals
The biotransformation of sclareol, a naturally occurring diterpene alcohol, presents a compelling avenue for the sustainable production of high-value compounds, including ambroxide and sclareolide, which are prized in the fragrance and pharmaceutical industries. Microbial catalysts offer a green alternative to conventional chemical synthesis, often providing high stereo- and regioselectivity under mild reaction conditions. This guide provides a comparative analysis of the efficacy of different microbial strains in transforming sclareol, supported by experimental data, detailed protocols, and metabolic pathway visualizations.
Comparative Efficacy of Microbial Strains
The efficiency of sclareol biotransformation varies significantly among different microbial species and even strains. Key performance indicators include the conversion rate, product yield, and the specificity of the resulting metabolites. Below is a summary of the performance of several documented microbial strains.
| Microbial Strain | Main Transformation Product(s) | Conversion Rate (%) | Product Yield (g/L) | Incubation Time (h) | Reference |
| Filobasidium magnum JD1025 | Sclareolide | 88.79 ± 1.06 | 21.62 ± 0.26 | 72 | [1][2] |
| Hyphozyma roseoniger | Ambradiol, Sclareolide | Not specified | Not specified | Not specified | [3] |
| Aspergillus tubingensis | labd-14-ene-3β,8α,13β-triol, 8α,13β-dihydroxylabd-14-en-3-one | Not specified | Not specified | Not specified | [4][5] |
| Cryptococcus albidus ATCC 20918 | Sclareolide | Not specified | 0.6263 (in co-culture) | Not specified | [6] |
| Unidentified soil bacterium JTS-162 | Manool, Manoyl oxide, 14,15-dinorlabd-8(17)-en-13-one | Not specified | Not specified | Not specified | |
| Curvularia lunata | 3-ketosclareolide, 1β-hydroxysclareolide, 3β-hydroxysclareolide, 1α,3β-dihydroxysclareolide, 1β,3β-dihydroxysclareolide | Not specified | Not specified | Not specified | [7] |
| Aspergillus niger | 3-ketosclareolide, 1β-hydroxysclareolide, 3β-hydroxysclareolide, 1α,3β-dihydroxysclareolide, 1β,3β-dihydroxysclareolide | Not specified | Not specified | Not specified | [7] |
| Gibberella fujikuroii | 3-ketosclareolide, 1β-hydroxysclareolide, 3β-hydroxysclareolide, 1α,3β-dihydroxysclareolide | Not specified | Not specified | Not specified | [7] |
| Fusarium lini | 3β-hydroxysclareolide, 1α,3β-dihydroxysclareolide | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide synopses of experimental protocols for the biotransformation of sclareol by key microbial strains.
Biotransformation of Sclareol to Sclareolide by Filobasidium magnum JD1025
-
Microorganism and Culture Conditions: Filobasidium magnum JD1025 is cultured in a seed medium (e.g., YM broth) and then transferred to a fermentation medium.
-
Fermentation: The fermentation is carried out in a baffled flask at a controlled temperature and agitation speed. The initial concentration of sclareol is a critical parameter, with studies showing high conversion rates at 30 g/L.[1][2]
-
Co-solvent Addition: To enhance the solubility of the hydrophobic substrate sclareol, a co-solvent is often added to the fermentation medium.[1]
-
Extraction and Analysis: After the incubation period (e.g., 72 hours), the broth is extracted with an organic solvent like ethyl acetate. The extract is then concentrated, and the products are analyzed and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
Biotransformation of Sclareol to Ambradiol by Hyphozyma roseoniger
-
Microorganism and Culture Conditions: Hyphozyma roseoniger is grown in a suitable nutrient medium.
-
Induction: A low concentration of sclareol may be added during the initial growth phase to induce the necessary enzymatic pathways.[3]
-
Substrate Addition: A higher concentration of sclareol is then added for the biotransformation to proceed.
-
Extraction and Analysis: The culture broth is extracted with an appropriate solvent. The identification and quantification of ambradiol, sclareolide, and other intermediates are performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Biotransformation of Sclareol by Aspergillus tubingensis
-
Isolation and Culture: Aspergillus tubingensis can be isolated from plant tissues (as an endophyte) and cultured on a suitable medium.[4][5]
-
Biotransformation: Sclareol is added to the fungal culture, which is then incubated for a specific period.
-
Product Characterization: The resulting metabolites are extracted and their structures elucidated using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and NMR analysis.[4][5]
Visualizing the Transformation Pathways
Understanding the metabolic routes of sclareol biotransformation is essential for optimizing production and potentially for metabolic engineering of the microbial strains. Below are diagrams representing the experimental workflow and a proposed metabolic pathway.
Caption: A generalized experimental workflow for the microbial biotransformation of Sclareol.
Caption: Proposed metabolic pathways for the biotransformation of Sclareol by different microbial strains.
Conclusion
The microbial biotransformation of sclareol is a promising field with significant potential for the industrial production of valuable chemicals. Fungi, in particular, have demonstrated high efficacy in converting sclareol into desirable products like sclareolide and ambradiol. This guide highlights the comparative performance of various microbial strains and provides a foundation of experimental protocols. Further research into the underlying enzymatic mechanisms and metabolic pathways, coupled with metabolic engineering efforts, will be instrumental in enhancing the efficiency and selectivity of these biotransformation processes, ultimately paving the way for more sustainable and cost-effective production methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Biotransformation of Sclareol to Sclareolide by Filobasidium magnum JD1025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation of Sclareol by a Fungal Endophyte of Salvia sclarea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineered Microbial Consortium for De Novo Production of Sclareolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial transformation of sclareolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the anti-proliferative effects of Sclareol derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive review of recent studies highlights the potential of Sclareol, a natural diterpene alcohol, and its synthetic derivatives as promising anti-proliferative agents for cancer therapy. This guide synthesizes key findings on the cytotoxicity of these compounds, their mechanisms of action, and the structure-activity relationships that govern their efficacy. The data presented is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Anti-Proliferative Activity
Sclareol has demonstrated cytotoxic and cytostatic effects across various cancer cell lines.[1] Structural modifications of the parent molecule have led to the development of derivatives with significantly enhanced anti-proliferative potency. The following table summarizes the 50% inhibitory concentration (IC50) values of Sclareol and its key derivatives against a panel of human cancer cell lines, providing a quantitative comparison of their activity.
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Sclareol | Parent Compound | MCF-7 (Breast) | 2.0 | [2] |
| PC-3 (Prostate) | >100 | [3] | ||
| HCT-116 (Colon) | 27.65 | [4] | ||
| A549 (Lung) | 42.14 (H1688) | [4] | ||
| 15-(4-fluorophenyl)sclareol (SS-12) | Heck-Coupled Analog | PC-3 (Prostate) | 0.082 | [3] |
| Manoyl Oxide | Sclareol-derived | MCF-7 (Breast) | 50 | [2] |
| Heck Product of Manoyl Oxide (Compound 9) | Heck-Coupled Manoyl Oxide Analog | MCF-7 (Breast) | 2.0 | [2] |
| Heck Product of Manoyl Oxide (Compound 15) | Heck-Coupled Manoyl Oxide Analog | MCF-7 (Breast) | 0.256 | [2] |
| Heck Product of Manoyl Oxide (Compound 16) | Heck-Coupled Manoyl Oxide Analog | MCF-7 (Breast) | 0.413 | [2] |
Key Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of Sclareol and its derivatives are mediated through the modulation of several key signaling pathways implicated in cancer cell survival and proliferation. A significant mechanism involves the inhibition of the MAPK/ERK signaling cascade, a critical pathway often dysregulated in cancer.[5] Sclareol has been shown to decrease the phosphorylation of MEK and ERK, leading to the blockage of downstream signaling.[6]
Furthermore, some derivatives, such as 15-(4-fluorophenyl)sclareol (SS-12), have been found to interact with Bcl-2 and Beclin 1 BH3 domain proteins, thereby modulating autophagy and apoptosis.[3] Another identified mechanism is the upregulation of the tumor suppressor caveolin-1 (Cav1), which in turn can sensitize cancer cells to other chemotherapeutic agents.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of Sclareol derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the Sclareol derivatives and a vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8][9]
Western Blot Analysis for ERK Phosphorylation
To investigate the effect of Sclareol derivatives on the MAPK/ERK pathway, Western blotting is performed to detect the phosphorylation status of ERK.
Protocol:
-
Cell Lysis: After treatment with Sclareol derivatives, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK (p-ERK) overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to normalize the p-ERK signal.[10]
Structure-Activity Relationship
The anti-proliferative activity of Sclareol derivatives is significantly influenced by their chemical structure. Key findings on the structure-activity relationship (SAR) include:
-
Tertiary Hydroxyl Groups: The presence of the two tertiary hydroxyl groups in the Sclareol scaffold is considered crucial for its cytotoxic activity. The conversion of Sclareol to manoyl oxide, which lacks one of these hydroxyls, results in a significant decrease in activity.[2][11]
-
Modifications at the Side Chain: The introduction of aryl groups at the Δ14,15 double bond via Heck coupling has been shown to dramatically increase anti-proliferative potency. For example, the 15-(4-fluorophenyl)sclareol (SS-12) derivative exhibited an IC50 value orders of magnitude lower than the parent Sclareol against PC-3 prostate cancer cells.[2][3]
This comparative guide underscores the potential of Sclareol and its derivatives as a promising class of anti-cancer compounds. The significantly enhanced potency of certain synthetic analogs warrants further investigation and development in the pursuit of novel cancer therapeutics.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and Synthesis of Antitumor Heck-Coupled Sclareol Analogues: Modulation of BH3 Family Members by SS-12 in Autophagy and Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sclareol inhibits cell proliferation and sensitizes cells to the antiproliferative effect of bortezomib via upregulating the tumor suppressor caveolin-1 in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Sclareol's Inhibitory Effect on CaV1.3 Calcium Channels: A Comparative Analysis
A critical evaluation of Sclareol's potency and selectivity against alternative CaV1.3 channel inhibitors for researchers and drug development professionals.
Recent investigations into the therapeutic potential of targeting the CaV1.3 subtype of L-type calcium channels for neurological disorders, such as Parkinson's disease, have brought several compounds into the spotlight. Among these, the natural diterpene Sclareol has been a subject of conflicting reports regarding its selectivity as a CaV1.3 inhibitor. This guide provides a comprehensive comparison of Sclareol with other known CaV1.3 inhibitors, supported by experimental data, to offer clarity to researchers in the field.
Executive Summary
While initial studies suggested Sclareol as a selective inhibitor of CaV1.3 channels, subsequent and more direct electrophysiological evaluations have demonstrated that it is a non-selective inhibitor , exhibiting similar potency for both CaV1.2 and CaV1.3 channels. Furthermore, Sclareol also appears to inhibit other voltage-gated calcium channels, such as CaV2.3. In contrast, established dihydropyridine (DHP) blockers like Isradipine and Nimodipine, although also not selective, provide a well-characterized, albeit more potent, alternative for blocking CaV1.3 channels. The quest for a truly selective CaV1.3 inhibitor remains an active area of research, with some novel compounds showing promise.
Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Sclareol and other selected compounds on CaV1.3 and CaV1.2 channels, as determined by whole-cell patch-clamp experiments.
| Compound | CaV1.3 IC50 (µM) | CaV1.2 IC50 (µM) | Selectivity (CaV1.2/CaV1.3) | Reference |
| Sclareol | 16.3 | 12.5 | ~0.77 | [1][2] |
| Isradipine | ~1.5 (approx.) | ~0.15 (approx.) | ~0.1 | [3] |
| Nimodipine | 2.7 | ~0.14 (approx.) | ~0.05 | [4] |
| Compound 8 | 24.3 | >100 (low affinity) | >4.1 | [5][6] |
Note: IC50 values can vary depending on experimental conditions, such as holding potential and cell type.
The data clearly indicates that Sclareol inhibits both CaV1.3 and CaV1.2 channels with similar potency, making its use as a selective tool for studying CaV1.3 function questionable.[1][2][7] In contrast, while DHPs like Isradipine and Nimodipine also lack selectivity, they are significantly more potent than Sclareol.[3][4] A pyrimidine-2,4,6-trione derivative, referred to as "compound 8", has been reported as a more selective, though less potent, CaV1.3 antagonist.[5][6]
Experimental Protocols
The validation of the inhibitory effects of these compounds on CaV1.3 channels predominantly relies on the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel activity in living cells.
Standard Whole-Cell Patch-Clamp Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are commonly used for their low endogenous ion channel expression. Cells are transiently transfected with plasmids encoding the alpha-1 subunit of the human CaV1.3 channel (CACNA1D), along with auxiliary beta (β) and alpha-2-delta (α2δ) subunits to ensure proper channel assembly and trafficking to the cell membrane.
-
Electrophysiological Recording:
-
Pipette Solution (Intracellular): Contains a high concentration of a cesium salt (e.g., Cs-methanesulfonate) to block potassium channels, along with EGTA to chelate intracellular calcium, and ATP and GTP to support cellular metabolism.
-
Bath Solution (Extracellular): Contains a high concentration of a divalent cation as the charge carrier, typically Barium (Ba²⁺) or Calcium (Ca²⁺), along with other salts to maintain osmotic balance and pH.
-
Voltage Protocol: The cell membrane is held at a negative potential (e.g., -80 mV) to keep the channels in a closed state. Depolarizing voltage steps (e.g., to +10 mV) are then applied to elicit channel opening and the influx of the charge carrier, which is measured as an inward current.
-
-
Drug Application: The compound of interest (e.g., Sclareol) is dissolved in the extracellular solution and perfused onto the cell. The reduction in the measured current in the presence of the compound is used to quantify its inhibitory effect.
-
Data Analysis: Concentration-response curves are generated by applying a range of compound concentrations and fitting the data to the Hill equation to determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving CaV1.3 channels and the typical experimental workflow for validating an inhibitor.
Caption: Simplified signaling pathway of CaV1.3 calcium channels.
Caption: Workflow for validating CaV1.3 channel inhibitors.
Conclusion
The available evidence strongly indicates that Sclareol is not a selective inhibitor of CaV1.3 calcium channels.[1][2][7][8] Researchers aiming to specifically probe the function of CaV1.3 should exercise caution when using Sclareol and consider its effects on other L-type and voltage-gated calcium channels. While established dihydropyridines offer more potent, albeit non-selective, inhibition, the development of highly selective CaV1.3 antagonists remains a critical goal for advancing our understanding of this channel's role in health and disease and for the development of targeted therapeutics. The use of rigorous electrophysiological techniques, as detailed in this guide, is paramount for the accurate characterization of any potential CaV1.3 inhibitor.
References
- 1. Sclareol and cinnarizine are non-selective inhibitors of voltage-gated Cav1.3 L-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cav1.3‐selective inhibitors of voltage‐gated L‐type Ca2+ channels: Fact or (still) fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal CaV1.3α1 L-Type Channels Activate at Relatively Hyperpolarized Membrane Potentials and Are Incompletely Inhibited by Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CaV1.3-selective L-type calcium channel antagonists as potential new therapeutics for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modest CaV1.342-selective inhibition by compound 8 is β-subunit dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sclareol and cinnarizine are non-selective inhibitors of voltage-gated Cav1.3 L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sclareol and Manool: Diterpene Products in Focus
In the landscape of natural product research, diterpenes represent a class of chemical compounds with significant therapeutic potential. Among these, Sclareol and Manool, two structurally related labdane diterpenes, have garnered considerable attention for their diverse biological activities. This guide provides a comprehensive head-to-head comparison of Sclareol and Manool, presenting their physicochemical properties, biological effects supported by experimental data, and the underlying molecular mechanisms. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Physicochemical Properties
Sclareol and Manool share a common labdane diterpene skeleton but differ in their functional groups, which influences their physical and chemical characteristics. A summary of their key physicochemical properties is presented in Table 1.
| Property | Sclareol | Manool |
| Molecular Formula | C₂₀H₃₆O₂[1] | C₂₀H₃₄O[2] |
| Molecular Weight | 308.5 g/mol [1] | 290.5 g/mol |
| Appearance | White crystals or pellets[1] | White to off-white solid |
| Melting Point | 101-103 °C | 51 °C |
| Boiling Point | >340 °C | 367-368 °C[3] |
| Solubility | Soluble in ethanol and oil; practically insoluble in water[1] | Soluble in DMSO |
Biological Activities: A Comparative Overview
Both Sclareol and Manool exhibit a range of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied.
Anticancer Activity
Sclareol has demonstrated broad-spectrum anti-cancer activity against various cancer cell lines, including lung, colon, and breast cancer.[4] It is known to inhibit cell proliferation, induce cell cycle arrest at the G0/G1 phase, and trigger apoptosis.[4] Manool also displays selective cytotoxicity against cancer cells, arresting the cell cycle at the G2/M phase.[2]
A direct comparison of their cytotoxic effects is challenging due to variations in experimental conditions across different studies. However, available data on their half-maximal inhibitory concentrations (IC₅₀) provide valuable insights into their potency (Table 2).
Table 2: Comparative Cytotoxicity (IC₅₀) of Sclareol and Manool against Various Cancer Cell Lines
| Cell Line | Compound | IC₅₀ | Reference |
| HeLa (Cervical Cancer) | Manool | 6.7 µg/mL | [5] |
| U343 (Glioblastoma) | Manool | 6.7 µg/mL | [5] |
| A549 (Lung Cancer) | Sclareol | 19 µg/mL (as SLN) | |
| MCF-7 (Breast Cancer) | Sclareol | 2.0 µM | [6][7] |
| MG63 (Osteosarcoma) | Sclareol | 14 µM | |
| HCT116 (Colon Cancer) | Sclareol | 100 µM (induces apoptosis) | |
| B16F10 (Murine Melanoma) | Manool | 18.2 µg/mL (48h) | [8] |
| A375 (Human Melanoma) | Manool | 17.6 µg/mL (48h) | [8] |
Note: Direct comparison should be made with caution as experimental conditions such as incubation time and assay methods may vary between studies.
Anti-inflammatory Activity
Sclareol has well-documented anti-inflammatory properties, demonstrated in both in vitro and in vivo models.[9] It has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[10] The anti-inflammatory mechanisms of Manool are also recognized, with studies indicating its ability to reduce edema and the levels of eicosanoid mediators. While quantitative comparative data is limited, both compounds show promise as anti-inflammatory agents.
Mechanistic Insights: Signaling Pathways
The biological effects of Sclareol and Manool are mediated through the modulation of key signaling pathways involved in cell growth, survival, and inflammation.
Sclareol's Mechanism of Action
Sclareol exerts its anticancer and anti-inflammatory effects by targeting multiple signaling cascades. Notably, it has been shown to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[11] The inhibition of these pathways leads to a reduction in the expression of pro-inflammatory cytokines and enzymes, as well as the induction of apoptosis in cancer cells. Furthermore, Sclareol can interact with and inhibit COX-1 and COX-2 receptors, contributing to its anti-inflammatory effects.
Caption: Sclareol's anti-inflammatory and apoptotic signaling pathways.
Manool's Mechanism of Action
The precise signaling pathways modulated by Manool are less characterized compared to Sclareol. However, its cytotoxic effects are known to be associated with the induction of G2/M phase cell cycle arrest.[2] Its anti-inflammatory actions are thought to be mediated by a reduction in eicosanoid mediators. Further research is required to fully elucidate the molecular targets and signaling cascades affected by Manool.
Biosynthesis and Production
Sclareol is predominantly isolated from the essential oil of Salvia sclarea (clary sage).[4] Manool is also a natural product, found as a minor diterpene in Salvia sclarea and as a major component in other Salvia species.[12] Interestingly, there is a biosynthetic link between the two compounds. The biosynthesis of Sclareol involves the cyclization of geranylgeranyl diphosphate (GGPP) to labda-13-en-8-ol diphosphate (LPP), which is then converted to Sclareol. A parallel pathway can lead to the formation of copalyl diphosphate (CPP), which is a precursor to Manool.[13][14]
Caption: Biosynthetic pathway of Sclareol and Manool.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental protocols are crucial. Below are outlines for key assays used to evaluate the cytotoxic and anti-inflammatory activities of Sclareol and Manool.
Cytotoxicity Assay (XTT Assay)
This assay is commonly used to assess cell viability and proliferation.[15]
Workflow:
References
- 1. Sclareol | C20H36O2 | CID 163263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. manool, 596-85-0 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hemisynthesis and cytotoxic evaluation of manoyl oxide analogs from sclareol: effect of two tertiary hydroxyls & Heck coupling on cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea(L.) and their relevance for perfume manufacture [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
Assessing the Drug-Likeness of Sclareol and its Synthetic Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sclareol, a natural diterpene alcohol extracted from Salvia sclarea (clary sage), has garnered significant attention in the scientific community for its diverse pharmacological activities. These include anti-tumor, anti-inflammatory, antimicrobial, and neuroprotective effects, positioning it as a promising scaffold for drug discovery. This guide provides a comprehensive assessment of the drug-likeness of Sclareol and its key synthetic analogues, offering a comparative analysis of their physicochemical properties and biological activities supported by experimental data.
Physicochemical Properties and Drug-Likeness Assessment
A key initial step in drug development is the evaluation of a compound's drug-likeness, often assessed using Lipinski's Rule of Five. This rule predicts the oral bioavailability of a molecule based on its physicochemical properties. A compound is considered to have favorable drug-like properties if it meets the following criteria:
-
Molecular Weight (MW): ≤ 500 Da
-
Logarithm of the n-octanol/water partition coefficient (logP): ≤ 5
-
Hydrogen Bond Donors (HBD): ≤ 5
-
Hydrogen Bond Acceptors (HBA): ≤ 10
The table below summarizes the calculated physicochemical properties of Sclareol and its prominent synthetic analogues, providing a comparative view of their adherence to Lipinski's Rule of Five.
| Compound | Molecular Formula | Molecular Weight (Da) | XLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| Sclareol | C₂₀H₃₆O₂ | 308.5 | 5.5 | 2 | 2 | 1 (XLogP > 5) |
| Sclareolide | C₁₆H₂₆O₂ | 250.4 | 3.5 | 0 | 2 | 0 |
| Ambroxide | C₁₆H₂₈O | 236.4 | 4.7 | 0 | 1 | 0 |
| Sclareol oxide | C₁₈H₃₀O | 262.4 | 5.7 | 0 | 1 | 1 (XLogP > 5) |
| Sclareol glycol | C₁₆H₃₀O₂ | 254.4 | 3.4 | 2 | 2 | 0 |
Data sourced from PubChem and other chemical databases.
As indicated in the table, Sclareol itself presents one violation of Lipinski's rule due to its high lipophilicity (XLogP > 5). While not an absolute disqualifier, this suggests potential challenges with aqueous solubility and bioavailability. In contrast, its synthetic derivatives, Sclareolide, Ambroxide, and this compound, all fall within the desirable drug-like space with no violations. Sclareol oxide, similar to the parent compound, also has an elevated XLogP value.
Comparative Biological Activities
The modification of the Sclareol scaffold has led to the development of analogues with altered and, in some cases, enhanced biological activities. The following table provides a comparison of the reported biological effects of Sclareol and its derivatives.
| Compound | Biological Activity | Reported IC₅₀/EC₅₀ Values (if available) |
| Sclareol | Anticancer, Anti-inflammatory, Antimicrobial, Neuroprotective | Varies depending on cell line and assay. |
| Sclareolide | Anticancer, Antifungal | IC₅₀ values against various cancer cell lines. |
| Sclareolide-Indole Conjugates | Anticancer (potent apoptosis inducers) | IC₅₀ values in the low micromolar range against K562 and MV4-11 cancer cell lines[1][2][3][4]. |
| Ambroxide | Primarily used as a fragrance and fixative | Limited publicly available data on potent bioactivity. |
| Sclareol oxide | Fragrance ingredient | Limited publicly available data on potent bioactivity. |
| This compound | Anxiogenic, adaptogenic, and memory-facilitator effects | Data primarily from in vivo studies. |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for key experimental assays are provided below.
In Silico ADMET Prediction Protocol
In silico (computer-based) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial first step in evaluating the drug-likeness of a compound.
-
Compound Structure Preparation:
-
Obtain the 2D or 3D structure of the molecule of interest (e.g., in SDF or SMILES format).
-
Ensure the structure is correctly represented, including appropriate protonation states at physiological pH (7.4).
-
-
Selection of Prediction Software:
-
Utilize established and validated software platforms for ADMET prediction. Examples include SwissADME, pkCSM, or commercial packages like Schrödinger's QikProp or Dassault Systèmes' BIOVIA Discovery Studio.
-
-
Calculation of Physicochemical Properties:
-
Input the prepared molecular structure into the chosen software.
-
Calculate key physicochemical descriptors relevant to ADMET properties, including:
-
Molecular Weight (MW)
-
logP (lipophilicity)
-
Topological Polar Surface Area (TPSA)
-
Number of Hydrogen Bond Donors and Acceptors
-
Number of Rotatable Bonds
-
-
-
Prediction of ADMET Properties:
-
Absorption: Predict human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor status.
-
Distribution: Predict blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (VDss).
-
Metabolism: Predict cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and substrate status.
-
Excretion: Predict total clearance and renal organic cation transporter (OCT2) substrate status.
-
Toxicity: Predict AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity, and skin sensitization.
-
-
Analysis and Interpretation:
-
Analyze the predicted ADMET profile in the context of the intended therapeutic application.
-
Compare the predicted properties to established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).
-
Identify potential liabilities that may require chemical modification to improve the compound's pharmacokinetic and safety profile.
-
Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (Sclareol or its analogues) in a suitable solvent (e.g., DMSO) and then in cell culture medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Sclareol Bioconversion in Engineered and Wild-Type Yeast Strains
For Researchers, Scientists, and Drug Development Professionals
The diterpenoid sclareol, a key precursor for the synthesis of the valuable fragrance compound Ambrox®, is a target of significant interest for biotechnological production. Various yeast species have been explored as microbial cell factories for both the de novo synthesis of sclareol and its bioconversion into other high-value molecules. This guide provides a comparative analysis of the performance of different yeast strains in sclareol bioconversion, supported by quantitative data and detailed experimental protocols.
Quantitative Performance of Yeast Strains in Sclareol Production and Bioconversion
The efficiency of sclareol production and biotransformation varies significantly across different yeast species and engineered strains. The following tables summarize the key quantitative data from published studies.
| Yeast Strain | Engineering Strategy | Product | Titer/Yield | Reference |
| Saccharomyces cerevisiae | Modular metabolic engineering to rewire cellular metabolism. | Sclareol | 11.4 g/L | [1][2][3] |
| Saccharomyces cerevisiae | High-density culture with dissolved oxygen feedback control. | Sclareol | 408 mg/L | [4][5] |
| Yarrowia lipolytica | Construction of a de novo sclareol biosynthetic pathway and optimization of enzyme interactions. | Sclareol | 12.9 g/L (in 5-L bioreactor) | [6] |
| Yarrowia lipolytica | Combinatorial metabolic engineering. | Sclareol | 2656.20 ± 91.30 mg/L (in shake flasks) | [7][8] |
Table 1: Comparison of Sclareol Production in Engineered Yeast Strains. This table highlights the high titers of sclareol achieved through metabolic engineering in S. cerevisiae and Y. lipolytica.
| Yeast Strain | Bioconversion Reaction | Product | Titer/Yield/Conversion Rate | Reference |
| Cryptococcus albidus ATCC 20918 | Sclareol → Sclareolide (in co-culture with S. cerevisiae) | Sclareolide | 626.3 mg/L | [9] |
| Filobasidium magnum JD1025 | Sclareol → Sclareolide | Sclareolide | 21.62 g/L (88.79% conversion rate) | [10][11] |
| Hyphozyma roseoniger | Sclareol → Ambradiol | Ambradiol | Intermediate in the synthesis of ambrafuran. | [12][13][14] |
| Aspergillus tubingensis (endophyte from Salvia sclarea) | Sclareol → labd-14-ene-3β,8α,13β-triol and 8α,13β-dihydroxylabd-14-en-3-one | Hydroxylated and carbonylated sclareol derivatives | Not quantified |
Table 2: Comparison of Sclareol Bioconversion by Different Yeast and Fungal Strains. This table showcases the diversity of biotransformation products obtained from sclareol using various microbial catalysts.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide an overview of the experimental protocols for sclareol production and a generalized protocol for comparative metabolomics analysis.
Protocol for Sclareol Production in Engineered Saccharomyces cerevisiae
This protocol is based on the methods described for high-titer sclareol production.[1][2]
-
Strain Construction:
-
The sclareol biosynthesis pathway from Salvia sclarea, consisting of labdenediol diphosphate synthase (LPPS) and terpene synthase (TPS), is introduced into S. cerevisiae.
-
Key enzymes in the mevalonate (MVA) pathway are overexpressed to increase the precursor (geranylgeranyl pyrophosphate, GGPP) supply.
-
Fusion proteins of LPPS and TPS can be constructed to improve substrate channeling.
-
Competing pathways, such as sterol biosynthesis, may be downregulated.
-
-
Culture Conditions:
-
Seed Culture: Inoculate a single colony into YPD medium (1% yeast extract, 2% peptone, and 2% glucose) and grow at 30°C.
-
Fermentation: Use a minimal medium containing (per liter): 2.5 g (NH₄)₂SO₄, 14.4 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 20 g glucose, trace metals, and vitamin solutions.
-
For high-density cultures, a fed-batch strategy with a controlled feed of a concentrated glucose/ethanol mixture is employed in a bioreactor. Dissolved oxygen is maintained at a set level (e.g., 20%) by controlling the agitation speed and aeration rate.
-
-
Product Extraction and Analysis:
-
An organic solvent (e.g., dodecane) is typically added to the culture medium to capture the produced sclareol.
-
The dodecane layer is collected, and sclareol is quantified using Gas Chromatography-Mass Spectrometry (GC-MS).
-
An internal standard (e.g., 1-heptadecanol) is used for accurate quantification.
-
Protocol for Comparative Metabolomics of Yeast Strains
This generalized protocol is designed for a comparative analysis of the metabolomes of different yeast strains during sclareol bioconversion.
-
Cell Culture and Sampling:
-
Cultivate the different yeast strains under identical, controlled conditions (medium, temperature, aeration).
-
For bioconversion studies, introduce sclareol at a specific growth phase.
-
Collect cell samples at various time points post-sclareol addition.
-
Rapidly quench metabolic activity by transferring a defined volume of cell culture into a cold quenching solution (e.g., -40°C 60% methanol).
-
-
Metabolite Extraction:
-
Centrifuge the quenched cell suspension at low temperature to pellet the cells.
-
Wash the cell pellet with a cold buffer to remove extracellular metabolites.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., acetonitrile/methanol/water) or boiling ethanol.
-
Cell disruption can be enhanced by methods such as bead beating.
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
-
-
Sample Derivatization (for GC-MS):
-
Dry the metabolite extract under vacuum.
-
Derivatize the dried sample to increase the volatility of the metabolites. A common method is two-step derivatization involving methoximation followed by silylation.
-
-
Metabolite Analysis:
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Separate metabolites on a suitable capillary column (e.g., DB-5ms).
-
Identify metabolites by comparing their mass spectra and retention times to a reference library (e.g., NIST).
-
-
NMR Spectroscopy:
-
Resuspend the dried metabolite extract in a deuterated buffer.
-
Acquire 1D and 2D NMR spectra.
-
Identify and quantify metabolites using spectral databases and specialized software.
-
-
-
Data Analysis:
-
Process the raw data (peak picking, alignment, normalization).
-
Perform statistical analysis (e.g., Principal Component Analysis (PCA), Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA)) to identify significant differences in the metabolomes of the different yeast strains.
-
Map the differentially expressed metabolites onto metabolic pathways to understand the metabolic response to sclareol bioconversion.
-
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding complex biological processes and experimental designs.
Caption: De novo biosynthesis pathway of sclareol in engineered yeast.
References
- 1. Yeast Metabolomics: Sample Preparation for a GC/MS-Based Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. NMR analysis of budding yeast metabolomics: a rapid method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR analysis of budding yeast metabolomics: a rapid method for sample preparation - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. Metabolite Extraction from Saccharomyces cerevisiae for Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Metabolomics of Saccharomyces Cerevisiae Using Liquid Chromatography Coupled with Tandem Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 9. Yeast metabolomics: sample preparation for a GC/MS-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Metabolomic, Lipidomic and Microscopic Profiling of Yarrowia lipolytica during Lipid Accumulation Identifies Targets for Increased Lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 12. A Yeast Metabolite Extraction Protocol Optimised for Time-Series Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.ul.ie [pure.ul.ie]
- 14. Metabolomic elucidation of the effects of media and carbon sources on fatty acid production by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Power of Sclareol: A Comparative Guide to its Mechanism of Action in Cancer Cells
For researchers, scientists, and drug development professionals, this guide offers an in-depth validation of sclareol's mechanism of action in cancer cell apoptosis. Through objective comparisons with established chemotherapeutic agents and supported by experimental data and detailed protocols, this document serves as a valuable resource for evaluating the therapeutic potential of this natural diterpene.
Sclareol, a natural diterpene alcohol found in Salvia sclarea (clary sage), has emerged as a promising anti-cancer agent due to its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This guide provides a comprehensive overview of the molecular mechanisms underlying sclareol-induced apoptosis, benchmarked against well-known chemotherapeutic drugs: Paclitaxel, Doxorubicin, Vincristine, and Cisplatin.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for sclareol and its counterparts across a range of cancer cell lines, providing a quantitative basis for comparison.
| Compound | Cancer Cell Line | IC50 Value | Exposure Time | Citation |
| Sclareol | MG63 (Osteosarcoma) | 11.0 µM | Not Specified | [1] |
| A549 (Lung) | 19 µg/mL (approx. 62 µM) | Not Specified | [2] | |
| A549 (Lung, Hypoxia) | 8 µg/mL (approx. 26 µM) | 48h | [3] | |
| MCF-7 (Breast) | 27.65 µM | Not Specified | [4] | |
| Paclitaxel | MCF-7 (Breast) | 14.01 nM | 72h | [5] |
| MDA-MB-231 (Breast) | IC50 values reported | Not Specified | [6] | |
| SK-BR-3 (Breast) | IC50 values reported | 72h | [7][8] | |
| A549 (Lung) | 40 nM | Not Specified | [9] | |
| Doxorubicin | MCF-7 (Breast) | 2.50 µM | Not Specified | [10] |
| A549 (Lung) | > 20 µM | Not Specified | [10] | |
| HeLa (Cervical) | 2.92 µM | Not Specified | [10] | |
| HepG2 (Liver) | 12.18 µM | Not Specified | [10] | |
| Vincristine | MCF-7 (Breast) | 5 nM | Not Specified | [9] |
| A549 (Lung) | 40 nM | Not Specified | [9] | |
| UKF-NB-3 (Neuroblastoma) | IC50 values varied | 120h | [11] | |
| MCF-7 (VCR-resistant) | 10,574 nM | Not Specified | [12] | |
| Cisplatin | A549 (Lung) | 10.91 µM | 24h | [13] |
| A549 (Lung) | 7.49 µM | 48h | [13] | |
| SKOV-3 (Ovarian) | 2 to 40 µM | 24h | [14] | |
| HepG2 (Liver) | IC50 values reported | 48h & 72h | [15] |
Mechanisms of Apoptosis Induction: A Head-to-Head Comparison
Sclareol orchestrates cancer cell death through a multi-faceted approach, primarily by triggering the intrinsic apoptotic pathway. This is characterized by the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases. The following table compares the known apoptotic mechanisms of sclareol with the selected chemotherapeutic agents.
| Feature | Sclareol | Paclitaxel | Doxorubicin | Vincristine | Cisplatin |
| Primary Target | Mitochondria, STAT3, MAPK/ERK | Microtubules | DNA (Topoisomerase II inhibitor) | Microtubules | DNA |
| Effect on Bcl-2 Family | ↑ Bax, ↓ Bcl-2 | ↑ Bax, ↓ Bcl-2[16][17] | ↑ Bax, ↓ Bcl-2 | Inactivation of Bcl-2/Bcl-xL | Modulates Bcl-2 family |
| Caspase Activation | ↑ Caspase-3, -8, -9[4] | ↑ Cleaved Caspase-3[16] | ↑ Caspase-3, -8[18][19] | ↑ Caspase-3, -9 | ↑ Cleaved Caspase-3, -9[20] |
| p53 Involvement | Both dependent and independent pathways | p53-independent apoptosis enhancement by Bax[21][22] | p53-dependent and independent pathways | p53-dependent mitotic surveillance[23][24] | p53 activation[20] |
| Other Signaling Pathways | ↓ STAT3 phosphorylation, ↓ MAPK/ERK signaling | ↑ ROS, ↓ AKT/MAPK signaling[16] | ↑ ROS | Not specified | ↑ MAPK/ERK signaling[20][25][26][27][28] |
Visualizing the Molecular Cascade
To elucidate the complex interactions involved in sclareol-induced apoptosis and the experimental procedures for its validation, the following diagrams are provided.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed protocols for the key experiments cited in the validation of sclareol's apoptotic mechanism.
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of sclareol or the comparative drug and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V/PI Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI), a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis for Bcl-2 Family Proteins and Caspases
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This technique is crucial for observing changes in the expression levels of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.
Protocol:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression.
Caspase-3 Activity Assay
Principle: This is a fluorometric or colorimetric assay that measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade. The assay utilizes a specific caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC) that is cleaved by active caspase-3 to produce a detectable colorimetric or fluorescent signal.
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates from treated and control cells as for Western blotting.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.
Conclusion
The data presented in this guide strongly support the pro-apoptotic activity of sclareol in various cancer cell lines. Its mechanism of action, centered on the intrinsic apoptotic pathway, offers a compelling rationale for its further investigation as a potential chemotherapeutic agent. While the IC50 values of sclareol are generally higher than those of conventional chemotherapy drugs, its natural origin and distinct signaling pathway modulation may offer advantages in terms of reduced side effects and potential for synergistic combinations. The provided experimental protocols offer a robust framework for researchers to independently validate these findings and further explore the therapeutic promise of sclareol.
References
- 1. The study of sclareol in inhibiting proliferation of osteosarcoma cells by apoptotic induction and loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. scribd.com [scribd.com]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Downregulation of doxorubicin-induced myocardial apoptosis accompanies postnatal heart maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cisplatin Induces Kidney Cell Death via ROS-dependent MAPK Signaling Pathways by Targeting Peroxiredoxin I and II in African Green Monkey (Chlorocebus aethiops sabaeus) Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BAX enhances paclitaxel-induced apoptosis through a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Disruption of p53 function in immortalized human cells does not affect survival or apoptosis after taxol or vincristine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. synthego.com [synthego.com]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Sclareol Showdown: Nanoparticle Encapsulation Enhances In Vivo Efficacy Over Free Form
A comparative analysis of experimental data reveals that delivering sclareol via nanoparticle formulations significantly improves its therapeutic effects in vivo compared to the administration of free sclareol. This enhanced efficacy is attributed to improved bioavailability and targeted delivery, leading to better management of metabolic disorders and potentially other conditions. Sclareol-loaded nanoparticles have demonstrated superior performance in improving metabolic profiles in obese mice, showcasing the potential of nanodelivery systems in enhancing the therapeutic index of this bioactive diterpene.
Sclareol, a natural diterpene alcohol, is recognized for its anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] However, its hydrophobic nature and poor water solubility can limit its bioavailability and therapeutic application in vivo.[3] To overcome these limitations, researchers have explored the use of nanoparticle-based delivery systems. This guide provides a comparative overview of the in vivo efficacy of free sclareol versus sclareol-loaded nanoparticles, supported by experimental data and detailed methodologies.
Superior Metabolic Improvements with Sclareol-Loaded Nanoparticles
A key in vivo study highlights the superior efficacy of sclareol-loaded lipid nanoparticles (L-Sc) in a model of obesity.[1][2] In this study, Swiss male mice were fed a high-fat diet to induce obesity and then treated daily for 30 days with either free sclareol (Sc), sclareol-loaded lipid nanoparticles (L-Sc), or blank lipid nanoparticles (L).[1][2] The results, summarized in the table below, demonstrate that the nanoparticle formulation was significantly more effective in improving the metabolic profile of the obese mice.
| Parameter | Free Sclareol (Sc) | Sclareol-Loaded Lipid Nanoparticle (L-Sc) | Key Findings |
| Adiposity | Moderate Decrease | Significant Decrease | L-Sc was more effective at reducing adipose tissue.[1][2] |
| Insulin Sensitivity | Moderate Improvement | Significant Amelioration | Nanoparticle formulation led to better insulin sensitivity.[1][2] |
| Glucose Tolerance | Moderate Improvement | Significant Amelioration | L-Sc showed superior effects on glucose tolerance.[1][2] |
| HDL Plasma Levels | Moderate Increase | Significant Increase | Sclareol nanoparticles were more effective in raising HDL cholesterol.[1][2] |
| Gene Expression (NF-κB, MCP-1, SREBP-1) | Moderate Decrease | Significant Decrease | L-Sc led to a greater reduction in the expression of pro-inflammatory and adipogenesis-related markers.[1][2][4][5] |
Enhanced Anti-Cancer Cytotoxicity with Nanoformulations
While direct in vivo comparative studies on anti-cancer efficacy are less detailed in the provided literature, in vitro evidence strongly suggests that nanoparticle encapsulation enhances the cytotoxic effects of sclareol against various cancer cell lines.[3][4] For instance, sclareol-loaded zein nanoparticles (sclarein) showed increased cytotoxicity at lower concentrations compared to free sclareol in cancer cells.[3] This is attributed to enhanced cellular uptake of the nanoparticles.[3] Similarly, liposome-incorporated sclareol was found to suppress tumor development in a mouse xenograft model, whereas free sclareol was incapable of inhibiting tumor growth under the same conditions.[6] Nanostructured lipid carriers (NLCs) loaded with sclareol also demonstrated higher anti-proliferative effects against breast and colon cancer cells compared to the plain drug.[4][5][7]
Experimental Protocols
In Vivo Study of Metabolic Profile in Obese Mice
-
Animal Model: Swiss male mice were used.
-
Obesity Induction: Mice were fed a high-fat diet (HFD) to induce obesity. A control group was fed a standard diet (STD).
-
Treatment Groups: After obesity induction, the HFD group was divided into three treatment sub-groups:
-
Free Sclareol (Sc)
-
Sclareol-loaded lipid nanoparticle (L-Sc)
-
Blank lipid nanoparticle (L)
-
-
Administration: Treatments were administered daily for 30 days.
-
Analysis: At the end of the treatment period, various metabolic parameters were assessed, including adiposity, insulin sensitivity, glucose tolerance, and plasma HDL levels. Gene expression analysis for NF-κB, MCP-1, and SREBP-1 was also performed.[1][2]
Preparation of Sclareol-Loaded Lipid Nanoparticles
While the exact protocol for the in vivo study is not detailed in the snippets, a general approach for preparing solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) involves:
-
Lipid Phase Preparation: Sclareol and a solid lipid (e.g., Compritol 888 ATO) are melted at a temperature above the lipid's melting point. For NLCs, a liquid lipid (e.g., oleic acid) is also added to the lipid phase.
-
Aqueous Phase Preparation: A surfactant (e.g., Tween 80) is dissolved in hot distilled water.
-
Emulsification: The hot lipid phase is dispersed into the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: The coarse emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range. The resulting nanoemulsion is cooled down, leading to the recrystallization of the lipid matrix and the formation of SLNs or NLCs.
-
Purification: The nanoparticle dispersion may be purified to remove excess surfactant and unencapsulated drug.
Signaling Pathways Modulated by Sclareol
Sclareol exerts its biological effects by modulating several key signaling pathways. The enhanced delivery of sclareol via nanoparticles is expected to amplify its impact on these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Sclareol-loaded lipid nanoparticles improved metabolic profile in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SCLAREIN (SCLAREol contained in zeIN) nanoparticles: Development and characterization of an innovative natural nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. pharmaexcipients.com [pharmaexcipients.com]
Comparative evaluation of different promoters for Sclareol synthesis in yeast
For Researchers, Scientists, and Drug Development Professionals
The microbial production of sclareol, a valuable diterpenoid used in the fragrance industry and as a precursor for the synthesis of Ambrox®, presents a promising alternative to its extraction from the clary sage plant (Salvia sclarea). Yeast, particularly Saccharomyces cerevisiae and Yarrowia lipolytica, have emerged as robust chassis organisms for metabolic engineering of sclareol production. A critical factor in achieving high yields is the selection of appropriate promoters to drive the expression of the key enzymes in the sclareol biosynthesis pathway: labdane-diol diphosphate synthase (LPPS) and sclareol synthase (TPS or SsSCLS). This guide provides a comparative evaluation of different promoters used for this purpose, supported by experimental data from various studies.
Performance Comparison of Promoters for Sclareol Synthesis
The selection of a promoter is a crucial step in the metabolic engineering of yeast for sclareol production. The ideal promoter should provide the optimal level of gene expression to balance the metabolic flux towards sclareol without imposing an excessive metabolic burden on the host cell. Both constitutive and inducible promoters have been successfully employed in this context.
Constitutive Promoters: These promoters offer relatively stable gene expression throughout the cell growth cycle, which can be advantageous for consistent product formation. Commonly used strong constitutive promoters in S. cerevisiae are derived from genes involved in glycolysis, such as TDH3 (Glyceraldehyde-3-phosphate dehydrogenase 3), TEF1 (Translation elongation factor 1 alpha), and PGK1 (Phosphoglycerate kinase 1).[1][2] In Yarrowia lipolytica, the TEF1 and GPD (Glyceraldehyde-3-phosphate dehydrogenase) promoters are frequently used for strong constitutive expression.[3]
Inducible Promoters: These promoters allow for temporal control of gene expression, which can be useful to separate the growth phase from the production phase, thereby minimizing the metabolic load during growth. The galactose-inducible GAL1 and GAL10 promoters are among the strongest inducible promoters in S. cerevisiae and are tightly regulated by the presence of galactose and the absence of glucose.[4][5][6][7][8]
The following table summarizes sclareol production data from various studies employing different promoters. It is important to note that the sclareol titers are influenced by multiple factors beyond promoter choice, including the host strain, other genetic modifications (e.g., precursor pathway engineering), and cultivation conditions. Therefore, a direct comparison of titers across different studies should be made with caution. The data is presented to showcase the promoter systems that have been successfully used in the context of sclareol biosynthesis.
| Yeast Species | Promoter(s) Used for Sclareol Synthase Expression | Other Key Genetic Modifications | Sclareol Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | Not explicitly stated for sclareol synthases, but various strong promoters used for pathway engineering. | Overexpression of key enzymes for precursor biosynthesis, fusion of LPPS and TPS. | 8.96 | [9] |
| Saccharomyces cerevisiae | Not explicitly stated for sclareol synthases, but a modular approach with optimized gene expression was used. | Global metabolic rewiring to enhance acetyl-CoA and NADPH supply. | 11,400 | [10][11] |
| Yarrowia lipolytica | Not explicitly stated for sclareol synthases, but a multi-faceted engineering approach was taken. | Screening and engineering of LPPS and Scs, construction of a two-layer GGPP accumulation pathway. | 12,900 | [5] |
| Saccharomyces cerevisiae | Not explicitly stated for sclareol synthases in the abstract. | High cell density culture optimization. | 408 | [12] |
| Saccharomyces cerevisiae | Not explicitly stated for sclareol synthases in the abstract. | Co-culture with Cryptococcus albidus for sclareolide production. | 536.2 (sclareol) | [13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments involved in the comparative evaluation of promoters for sclareol synthesis in yeast.
Construction of Yeast Expression Vectors
This protocol describes the general steps for creating expression vectors containing the sclareol biosynthesis genes under the control of different promoters.
-
Promoter and Gene Amplification: Amplify the desired promoter sequences (e.g., PTDH3, PTEF1, PGAL1) and the coding sequences for LPPS and TPS/SsSCLS from genomic DNA or existing plasmids using PCR with primers containing appropriate restriction sites or homology arms for assembly.
-
Vector Backbone Preparation: Digest a suitable yeast expression vector (e.g., a pRS series plasmid for S. cerevisiae or a pYLEX-based vector for Y. lipolytica) with the corresponding restriction enzymes.
-
Ligation or Assembly: Ligate the amplified promoter and gene fragments into the prepared vector backbone using T4 DNA ligase or assemble them using methods like Gibson Assembly or yeast homologous recombination.
-
Transformation into E. coli: Transform the ligation or assembly product into competent E. coli cells for plasmid amplification.
-
Plasmid Purification and Verification: Isolate the plasmid DNA from E. coli and verify the correct insertion of the promoter and gene fragments by restriction digestion and Sanger sequencing.
Yeast Transformation
The lithium acetate (LiAc)/single-stranded carrier DNA (ssDNA)/polyethylene glycol (PEG) method is commonly used for yeast transformation.[14][15][16]
-
Preparation of Competent Cells:
-
Inoculate a single yeast colony into 5-10 mL of YPD medium and grow overnight at 30°C with shaking.
-
Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2-0.3 and grow to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation, wash with sterile water, and then with a 0.1 M LiAc solution.
-
Resuspend the cells in a small volume of 0.1 M LiAc to make them competent.
-
-
Transformation:
-
To 50 µL of competent cells, add ~100 ng of the expression vector and 50 µg of single-stranded carrier DNA.
-
Add 300 µL of a freshly prepared PEG solution (40% w/v PEG 3350, 0.1 M LiAc, 1x TE buffer).
-
Incubate at 30°C for 30 minutes with shaking.
-
Heat shock at 42°C for 15-20 minutes.
-
-
Plating and Selection:
-
Pellet the cells by centrifugation, remove the supernatant, and resuspend in sterile water or saline.
-
Plate the cell suspension onto appropriate selective media (e.g., synthetic complete medium lacking a specific nutrient corresponding to the auxotrophic marker on the plasmid).
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
-
Yeast Cultivation for Sclareol Production
Cultivation conditions can significantly impact sclareol yield. Fed-batch fermentation is often employed to achieve high cell densities and product titers.[11][17][18]
-
Seed Culture Preparation:
-
Inoculate a single colony of the engineered yeast strain into 5-10 mL of selective medium and grow overnight at 30°C with shaking.
-
Use the seed culture to inoculate a larger volume of medium in a shake flask or a bioreactor.
-
-
Batch Phase:
-
Grow the cells in a defined minimal medium containing a limiting amount of a carbon source (e.g., glucose) at 30°C with controlled pH and aeration.
-
-
Fed-batch Phase:
-
Once the initial carbon source is depleted (as indicated by a sharp increase in dissolved oxygen), start feeding a concentrated nutrient solution containing a carbon source (e.g., glucose or a glucose/ethanol mixture) and other essential nutrients.
-
Maintain the feeding rate to control the specific growth rate and avoid the accumulation of inhibitory byproducts.
-
For inducible promoters like GAL1, the feed should contain galactose to induce gene expression.
-
-
In-situ Product Recovery:
-
Add an organic solvent overlay (e.g., dodecane) to the culture to capture the secreted sclareol, which can alleviate product toxicity and simplify downstream processing.
-
Quantification of Sclareol by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the standard method for the quantification of sclareol.[11][19][20][21]
-
Sample Preparation:
-
Extract sclareol from a known volume of the yeast culture or the organic overlay using a suitable solvent like hexane or ethyl acetate. An internal standard (e.g., sclareolide) should be added for accurate quantification.
-
If extracting from whole-cell broth, cell lysis may be required.
-
Dry the organic extract, for example, over anhydrous sodium sulfate, and concentrate it if necessary.
-
-
Derivatization (Optional but Recommended):
-
To improve the volatility and chromatographic properties of sclareol, it can be derivatized to its trimethylsilyl (TMS) ether by reacting with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Analysis:
-
Inject the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).
-
Use a temperature program that allows for the separation of sclareol from other metabolites.
-
The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of a sclareol standard.
-
Determine the concentration of sclareol in the samples by comparing the peak area of sclareol to that of the internal standard and interpolating from the standard curve.
-
Visualizations
Sclareol Biosynthesis Pathway in Engineered Yeast
The following diagram illustrates the engineered metabolic pathway for sclareol production in yeast, starting from the central metabolite acetyl-CoA.
Caption: Engineered sclareol biosynthesis pathway in yeast.
Experimental Workflow for Promoter Evaluation
This diagram outlines a typical workflow for the comparative evaluation of different promoters for sclareol synthesis.
Caption: Experimental workflow for promoter evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sequences that regulate the divergent GAL1-GAL10 promoter in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. academic.oup.com [academic.oup.com]
- 7. GAL1 Regulation | SGD [yeastgenome.org]
- 8. S. cerevisiae Yeast Gene Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 9. Genetic Analysis of Yeast Gal Regulation - H. Johnston [grantome.com]
- 10. Promoter Architecture and Promoter Engineering in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.chalmers.se [research.chalmers.se]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. static.igem.org [static.igem.org]
- 15. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 16. med.nyu.edu [med.nyu.edu]
- 17. scispace.com [scispace.com]
- 18. doras.dcu.ie [doras.dcu.ie]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Yeast Metabolomics: Sample Preparation for a GC/MS-Based Analysis | Springer Nature Experiments [experiments.springernature.com]
Confirming the Structure of Sclareol Biotransformation Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biotransformation of sclareol, a naturally occurring diterpene, is a key area of research for the sustainable production of high-value compounds, including ambroxides used in the fragrance industry. Microbial catalysts offer a green alternative to chemical synthesis for modifying the sclareol backbone. This guide provides a comparative overview of the key intermediates generated from the biotransformation of sclareol by different microorganisms, with a focus on the experimental data used to confirm their structures.
Comparison of Sclareol Biotransformation Intermediates
The biotransformation of sclareol by various microorganisms yields a range of oxidized and cyclized products. The structure of these intermediates is primarily elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a comparison of the major intermediates produced by two well-studied fungal strains, Hyphozyma roseoniger and Aspergillus tubingensis.
| Intermediate | Producing Microorganism | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Spectroscopic Confirmation Methods |
| Sclareolide | Hyphozyma roseoniger, Filobasidium magnum | C₁₆H₂₆O₂ | 250.38 | Lactone ring formed by oxidation and cyclization of the sclareol side chain. | ¹H NMR, ¹³C NMR, GC-MS |
| Ambradiol | Hyphozyma roseoniger | C₁₆H₂₈O₂ | 252.40 | Diol resulting from the oxidative cleavage of the sclareol side chain. | ¹H NMR, ¹³C NMR, LC-MS |
| labd-14-ene-3β,8α,13β-triol | Aspergillus tubingensis | C₂₀H₃₆O₃ | 324.50 | Hydroxylation at the C-3 position of the sclareol backbone. | HR-ESI-MS, ¹H NMR, ¹³C NMR |
| 8α,13β-dihydroxylabd-14-en-3-one | Aspergillus tubingensis | C₂₀H₃₄O₃ | 322.48 | Oxidation of the C-3 hydroxyl group to a ketone. | HR-ESI-MS, ¹H NMR, ¹³C NMR |
Experimental Data for Structural Confirmation
The definitive identification of biotransformation intermediates relies on detailed spectroscopic analysis. While complete datasets are not always available in single publications, the following tables compile representative ¹H and ¹³C NMR data for key intermediates, crucial for their structural confirmation.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Sclareolide (in CDCl₃)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δн) (multiplicity, J in Hz) |
| 1 | 39.4 | 1.45 (m), 1.65 (m) |
| 2 | 18.5 | 1.50 (m), 1.70 (m) |
| 3 | 42.0 | 1.40 (m), 1.60 (m) |
| 4 | 33.5 | - |
| 5 | 56.5 | 1.15 (dd, 12.0, 2.0) |
| 6 | 20.5 | 1.75 (m), 1.85 (m) |
| 7 | 43.8 | 1.30 (m), 1.55 (m) |
| 8 | 86.8 | - |
| 9 | 60.0 | 1.95 (m) |
| 10 | 38.7 | - |
| 11 | 22.5 | 2.30 (m), 2.45 (m) |
| 12 | 30.0 | 2.50 (m), 2.65 (m) |
| 13 | 177.5 | - |
| 14 | 21.5 | 0.90 (s) |
| 15 | 28.5 | 1.35 (s) |
| 16 | 15.0 | 0.85 (s) |
| 17 | 16.5 | 0.88 (s) |
| 18 | 33.3 | 0.85 (s) |
| 19 | 21.8 | 0.88 (s) |
| 20 | 14.8 | 0.85 (s) |
Note: Data is compiled from typical values for sclareolide and may vary slightly between different literature sources.
Table 2: Representative Mass Spectrometry Fragmentation Data for Sclareolide
| m/z | Proposed Fragment |
| 250 | [M]⁺ |
| 235 | [M - CH₃]⁺ |
| 207 | [M - C₃H₇]⁺ |
| 192 | [M - C₄H₈O]⁺ |
| 137 | Retro-Diels-Alder fragmentation |
| 123 | Further fragmentation of m/z 137 |
| 109 | Further fragmentation |
| 95 | Further fragmentation |
Note: Fragmentation patterns can vary depending on the ionization method and energy.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing biotransformation studies. Below are representative protocols for the cultivation of microorganisms and the analysis of sclareol biotransformation.
Protocol 1: Sclareol Biotransformation by Hyphozyma roseoniger
-
Microorganism and Culture Conditions: Hyphozyma roseoniger (e.g., ATCC 20624) is maintained on Yeast Malt (YM) agar. For biotransformation, a seed culture is prepared by inoculating YM broth and incubating at 25°C for 72 hours with shaking (150 rpm).
-
Biotransformation: The production medium (e.g., Potato Dextrose Broth) is inoculated with the seed culture. Sclareol, dissolved in a suitable solvent like ethanol or acetone, is added to the culture to a final concentration of 1-5 g/L. The culture is incubated at 25°C for 7-10 days with shaking (150 rpm).
-
Extraction of Intermediates: The culture broth is extracted with an equal volume of ethyl acetate. The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Analysis: The crude extract is analyzed by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the products. For structural elucidation, the intermediates are purified by column chromatography and analyzed by ¹H NMR, ¹³C NMR, and 2D NMR techniques.
Protocol 2: Sclareol Biotransformation by Aspergillus tubingensis
-
Microorganism and Culture Conditions: Aspergillus tubingensis is maintained on Potato Dextrose Agar (PDA). A seed culture is prepared by inoculating Czapek Dox broth and incubating at 28°C for 48 hours with shaking (180 rpm)[1].
-
Biotransformation: The production medium (e.g., Czapek Dox broth supplemented with yeast extract) is inoculated with the seed culture. Sclareol is added to the culture after 24 hours of growth to a final concentration of 0.5-2 g/L. The fermentation is continued for another 5-7 days at 28°C and 180 rpm.
-
Extraction and Analysis: The extraction and analysis procedures are similar to those described for Hyphozyma roseoniger, with adjustments in chromatographic conditions as needed for the specific metabolites produced. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the novel intermediates[2][3].
Visualizing Biotransformation Pathways and Workflows
Biotransformation Pathway of Sclareol
Caption: Proposed biotransformation pathways of sclareol by different fungi.
Experimental Workflow for Intermediate Identification
Caption: General workflow for the identification of sclareol biotransformation intermediates.
References
Safety Operating Guide
Personal protective equipment for handling Sclareol glycol
This guide provides immediate and essential safety protocols for handling Sclareol glycol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures.
Hazard Summary
This compound is categorized as a chemical that can cause serious eye irritation.[1] The related compound, Sclareol, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Due to the structural similarity, it is prudent to handle this compound with a similar level of caution.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Details and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or safety goggles.[1][2][3] A face shield may be appropriate for splash hazards.[2] | Must be compliant with OSHA 29 CFR 1910.133 or EU EN166 standards.[2] |
| Hand Protection | Chemically resistant, impervious gloves. | No specific glove breakthrough time data is available for this compound. However, for glycols in general, Nitrile and Neoprene gloves offer good protection.[4] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1] Change gloves immediately if contaminated. |
| Skin and Body Protection | Laboratory coat. | A standard lab coat should be worn to prevent skin contact.[2] Ensure it is buttoned and fits properly. For larger quantities or splash potential, consider additional protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[2][3] | Engineering controls like fume hoods are the primary line of defense. If a respirator is required, a NIOSH-approved respirator should be used as part of a comprehensive respiratory protection program. |
Occupational Exposure Limits: There are no established occupational exposure limits (e.g., OSHA PEL, NIOSH REL, ACGIH TLV) for this compound.[1]
Handling and Storage
-
Handling: Avoid contact with eyes, skin, and clothing.[2] Wash hands thoroughly after handling.[2] Use only in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[2]
Experimental Workflow for Safe Handling
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Waste Characterization: While this compound itself is not listed as a hazardous waste, any solutions or mixtures may be classified as hazardous depending on the other components and local regulations.
-
Containerization: Collect waste this compound and contaminated materials (e.g., gloves, paper towels) in a dedicated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" (if applicable), the chemical name, and the accumulation start date.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Do not pour this compound down the drain.[1] Consult with your environmental health and safety (EHS) department for specific procedures.
The following diagram illustrates the decision-making process for the disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
